molecular formula C32H67N B091279 Dihexadecylamine CAS No. 16724-63-3

Dihexadecylamine

Katalognummer: B091279
CAS-Nummer: 16724-63-3
Molekulargewicht: 465.9 g/mol
InChI-Schlüssel: NQYKSVOHDVVDOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicetylamine is a chemical compound of interest in scientific research and development. Suppliers often list it as a building block or intermediate for organic synthesis, indicating its potential utility in constructing more complex molecules for various fields, including medicinal chemistry and materials science. Researchers are advised to consult the specific Certificate of Analysis for detailed information on the compound's physical and chemical properties (e.g., molecular formula, molecular weight, melting point, and boiling point). Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information. Disclaimer: This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

N-hexadecylhexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H67N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYKSVOHDVVDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H67N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867439
Record name N-Hexadecyl-1-hexadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16724-63-3, 68037-98-9, 68439-74-7
Record name Dihexadecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16724-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicetylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016724633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, di-C14-18-alkyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, di-C16-22-alkyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, di-C14-18-alkyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, di-C16-22-alkyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Hexadecyl-1-hexadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amines, di-C16-22-alkyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihexadecylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amines, di-C14-18-alkyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICETYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05Y5G77L4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dihexadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexadecylamine (also known as N-hexadecyl-1-hexadecanamine or dicetylamine) is a symmetrical secondary fatty amine characterized by two C16 alkyl chains attached to a nitrogen atom. Its long, saturated hydrocarbon chains render it highly hydrophobic, while the secondary amine group provides a site for polar interactions and protonation. This amphiphilic nature, though heavily dominated by its lipophilic character, makes it a compound of interest in various industrial and research applications. It is utilized as a surfactant, emulsifier, lubricant, and defoamer.[1][2][3][4] In research, particularly in drug delivery and material science, its properties are leveraged for the formation of liposomes, nanoparticles, and other supramolecular assemblies. Understanding its core physicochemical properties is paramount for its effective application and for predicting its behavior in both formulation and biological systems.

This guide provides a detailed overview of the key physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for assessing its lipophilicity.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. These values, compiled from various chemical databases and literature, provide a quantitative foundation for understanding the compound's behavior.

PropertyValueSource(s)
IUPAC Name N-hexadecylhexadecan-1-amine[5]
Synonyms Dicetylamine, Armeen 2-16[2][5][6]
CAS Registry Number 16724-63-3[5][6][7]
Molecular Formula C₃₂H₆₇N[2][3][5][6][7][8]
Molecular Weight 465.88 g/mol [5][6][7]
Physical Form White to off-white solid[1][2][3]
Melting Point 67.03 °C to 80 °C[1][6]
Boiling Point 220 °C (at unspecified pressure)[6]
488.93 °C (estimated)[1]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform).[2][9]
pKa (Predicted) 10.84 ± 0.19[1][3]
LogP (Octanol/Water Partition Coefficient) 15.3 (XLogP3); 14.922 (Estimated)[1][5]
Density (Estimated) 0.9018 g/cm³[1]

Experimental Protocols

The accurate determination of physicochemical properties is crucial for quality control and research applications. Given the waxy, solid nature and high lipophilicity of this compound, specific considerations must be taken. The following sections detail generalized but relevant experimental methodologies.

Determination of Melting Point (Cooling Curve Method for Waxy Solids)

This method is suitable for waxy solids like this compound, which may melt over a range rather than at a sharp point.[7][10]

Principle: The melting point is determined by heating the substance well above its melting temperature and then allowing it to cool while recording the temperature at regular intervals. A plateau in the cooling curve indicates the freezing point, which is equivalent to the melting point for a pure substance.

Apparatus:

  • Boiling test tube

  • Beaker (for water bath)

  • Calibrated thermometer or thermocouple (e.g., resistance thermometer)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Stirring device

  • Timer

Procedure:

  • Place a sufficient quantity of this compound (e.g., 5-10 g) into a large boiling test tube.

  • Position the test tube in a beaker of water (water bath).

  • Heat the water bath to melt the this compound. Continue heating until the sample temperature is approximately 10-15 °C above its expected melting point.[7]

  • Remove the heat source and the test tube from the water bath.

  • Insert a calibrated thermometer into the center of the molten sample.

  • Begin recording the temperature at regular intervals (e.g., every 30 seconds) as the sample cools, stirring gently and continuously.

  • Continue recording until the temperature has dropped well below the point of solidification.

  • Plot a graph of temperature (Y-axis) versus time (X-axis). The horizontal plateau in the curve represents the freezing point (melting point) of the substance.[1]

Determination of Solubility (Qualitative & Semi-Quantitative)

This protocol determines the solubility of a lipophilic compound in various solvents based on the "like dissolves like" principle.[5][11]

Principle: A specified amount of the solute (this compound) is added to a fixed volume of a solvent. Through vigorous mixing and observation, the mixture is classified as soluble, partially soluble, or insoluble.

Apparatus:

  • Small test tubes or vials with caps

  • Vortex mixer

  • Graduated pipettes or analytical balance

  • Constant temperature bath

Procedure:

  • Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol (B129727), chloroform, n-octanol, hexane).

  • Sample Preparation: Bring all solvents and the this compound sample to a constant temperature (e.g., 25 °C) using a water bath.

  • Qualitative Test:

    • Add approximately 25 mg of this compound to a test tube.

    • Add 0.75 mL of the selected solvent in portions (e.g., 3 x 0.25 mL).[5]

    • After each addition, cap the test tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the mixture. A clear, single homogeneous phase indicates solubility. The presence of undissolved solid, turbidity, or distinct layers indicates partial solubility or insolubility.

  • Classification:

    • Soluble in Water/Buffers: If soluble, the compound is polar. (Expected outcome for this compound: Insoluble).

    • Insoluble in Water, Soluble in 5% HCl: If the compound dissolves in aqueous acid, it is a base (Class B).[5] this compound is expected to fall into this category due to the protonation of the amine group.

    • Insoluble in Water, Soluble in Organic Solvents: Confirms lipophilic nature.

Determination of pKa (Potentiometric Titration)

This method is widely used to determine the acid dissociation constant (pKa) of ionizable compounds.[9][12][13] For a base like this compound, the pKa of its conjugate acid (R₂NH₂⁺) is determined.

Principle: The compound is dissolved in a suitable solvent system and titrated with a standard acid. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the amine is 50% protonated.

Apparatus:

  • Calibrated pH meter with a combination pH electrode

  • Burette

  • Beaker and magnetic stirrer

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Co-solvent (e.g., methanol or ethanol, due to the low aqueous solubility of this compound)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a binary solvent mixture (e.g., methanol/water, 9:1 v/v) to ensure complete dissolution.[9]

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Allow the pH reading to stabilize and record the initial value.

  • Begin the titration by adding small, precise increments of the standardized HCl solution from the burette.

  • After each addition, allow the solution to equilibrate and record the pH and the total volume of titrant added.

  • Continue the titration well past the equivalence point (the point of fastest pH change).

  • Plot the measured pH (Y-axis) against the volume of HCl added (X-axis) to generate a titration curve.

  • The pKa can be determined from the graph as the pH value at the half-equivalence point (i.e., at the volume of titrant that is half of the volume required to reach the equivalence point).

Visualization of Experimental Workflow

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the behavior of drug candidates and other bioactive molecules. The "shake-flask" method is the gold standard for its experimental determination.[6][14][15] The logical workflow for this procedure is diagrammed below.

G start_end start_end process process decision decision io io result result A Start B Saturate n-octanol with water and water with n-octanol A->B C Accurately weigh this compound and dissolve in n-octanol phase B->C D Add aqueous phase to create a biphasic system C->D E Shake/Agitate vigorously for a set period (e.g., 1 hour) to reach equilibrium D->E F Centrifuge to separate phases E->F G Are phases clear and distinct? F->G H Take precise aliquots from both n-octanol and aqueous phases G->H Yes M Emulsion or precipitate formed. Adjust protocol (e.g., pH, concentration). G->M No I Quantify concentration in each phase (e.g., via LC-MS or GC-MS) H->I J Calculate P = [Conc]octanol / [Conc]aqueous I->J K Calculate LogP = log10(P) J->K L End K->L M->D

Workflow for LogP determination via the shake-flask method.

References

An In-depth Technical Guide to the Synthesis of Dihexadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a key synthesis pathway for dihexadecylamine (B7822943), a lipophilic secondary amine utilized as a starting material in the preparation of various compounds such as synthetic surfactants, lipopeptides, and lipophilic chelators.[1] The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Synthesis Pathway Overview

The featured synthesis of this compound proceeds via a two-step process involving the phase-transfer catalyzed (PTC) bisalkylation of cyanamide (B42294) with hexadecyl bromide, followed by the hydrolysis of the resulting dihexadecylcyanamide intermediate.[1] This method is noted for its convenience and cost-effectiveness for laboratory-scale preparations.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

ParameterDihexadecylcyanamide (Intermediate)This compound (Final Product)Reference
Yield 85-90%60-70% (overall from hexadecyl bromide)[1]
Melting Point 52.0-53.0 °C65.5-66.5 °C[1]
Molecular Formula C₃₃H₆₆N₂C₃₂H₆₇N[2]
Molecular Weight 490.9 g/mol 465.9 g/mol [2]

Experimental Protocols

The following protocols are based on the convenient synthesis method reported by Lattuada and Uberti.[1]

Step 1: Synthesis of Dihexadecylcyanamide

  • Reaction Setup: In a suitable reaction vessel, combine n-hexadecyl bromide (1 equivalent), 50% aqueous cyanamide (5 molar excess), 50% aqueous sodium hydroxide, and toluene.

  • Catalyst Addition: Add Aliquat® 336 (tricaprylylmethylammonium chloride) as a phase-transfer catalyst.

  • Reaction Conditions: Heat the mixture to 50°C and stir vigorously.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified, for example by crystallization, to yield dihexadecylcyanamide as a white solid.

Step 2: Synthesis of this compound (Hydrolysis of Dihexadecylcyanamide)

  • Reaction Setup: Dissolve the dihexadecylcyanamide intermediate from Step 1 in a suitable solvent mixture, such as dioxane and water.

  • Hydrolysis: Add concentrated sulfuric acid (H₂SO₄) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete, as indicated by TLC analysis.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) and the product is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is removed. The resulting crude this compound can be purified by crystallization to afford a white solid.

Alternative Synthesis Approaches

Other reported methods for synthesizing long-chain secondary amines like this compound, though often less suitable for laboratory scale, include:

  • Ammonolysis of fatty alcohols: This industrial process requires drastic conditions of temperature and pressure.[1]

  • Catalytic hydrogenation of amides or nitriles: Similar to ammonolysis, this method also involves harsh reaction conditions.[1]

  • Alkylation of hexadecylamine (B48584): The reaction of hexadecylamine with hexadecyl bromide has been reported to give moderate yields (30-40%).[1]

  • Reduction of N-hexadecylhexadecanamide: The use of reducing agents like LiAlH₄ or NaBH₄ on the corresponding amide has also been described, but with moderate yields.[1]

  • Reductive amination: A general method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[3] For this compound, this could conceptually involve the reaction of hexadecanal (B134135) with hexadecylamine.

  • Catalytic Amination of Alcohols: This involves reacting an alcohol with an amine in the presence of a catalyst.[4][5][6] A potential route to this compound could involve the catalytic amination of hexadecanol (B772) with hexadecylamine. A patent also describes the formation of dihexadecyl amine by reacting dicapryl alcohol with a primary amine in the presence of hydrogen and a nickel catalyst.[7]

Visualizing the Synthesis Pathway

The following diagrams illustrate the primary synthesis pathway and a general experimental workflow.

Synthesis_Pathway HexadecylBromide Hexadecyl Bromide Intermediate Dihexadecylcyanamide HexadecylBromide->Intermediate PTC, Aliquat® 336 50% aq. NaOH, Toluene, 50°C Cyanamide Cyanamide Cyanamide->Intermediate This compound This compound Intermediate->this compound H₂SO₄, Dioxane/H₂O Reflux

Caption: PTC Bisalkylation of Cyanamide Pathway.

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis ReactionSetup1 Combine Reactants (Hexadecyl Bromide, Cyanamide, NaOH, Toluene) CatalystAddition Add Aliquat® 336 ReactionSetup1->CatalystAddition Heating Heat to 50°C CatalystAddition->Heating Workup1 Work-up & Purification Heating->Workup1 Intermediate Dihexadecylcyanamide Workup1->Intermediate ReactionSetup2 Dissolve Intermediate in Dioxane/H₂O Intermediate->ReactionSetup2 Hydrolysis Add H₂SO₄ & Reflux ReactionSetup2->Hydrolysis Workup2 Neutralization, Extraction & Purification Hydrolysis->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Experimental Workflow for this compound.

References

Dihexadecylamine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16724-63-3

This technical guide provides an in-depth overview of Dihexadecylamine, a cationic lipid with significant applications in research and pharmaceutical development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role in drug delivery systems.

Chemical Identity and Synonyms

This compound is a secondary amine characterized by two C16 alkyl chains attached to a nitrogen atom. Its unique amphiphilic nature, with a hydrophilic amine head group and long hydrophobic tails, drives its self-assembly into various supramolecular structures, making it a valuable component in formulation science.

A comprehensive list of synonyms for this compound is provided in the table below for easy reference.

Identifier Type Identifier
IUPAC Name N-hexadecylhexadecan-1-amine[1]
CAS Number 16724-63-3[1][2][3]
Molecular Formula C32H67N[1][2][3]
Synonyms Dicetylamine, N,N-dihexadecylamine, Di-n-hexadecylamine, 1-Hexadecanamine, N-hexadecyl-, Armeen 2-16[1][2][4]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various experimental settings. A summary of these properties is presented in the table below.

Property Value Source
Molecular Weight 465.88 g/mol [2][3]
Appearance White to off-white solid[2]
Melting Point 67.03 °C[2]
Boiling Point 488.93 °C (estimated)[2]
Density 0.9018 (estimated)[2]
pKa 10.84 ± 0.19 (Predicted)[2]
LogP 14.922 (estimated)[2]
Solubility Soluble in organic solvents, limited solubility in water.[4]

Experimental Protocols

Synthesis of this compound

A convenient method for the synthesis of this compound involves the phase-transfer catalyzed (PTC) bisalkylation of cyanamide (B42294).[5]

Materials:

Procedure:

  • A mixture of 1-bromohexadecane, cyanamide, and a catalytic amount of TBAB in toluene is prepared.

  • A 50% aqueous solution of sodium hydroxide is added dropwise to the stirred mixture at room temperature.

  • The reaction is stirred vigorously at 80-90°C for 4-6 hours.

  • After cooling, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield N,N-dihexadecylcyanamide.

  • The resulting cyanamide is hydrolyzed by refluxing with a mixture of concentrated hydrochloric acid and ethanol to yield this compound hydrochloride.

  • The hydrochloride salt is then neutralized with a base to obtain the free amine, this compound.

Preparation of this compound-Containing Liposomes

This compound is frequently incorporated into liposomal formulations to impart a positive surface charge, which can enhance interaction with negatively charged cell membranes and improve encapsulation of anionic drugs. The thin-film hydration method is a common technique for preparing these liposomes.

Materials:

  • This compound

  • A neutral lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Chloroform/Methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DPPC, and cholesterol in the chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C).

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Continue to apply a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask containing the lipid film.

    • Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain unilamellar vesicles with a defined size, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Applications in Drug Delivery

The primary application of this compound in the pharmaceutical sciences is as a cationic lipid in the formulation of drug delivery systems, particularly liposomes and other lipid-based nanoparticles.

Workflow for Developing a this compound-Based Drug Delivery System:

DrugDevelopmentWorkflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies cluster_Preclinical Preclinical Development Formulation Formulation of this compound Nanoparticles (e.g., Liposomes) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization CellUptake Cellular Uptake Studies Characterization->CellUptake DrugRelease In Vitro Drug Release Characterization->DrugRelease Cytotoxicity Cytotoxicity Assays CellUptake->Cytotoxicity Pharmacokinetics Pharmacokinetics (PK) & Biodistribution Cytotoxicity->Pharmacokinetics DrugRelease->Pharmacokinetics Efficacy Therapeutic Efficacy in Animal Models Pharmacokinetics->Efficacy Toxicology Toxicology & Safety Assessment Efficacy->Toxicology ScaleUp Formulation Scale-Up & GMP Manufacturing Toxicology->ScaleUp IND Investigational New Drug (IND) -Enabling Studies ScaleUp->IND

Caption: A logical workflow for the development of a this compound-based drug delivery system.

Signaling Pathways and Mechanism of Action

Currently, there is limited direct evidence in the scientific literature detailing the involvement of this compound in specific intracellular signaling pathways as a primary signaling molecule. Its biological effects are predominantly understood through its role as a structural component of delivery vehicles.

The cationic nature of this compound-containing nanoparticles facilitates their interaction with the negatively charged cell surface, promoting cellular uptake through endocytosis. Once internalized, the nanoparticles can release their therapeutic cargo into the cytoplasm. The "proton sponge" effect, often attributed to cationic lipids, can lead to endosomal escape by promoting the influx of protons and counter-ions into the endosome, causing osmotic swelling and rupture. This mechanism is crucial for delivering nucleic acids and other drugs to their intracellular targets.

Proposed Cellular Interaction and Uptake Mechanism:

CellularUptake cluster_Extracellular Extracellular Space cluster_Cell Cell Nanoparticle Cationic Nanoparticle (with this compound) CellMembrane Cell Membrane (Negatively Charged) Nanoparticle->CellMembrane Electrostatic Interaction Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape (Proton Sponge Effect) Endosome->EndosomalEscape DrugRelease Drug Release EndosomalEscape->DrugRelease Target Intracellular Target DrugRelease->Target

Caption: Proposed mechanism of cellular uptake and drug release for this compound-containing nanoparticles.

Safety and Handling

This compound is classified as causing severe skin burns and eye damage.[6] It is also very toxic to aquatic life with long-lasting effects.[7][8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6] In case of contact, immediately flush the affected area with copious amounts of water.[6] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6][7][8]

References

A Comprehensive Technical Guide to the Solubility Profile of Dihexadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexadecylamine (B7822943), a secondary amine with two C16 alkyl chains, is a highly lipophilic compound with significant applications in drug delivery systems, material science, and as a chemical intermediate. Its efficacy in these roles is intrinsically linked to its solubility in various organic solvents. This technical guide provides a detailed overview of the solubility profile of this compound, including a qualitative summary of its solubility in a range of common organic solvents. Furthermore, this document outlines detailed experimental protocols for the quantitative determination of its solubility, ensuring that researchers can generate precise and reproducible data tailored to their specific applications.

Introduction

This compound (DHA), with the chemical formula (C₁₆H₃₃)₂NH, is a symmetrical secondary amine characterized by its long, hydrophobic alkyl chains. This molecular structure imparts a waxy, solid nature at room temperature and dictates its solubility behavior, rendering it virtually insoluble in aqueous solutions but soluble in many organic solvents.[1][2] Understanding the solubility of DHA is paramount for its application in the formulation of lipid-based drug delivery systems, the synthesis of novel materials, and as a reactant in various chemical processes. This guide aims to provide a thorough understanding of its solubility characteristics and furnish the scientific community with robust methodologies for its quantitative assessment.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. The solubility of this compound is determined by the interplay of its molecular structure with the properties of the solvent.

  • Solute Properties (this compound):

    • Nonpolar Nature: The two long hexadecyl (C16) chains are nonpolar and dominate the molecule's character, leading to strong van der Waals forces.[3]

    • Polar Amine Group: The secondary amine group (-NH-) introduces a degree of polarity and the capacity to act as a hydrogen bond donor and acceptor.[3]

  • Solvent Properties:

    • Polarity: Solvents are broadly classified as polar (protic and aprotic) and nonpolar.

    • Hydrogen Bonding Capability: The ability of a solvent to donate or accept hydrogen bonds can significantly influence its interaction with the amine group of DHA.

    • Dispersion Forces: Nonpolar solvents interact with the alkyl chains of DHA primarily through London dispersion forces.

Due to the overwhelming contribution of the long alkyl chains, this compound is expected to be most soluble in nonpolar and weakly polar aprotic solvents. Its solubility in polar solvents, especially polar protic solvents, is anticipated to be limited.

Solubility Profile of this compound

While specific, publicly available quantitative solubility data for this compound is scarce, a qualitative and estimated solubility profile can be constructed based on its chemical structure and data for analogous long-chain secondary amines like dioctadecylamine.[1][4]

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, HeptaneHigh"Like dissolves like"; strong van der Waals interactions between the alkyl chains of DHA and the solvent.
Nonpolar Aromatic Toluene, BenzeneHighNonpolar character and the ability of the aromatic ring to interact with the alkyl chains contribute to good solubility.[1]
Halogenated Chloroform, DichloromethaneHighThese solvents are effective at solvating large organic molecules. Chloroform is a known good solvent for similar long-chain amines.[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighEthers are relatively nonpolar and can effectively solvate the alkyl chains.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateAcetone is a polar aprotic solvent that can interact with the amine group, and its organic character allows for some solvation of the alkyl chains.[4]
Alcohols Ethanol, Methanol, IsopropanolLow to ModerateThe polarity and hydrogen-bonding network of alcohols are less favorable for solvating the long nonpolar chains. Solubility is expected to decrease as the alcohol's polarity increases (Methanol > Ethanol > Isopropanol).[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)LowThe high polarity of these solvents makes them poor solvents for highly nonpolar compounds like this compound.
Polar Protic WaterInsolubleThe hydrophobic nature of the two C16 chains prevents dissolution in water.[1]

Note: "High" indicates that the substance is likely soluble at concentrations greater than 10 g/100 mL. "Moderate" suggests solubility in the range of 1-10 g/100 mL. "Low" implies solubility of less than 1 g/100 mL. These are estimations and should be experimentally verified.

Logical relationship for predicting this compound solubility.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]

Isothermal Shake-Flask Method

This method involves creating a saturated solution of this compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. An excess is visually confirmed by the presence of undissolved solid.

    • To each vial, add a known volume (e.g., 5 or 10 mL) of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment.

    • Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles.

    • Record the weight of the collected filtrate.

    • For highly soluble samples, a precise dilution with the same solvent into a volumetric flask may be necessary to bring the concentration within the analytical range of the quantification method.

  • Quantification of Dissolved this compound:

    • The concentration of this compound in the filtered supernatant is determined using a validated analytical method.

Analytical Quantification Methods

a) Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a suitable method for quantifying volatile and thermally stable compounds like this compound.[7][8] Derivatization may be necessary to improve peak shape and reduce tailing.[7]

  • Derivatization (optional but recommended): React the amine with a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) to form a more volatile and less polar derivative.[7]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1).

    • Injector: Split/splitless injector at a high temperature (e.g., 280 °C).

    • Oven Program: A temperature gradient program to ensure good separation and peak shape (e.g., initial temperature of 150 °C, ramp to 300 °C).

    • Detector: FID at a high temperature (e.g., 320 °C).

  • Calibration: Prepare a series of standard solutions of this compound (or its derivative) of known concentrations in the solvent of interest. Generate a calibration curve by plotting peak area versus concentration.

  • Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

b) High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally sensitive analyses, HPLC is a viable alternative. Since this compound lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag is required for detection by common HPLC detectors.[9][10]

  • Derivatization: React the amine with a labeling agent such as dansyl chloride or 2-nitroanthraquinone (B1658324) in an alkaline buffer.[9][11]

  • HPLC Conditions:

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a buffer.

    • Detector: UV/Vis or fluorescence detector set to the maximum absorbance/emission wavelength of the derivative.

  • Calibration and Analysis: Similar to the GC method, create a calibration curve using derivatized standards and determine the concentration of the sample.

c) Nonaqueous Acid-Base Titration

For a more classical approach, the concentration of the amine in the saturated solution can be determined by titration.[12][13]

  • Procedure:

    • Take a known volume of the saturated solution.

    • Dissolve it in a suitable nonaqueous solvent (e.g., glacial acetic acid).

    • Titrate with a standardized solution of a strong acid, such as perchloric acid in glacial acetic acid.[13]

    • The endpoint can be determined potentiometrically or with a suitable indicator.

  • Calculation: The concentration of the amine is calculated from the volume of titrant used.

ExperimentalWorkflow cluster_quantify 5. Quantify DHA Concentration start Start: Determine Solubility prep 1. Prepare Supersaturated Solution (Excess DHA in Solvent) start->prep equilibrate 2. Equilibrate (Constant Temperature Agitation) prep->equilibrate separate 3. Phase Separation (Sedimentation / Centrifugation) equilibrate->separate sample 4. Collect & Filter Supernatant separate->sample gc GC-FID sample->gc hplc HPLC (with Derivatization) sample->hplc titration Nonaqueous Titration sample->titration calculate 6. Calculate Solubility (e.g., g/100 mL) gc->calculate hplc->calculate titration->calculate end End: Report Solubility Data calculate->end

Experimental workflow for determining this compound solubility.

Conclusion

While quantitative solubility data for this compound is not extensively published, its solubility profile can be reliably predicted based on its highly lipophilic nature. It is expected to be highly soluble in nonpolar solvents and sparingly soluble in polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide, particularly the isothermal shake-flask method coupled with a suitable analytical technique like GC-FID or HPLC, provide a robust framework for generating accurate and reproducible data. This foundational knowledge is critical for the effective formulation and application of this compound in pharmaceutical and material sciences.

References

An In-depth Technical Guide to the Physicochemical Properties of Dihexadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of Dihexadecylamine, a long-chain aliphatic secondary amine. The document details the experimentally determined values for these physical properties and outlines the standard methodologies for their measurement.

Physicochemical Data of this compound

This compound, also known as N-hexadecyl-1-hexadecanamine, is a waxy solid at room temperature. Its physical properties are crucial for its application in various fields, including as a surfactant, emulsifier, and in the formulation of drug delivery systems. The melting and boiling points are key parameters for its handling, processing, and formulation.

The quantitative data for the melting and boiling points of this compound are summarized in the table below.

PropertyValueConditions
Melting Point37.6 - 38.0 °CStandard Pressure
Boiling Point220 °CNot Specified[1]

Experimental Protocols for Determination of Physical Properties

The following sections describe the standard experimental procedures for determining the melting and boiling points of organic compounds like this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a general method for accurate melting point determination using a capillary tube.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface and pulverized into a fine powder using a mortar and pestle.[2]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until the packed sample is approximately 2-3 mm high.[2][3]

  • Measurement:

    • The loaded capillary tube is placed in the heating block of the melting point apparatus.[3]

    • The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to a slow and steady 1-2 °C per minute.[4]

  • Data Recording: Two temperatures are recorded:

    • The temperature at which the first drop of liquid appears.

    • The temperature at which the entire sample has completely melted.

    • This range represents the melting point of the sample.[4]

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For high molecular weight compounds like this compound, the boiling point is often determined under reduced pressure to prevent thermal decomposition. The Thiele tube method is a common and effective technique for this measurement.[5]

Apparatus:

  • Thiele tube

  • Small test tube or vial

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.[5]

  • Apparatus Setup:

    • A capillary tube is placed inside the test tube with its open end downwards.[5]

    • The test tube is attached to a thermometer.

    • This assembly is then placed in a Thiele tube containing mineral oil.

  • Heating and Observation:

    • The Thiele tube is heated gently and slowly.[5]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • Data Recording:

    • The heat source is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[5]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the physical properties of a chemical substance.

Caption: Workflow for the determination of melting and boiling points.

References

Dihexadecylamine: A Technical Guide to Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and toxicological profile of Dihexadecylamine (CAS No. 16724-63-3). The information is intended to guide researchers, scientists, and drug development professionals in the safe use and management of this long-chain aliphatic amine.

Chemical and Physical Properties

This compound, also known as dicetylamine or N-hexadecylhexadecan-1-amine, is a secondary fatty amine with two C16 alkyl chains.[1] Its long hydrocarbon chains render it hydrophobic, while the amine group allows for interactions with polar substances.[1] It is generally soluble in organic solvents with limited solubility in water.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 16724-63-3[2][3]
Molecular Formula C₃₂H₆₇N[2][3]
Molecular Weight 465.9 g/mol [2][3]
IUPAC Name N-hexadecylhexadecan-1-amine[2]
Synonyms Dicetylamine, Di(hexadecyl)amine, N,N-Dihexadecylamine[1][2]
Physical State Colorless to pale yellow liquid or solid[1]
Solubility Insoluble in water; Soluble in organic solvents[1]
LogP (Octanol-Water Partition Coefficient) 15.3 (Computed)[2]

Hazard Identification and Classification

This compound is classified as hazardous to the aquatic environment. While specific toxicity data for humans is limited, information from structurally similar long-chain amines suggests a potential for skin and eye irritation.[1][4]

Table 2: GHS Classification of this compound

Hazard ClassHazard CategoryHazard StatementSource(s)
Hazardous to the aquatic environment, acute hazardAcute 1H400: Very toxic to aquatic life[2][5]
Hazardous to the aquatic environment, long-term hazardChronic 1H410: Very toxic to aquatic life with long lasting effects[2][5]

Toxicological Information

Table 3: Summary of Toxicological Data (Based on Analogue Chemicals)

EndpointSpeciesMethodResultsClassificationSource(s)
Acute Oral Toxicity RatAnalogue data (di-C14-18-alkyl amines)LD₅₀ > 10,000 mg/kg bwNot Classified[4]
Acute Dermal Toxicity RatOECD 402 (Limit Test on analogue)LD₅₀ > 2,000 mg/kg bwNot Classified[2][6]
Skin Irritation/Corrosion RabbitOECD 404 (on analogue)No irritation observedNot Classified[7]
Eye Irritation/Corrosion --Potential for irritation based on chemical classData lacking[1]
Genotoxicity (Ames Test) S. typhimuriumOECD 471 (on analogue)NegativeNot Mutagenic[8]
Acute Toxicity

Studies on di-C14-18-alkyl amines, a close analogue, showed low acute toxicity following oral exposure, with an LD₅₀ in rats greater than 10,000 mg/kg bw.[4] Signs of toxicity at the highest dose included depression, ataxia, and diarrhea.[4] An acute dermal toxicity limit test on a similar long-chain dialkylamine in rats found no mortality or signs of systemic toxicity at 2000 mg/kg bw.[2]

Skin and Eye Irritation

For long-chain amines, the potential for irritation generally decreases as the alkyl chain length increases.[4] A study on an analogue substance according to OECD Guideline 404 showed no evidence of skin irritation or corrosion in rabbits.[7] However, due to the amine functional group, this compound should be handled as a potential skin and eye irritant.[1]

Aquatic Toxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[2][5] This is a common characteristic of cationic surfactants, which can disrupt the cell membranes of aquatic organisms.[9] Care must be taken to prevent its release into the environment.

Handling, Storage, and Disposal

Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.[7][10]

  • Avoid the formation of dust and aerosols.[7]

  • Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 6.0.[7]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Wash hands thoroughly after handling.[7]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

Disposal
  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7]

  • Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[7][12]

Emergency Procedures

First Aid Measures

A logical workflow for first aid response to an exposure incident is provided below.

FirstAid_Workflow cluster_Exposure Exposure Event cluster_Assessment Initial Assessment cluster_Actions First Aid Actions cluster_Medical Medical Attention Start Exposure Occurs Assess Assess Route of Exposure Start->Assess Skin SKIN - Remove contaminated clothing. - Wash with soap and water. Assess->Skin Skin Contact Eyes EYES - Rinse with water for 15 mins. - Remove contact lenses. Assess->Eyes Eye Contact Inhalation INHALATION - Move to fresh air. - Keep at rest. Assess->Inhalation Inhalation Ingestion INGESTION - Rinse mouth. - DO NOT induce vomiting. Assess->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eyes->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: First aid response workflow for this compound exposure.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[13]

  • After Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur.[13]

  • After Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[12]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[10][11]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to minimize exposure.

PPE_Diagram PPE Personal Protective Equipment (PPE) for this compound Handling Resp Respiratory Protection PPE->Resp Eye Eye/Face Protection PPE->Eye Skin Skin Protection PPE->Skin RespDet Use in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. Resp->RespDet EyeDet Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US). Eye->EyeDet SkinDet Handle with chemical-resistant gloves (e.g., Nitrile, Neoprene). Wear impervious clothing/lab coat. Skin->SkinDet

Caption: Recommended Personal Protective Equipment for handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., Nitrile, Neoprene). Wear impervious clothing, such as a lab coat, to prevent skin contact.[7]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded, use a NIOSH-approved respirator.[7][10]

Experimental Protocols

The following sections describe the methodologies for key toxicological experiments, based on OECD Test Guidelines, which are applicable for assessing the safety of this compound.

Acute Dermal Toxicity (OECD Guideline 402)

This test is designed to assess the potential adverse effects from a single, short-term dermal exposure.[3][12]

OECD402_Workflow cluster_Prep Preparation Phase cluster_Dosing Dosing Phase cluster_Exposure Exposure & Observation cluster_Endpoint Endpoint Analysis AnimalPrep 1. Animal Preparation - Select healthy young adult rats (200-300g). - Acclimatize for >= 5 days. - Clip fur from dorsal area (>=10% body surface). Dosing 2. Dosing - Apply 2000 mg/kg of test substance uniformly. - Cover with porous gauze and semi-occlusive dressing. AnimalPrep->Dosing Exposure 3. Exposure Period - 24-hour exposure. Dosing->Exposure Observation 4. Observation Period - Observe for 14 days. - Record mortality, clinical signs, body weight weekly. Exposure->Observation Necropsy 5. Necropsy - Perform gross necropsy on all animals at day 14. Observation->Necropsy

Caption: Experimental workflow for an acute dermal toxicity study (OECD 402).

  • Test Animals: Healthy young adult rats (Wistar or Sprague-Dawley) are typically used.[2][14] Animals are acclimatized for at least 5 days.

  • Procedure: A limit test is often performed first. The test substance is applied at a single dose of 2000 mg/kg body weight to a shaved area of the skin (at least 10% of the body surface).[2] The application site is covered with a semi-occlusive dressing for 24 hours.

  • Observations: Animals are observed for mortality and clinical signs of toxicity for 14 days. Body weight is recorded weekly.[12]

  • Endpoint: The primary endpoint is the LD₅₀ (median lethal dose). If no mortality occurs at 2000 mg/kg, the LD₅₀ is determined to be greater than this value. A gross necropsy is performed on all animals at the end of the study.[2]

Acute Skin Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[15][16]

  • Test Animals: Healthy young adult albino rabbits are used.[7]

  • Procedure: 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small patch of shaved skin (approx. 6 cm²).[15] The patch is covered with a gauze dressing for a 4-hour exposure period.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[16] Observations may continue for up to 14 days to assess reversibility.

  • Endpoint: Skin reactions are scored based on a standardized grading system. The mean scores for erythema and edema are used to classify the substance.[16]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential for a substance to damage the eye.[10][17]

  • Test Animals: Healthy adult albino rabbits are used.[13]

  • Procedure: A single dose of the test substance (0.1 mL or 0.1 g) is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[17] A sequential testing strategy is used, starting with one animal.

  • Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[17] The observation period can be extended up to 21 days to evaluate reversibility.

  • Endpoint: Lesions are scored according to a standardized scale. The scores determine the irritation classification.[17]

Aquatic Toxicity (OECD Guidelines 201, 202, 203)

A battery of tests is used to determine the hazard to different aquatic trophic levels.[18][19]

  • Alga, Growth Inhibition Test (OECD 201): Evaluates the effects on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata).[20] The endpoint is the EC₅₀ (median effective concentration) that causes a 50% reduction in growth or growth rate over 72 hours.[20]

  • Daphnia sp., Acute Immobilisation Test (OECD 202): Assesses acute toxicity to invertebrates (e.g., Daphnia magna). The endpoint is the EC₅₀ for immobilization after 48 hours.

  • Fish, Acute Toxicity Test (OECD 203): Determines the acute lethal toxicity to fish (e.g., Zebrafish, Danio rerio).[21][22] The endpoint is the LC₅₀ (median lethal concentration) that kills 50% of the fish within 96 hours.[22]

Mechanism of Action

Specific signaling pathways for this compound have not been extensively studied. However, as a cationic surfactant, its toxicity is primarily driven by its interaction with biological membranes.

Surfactant_Toxicity cluster_Cell Cellular Interaction cluster_Effects Downstream Effects cluster_Outcome Toxicological Outcome Surfactant This compound (Cationic Surfactant) Membrane Cell Membrane (Anionic Phospholipid Bilayer) Surfactant->Membrane Electrostatic Interaction & Hydrophobic Insertion Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Protein Protein Denaturation Disruption->Protein Lysis Cell Lysis & Death Permeability->Lysis Protein->Lysis

Caption: General mechanism of toxicity for cationic surfactants like this compound.

The positively charged amine headgroup of this compound can interact electrostatically with the negatively charged components of cell membranes, such as phospholipids. The long, hydrophobic alkyl chains can then insert into and disrupt the lipid bilayer.[9][23] This disruption leads to increased membrane permeability, leakage of cellular contents, denaturation of membrane-bound proteins, and ultimately, cell lysis and death.[23] This mechanism underlies its irritant effects on skin and eyes and its high toxicity to aquatic organisms.

References

Dihexadecylamine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dihexadecylamine (DHA), a cationic lipid increasingly utilized in advanced drug delivery systems and nanomaterial fabrication. This document details its commercial availability from key suppliers, presents experimental protocols for its application, and illustrates relevant nanoparticle-cell interaction pathways.

Core Properties and Commercial Availability

This compound, also known as N-hexadecylhexadecan-1-amine, is a secondary amine featuring two C16 alkyl chains. Its amphiphilic nature, with a hydrophilic amine head group and a lipophilic tail, makes it a valuable surfactant and stabilizing agent.

Chemical Properties:

  • CAS Number: 16724-63-3

  • Molecular Formula: C₃₂H₆₇N

  • Molecular Weight: 465.88 g/mol

Commercial Availability of this compound

The following table summarizes the commercial availability of this compound from various key suppliers. Please note that prices and availability are subject to change and should be verified with the respective suppliers.

SupplierCatalog Number(s)PurityFormAvailable Quantities
MedchemExpress HY-W900879>98%Solid25 mg, 50 mg, 100 mg
BOC Sciences 16724-63-395%SolidInquire for details
CymitQuimica IN-DA001X83, 54-OR1068365Not specifiedSolid100 mg, 250 mg, 1 g, 5 g
Thermo Scientific Chemicals (Acros Organics)90%Not specified5 g
TCI America Not explicitly listed for this compound, but a related compound, Hexadecylamine (H0074), is available.>95.0% (GC)White to colorless powder/lump/liquid25 g, 500 g
Santa Cruz Biotechnology Not explicitly listed for this compound, but related long-chain amines and phosphates are available.Not specifiedNot specifiedNot specified
Aladdin Not explicitly listed for this compound.Not specifiedNot specifiedNot specified
American Custom Chemicals Corporation Inquire for detailsInquire for detailsInquire for detailsInquire for details

Experimental Protocols

This compound is predominantly used as a cationic lipid in the formulation of nanoparticles and liposomes for drug and gene delivery. Below are detailed methodologies for key experimental applications.

Preparation of this compound-Containing Liposomes via Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration method followed by extrusion. This is a common technique for encapsulating hydrophilic or lipophilic drugs.

Materials:

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, DOPE, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1 DHA:DOPE).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature to evaporate the chloroform.

    • A thin, uniform lipid film will form on the inner surface of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add an aqueous buffer (e.g., PBS) containing the hydrophilic drug to the flask with the lipid film.

    • Hydrate the film by vortexing or sonicating the flask above the lipid transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size, the MLV suspension is subjected to extrusion.

    • Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder.

  • Characterization:

    • Determine the size distribution and zeta potential of the resulting liposomes using Dynamic Light Scattering (DLS).

    • The encapsulation efficiency of the drug can be determined by separating the unencapsulated drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug concentration.

Synthesis of this compound-Capped Nanoparticles via Thermolysis

This protocol outlines the synthesis of metal sulfide (B99878) nanoparticles using this compound as a capping agent through the thermolysis of a single-source precursor. This method is effective for producing uniformly dispersed nanoparticles.[1]

Materials:

Equipment:

  • Three-neck flask

  • Heating mantle with a temperature controller

  • Condenser

  • Nitrogen gas inlet

  • Magnetic stirrer

Methodology:

  • Reaction Setup:

    • In a three-neck flask, dissolve the single-source precursor in this compound.

    • Flush the flask with nitrogen gas and maintain an inert atmosphere throughout the reaction.

  • Thermolysis:

    • Heat the reaction mixture to the desired temperature (e.g., 180-250 °C) under vigorous stirring.

    • The precursor will decompose (thermolysis) to form metal sulfide nanoparticles, with this compound acting as a capping agent to control their growth and prevent aggregation.[1]

    • Maintain the reaction at the set temperature for a specific duration to allow for nanoparticle formation and growth.

  • Purification:

    • After the reaction, cool the mixture to room temperature.

    • Add an excess of methanol to precipitate the this compound-capped nanoparticles.

    • Separate the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with methanol to remove excess HDA and unreacted precursors.

    • Finally, redisperse the purified nanoparticles in a nonpolar solvent like toluene.

  • Characterization:

    • Characterize the size, shape, and crystallinity of the synthesized nanoparticles using Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).

    • Confirm the presence of the HDA capping agent using Fourier-Transform Infrared (FTIR) spectroscopy.

Signaling Pathways and Cellular Uptake

Currently, there is no scientific evidence to suggest that this compound directly participates in or modulates specific intracellular signaling pathways in the manner of a bioactive signaling molecule. Its primary role in a biological context is as a component of a larger drug delivery vehicle, such as a liposome (B1194612) or nanoparticle. The interaction of these nanoparticles with cells is what determines the subsequent biological events.

The cationic nature of this compound-containing nanoparticles facilitates their interaction with the negatively charged cell membrane, promoting cellular uptake. The primary mechanism of uptake for such nanoparticles is endocytosis.

Cellular Uptake Workflow of this compound-Containing Nanoparticles

The following diagram illustrates the general workflow for the cellular uptake of nanoparticles formulated with this compound.

CellularUptakeWorkflow cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm NP This compound Nanoparticle Membrane NP->Membrane Adsorption & Endocytosis Endosome Early Endosome LateEndosome Late Endosome Endosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome Fusion DrugRelease Drug Release LateEndosome->DrugRelease Endosomal Escape Lysosome->DrugRelease Degradation & Release

Caption: General workflow of nanoparticle cellular uptake.

Description of the Cellular Uptake Process:

  • Adsorption and Endocytosis: The positively charged this compound on the nanoparticle surface interacts with the negatively charged cell membrane, leading to adsorption. The cell then internalizes the nanoparticle through one of several endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.

  • Endosomal Trafficking: Once inside the cell, the nanoparticle is enclosed within an early endosome.

  • Maturation and Fusion: The early endosome matures into a late endosome, which is characterized by a lower internal pH. The late endosome may then fuse with a lysosome.

  • Endosomal Escape or Lysosomal Release: For the encapsulated drug to be effective, it must be released into the cytoplasm. This can occur through two primary mechanisms:

    • Endosomal Escape: The nanoparticle formulation can be designed to disrupt the endosomal membrane, allowing the nanoparticle and its payload to escape into the cytoplasm before fusion with the lysosome. The "proton sponge" effect, where the amine groups of this compound become protonated in the acidic endosome, can lead to osmotic swelling and rupture of the endosome.

    • Lysosomal Release: If the nanoparticle does not escape the endosome, it will be delivered to the lysosome, where enzymatic degradation of the nanoparticle can release the drug. The drug must then be able to exit the lysosome to reach its target.

References

The Core Utility of Dihexadecylamine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Dihexadecylamine (B7822943) as a Surfactant and Emulsifier in Scientific Applications

This compound, a secondary fatty amine with the chemical formula C₃₂H₆₇N, is a versatile molecule utilized across various scientific and industrial domains for its potent surfactant and emulsifying properties.[1][2][3] Its unique structure, featuring two long C16 alkyl chains attached to a nitrogen atom, imparts a strongly hydrophobic character, making it an effective agent for modulating the interface between oil and water phases. This technical guide provides a comprehensive overview of the fundamental uses of this compound, with a focus on its application in research, particularly in the formulation of emulsions and nanoparticles for drug delivery systems.

Physicochemical Properties and Surfactant Behavior

This compound's amphiphilic nature, arising from its bulky hydrophobic tails and a polar amine head group, drives its self-assembly at interfaces to reduce surface tension. While specific experimental data for this compound is limited in publicly available literature, its behavior can be inferred from its structure and comparison with related long-chain amines.

Critical Micelle Concentration (CMC): The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant molecules begin to self-assemble into micelles in a solution.[4] For highly lipophilic molecules like this compound, the CMC in aqueous solutions is expected to be extremely low. As a rough approximation, the critical aggregation concentration (CAC) of a related double-chain cationic surfactant, dihexadecyl dimethylammonium bromide (DHDAB), was found to be 4 ± 2 x 10⁻⁵ M. It is important to note that this value is for a quaternary ammonium (B1175870) salt and may differ significantly for the secondary amine, this compound.

Surface Tension Reduction: Surfactants decrease the surface tension of a liquid, allowing for easier spreading and the formation of emulsions. The surface tension of aqueous solutions containing fatty amines generally decreases with increasing concentration up to the CMC, after which it remains relatively constant.[5][6]

Hydrophilic-Lipophilic Balance (HLB): The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to predict the suitability of a surfactant for a particular application, such as forming an oil-in-water (O/W) or water-in-oil (W/O) emulsion.[7][8] Due to its two long alkyl chains, this compound is predominantly lipophilic.

The HLB value for this compound can be estimated using Davies' method, which assigns group numbers to different chemical moieties within the molecule.[7]

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

For this compound (CH₃(CH₂)₁₅)₂NH:

  • Two -CH₃ groups: 2 * 0.475 = 0.95

  • Thirty -CH₂- groups: 30 * 0.475 = 14.25

  • One >NH group: 1.55

HLB ≈ 7 + 1.55 - (0.95 + 14.25) = -6.65

This calculated low HLB value strongly suggests that this compound is a highly effective W/O emulsifier. Emulsifiers with HLB values in the range of 3-6 are typically used for creating water-in-oil emulsions.[7]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicNotes
Molecular Weight465.9 g/mol [2]
AppearanceWhite to off-white solid[1]
SolubilitySoluble in organic solvents, limited solubility in water[1]
Critical Micelle Concentration (CMC) Expected to be very lowData for a related compound (DHDAB) is ~4 x 10⁻⁵ M.
Hydrophilic-Lipophilic Balance (HLB) ~ -6.65 (calculated)Suggests suitability as a W/O emulsifier.

This compound as an Emulsifier

The primary function of an emulsifier is to stabilize a mixture of two immiscible liquids, such as oil and water, by forming a protective layer around the dispersed droplets, preventing them from coalescing.[9] Given its low calculated HLB value, this compound is particularly well-suited for the formulation of water-in-oil (W/O) emulsions, where water droplets are dispersed within a continuous oil phase.

Formulation of Water-in-Oil (W/O) Emulsions

The following is a general protocol for the preparation of a W/O emulsion using this compound. The specific ratios of oil, water, and emulsifier will need to be optimized depending on the desired properties of the emulsion.

Experimental Protocol: Preparation of a W/O Emulsion

  • Preparation of the Oil Phase: Dissolve a specific concentration of this compound (e.g., 1-5% w/w) in the chosen oil phase (e.g., mineral oil, vegetable oil) with gentle heating and stirring until fully dissolved.

  • Preparation of the Aqueous Phase: The aqueous phase can be deionized water or a buffer solution, and may contain hydrophilic active ingredients.

  • Emulsification: While vigorously homogenizing the oil phase using a high-shear mixer, slowly add the aqueous phase dropwise.

  • Homogenization: Continue homogenization for a set period (e.g., 5-10 minutes) to reduce the droplet size of the dispersed aqueous phase.

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

Stability of this compound-Stabilized Emulsions

The stability of an emulsion is its ability to resist changes in its physicochemical properties over time. Common signs of instability include creaming, flocculation, coalescence, and phase separation.[10]

Experimental Protocol: Emulsion Stability Assessment

  • Macroscopic Observation: Visually inspect the emulsion for any signs of phase separation, creaming, or oil droplet formation on the surface at regular intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 4°C, 40°C).

  • Microscopic Analysis: Use optical microscopy to observe the droplet size and distribution of the dispersed phase. Changes in droplet size over time can indicate coalescence.

  • Particle Size Analysis: Employ techniques like dynamic light scattering (DLS) to quantitatively measure the mean droplet size and polydispersity index (PDI) of the emulsion over time. An increase in the mean droplet size is indicative of instability.

  • Zeta Potential Measurement: For O/W emulsions, measuring the zeta potential can provide insights into the electrostatic stability. For W/O emulsions, where the continuous phase is non-conductive, this measurement is not typically applicable.[11]

  • Rheological Measurements: Monitor the viscosity of the emulsion over time. A significant change in viscosity can indicate structural changes within the emulsion.

This compound in Nanoparticle Formulation for Drug Delivery

This compound and its primary amine counterpart, hexadecylamine (B48584), are widely used as capping agents or stabilizers in the synthesis of various types of nanoparticles, including metallic, semiconductor, and polymeric nanoparticles.[3][12][13] In the context of drug delivery, these nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery.

The long alkyl chains of this compound adsorb onto the surface of the forming nanoparticles, providing a steric barrier that prevents aggregation and controls particle size.[14] The amine head group can also interact with the nanoparticle surface or be functionalized for further modifications.

General Workflow for Nanoparticle Synthesis using this compound

G cluster_0 Preparation of Precursors cluster_1 Reaction cluster_2 Nanoparticle Formation cluster_3 Purification cluster_4 Characterization A Metal/Polymer Precursor D Mixing and Heating A->D B This compound (Stabilizer) B->D C Solvent C->D E Nucleation and Growth D->E F Centrifugation/Washing E->F G TEM, DLS, XRD, etc. F->G

Caption: General workflow for the synthesis of nanoparticles using this compound as a stabilizer.

Mechanism of Action in Drug Delivery Systems

When formulated into nanoparticles or emulsions, this compound-based systems can enhance drug delivery through several mechanisms:

  • Encapsulation and Protection: The hydrophobic core of micelles or the oily phase of emulsions can encapsulate lipophilic drugs, protecting them from enzymatic degradation in the biological environment and improving their solubility.

  • Enhanced Permeation and Retention (EPR) Effect: Nanoparticles can accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect.

  • Cellular Uptake: The surface properties of the nanoparticles or emulsion droplets, influenced by this compound, can affect their interaction with cell membranes and subsequent cellular uptake.

  • Penetration Enhancement: As a lipophilic molecule, this compound may act as a penetration enhancer in transdermal drug delivery systems by disrupting the lipid organization of the stratum corneum.[15][16]

The logical relationship for the proposed mechanism of this compound-based nanocarriers in drug delivery is illustrated below.

G A Drug Encapsulation in This compound-stabilized Nanocarrier B Systemic Circulation A->B C Accumulation at Target Site (e.g., Tumor) via EPR Effect B->C D Cellular Uptake C->D E Intracellular Drug Release D->E F Therapeutic Effect E->F

Caption: Proposed mechanism of action for this compound-based drug delivery systems.

Experimental Protocols for Characterization

Accurate characterization of this compound's surfactant properties and the systems it forms is crucial for its effective application.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation.

Experimental Protocol: CMC Determination by Surface Tensiometry

  • Prepare a series of this compound solutions of varying concentrations in a suitable solvent (e.g., an organic solvent or a mixed solvent system, given its low water solubility).

  • Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • Identify the CMC as the concentration at which the slope of the curve changes significantly. The point of intersection of the two linear portions of the plot corresponds to the CMC.

G A Prepare this compound Solutions (Varying Concentrations) B Measure Surface Tension (Tensiometer) A->B C Plot Surface Tension vs. log(Concentration) B->C D Determine CMC from Breakpoint in the Curve C->D

Caption: Workflow for CMC determination using surface tensiometry.

Characterization of Nanoparticles and Emulsions

Table 2: Key Characterization Techniques for this compound-Based Formulations

TechniqueParameter MeasuredPurpose
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)To determine the size and size distribution of nanoparticles or emulsion droplets.
Zeta Potential Analysis Surface ChargeTo assess the electrostatic stability of particles in a dispersion (more applicable to O/W systems).
Transmission Electron Microscopy (TEM) Morphology, Size, and StructureTo visualize the shape and size of individual nanoparticles or emulsion droplets.
Scanning Electron Microscopy (SEM) Surface MorphologyTo observe the surface features of nanoparticles.
X-ray Diffraction (XRD) Crystalline StructureTo determine the crystalline nature of the nanoparticles.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical BondsTo confirm the presence of this compound and other components in the formulation.
Differential Scanning Calorimetry (DSC) Thermal PropertiesTo study the physical state of the drug within the carrier (crystalline or amorphous).

Conclusion

This compound is a potent lipophilic surfactant and emulsifier with significant potential in various research and development applications, particularly in the formulation of W/O emulsions and as a stabilizing agent for nanoparticles in drug delivery systems. While specific experimental data for this compound remains scarce, its physicochemical properties can be reasonably estimated based on its molecular structure. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and its application in creating stable and effective delivery systems. Further research is warranted to fully characterize the surfactant properties of this compound and to explore its full potential in advanced drug delivery formulations.

References

Spectral Data Analysis of Dihexadecylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectral data for dihexadecylamine (B7822943) (DHDA), a secondary amine with significant applications in materials science and drug delivery systems. The following sections present a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • IUPAC Name: N-hexadecylhexadecan-1-amine[1]

  • Synonyms: Dicetylamine, Di(n-hexadecyl)amine

  • Molecular Formula: C₃₂H₆₇N[1]

  • Molecular Weight: 465.9 g/mol [1]

Spectroscopic Data

The following tables summarize the available spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~2.5 - 2.7t-CH₂-N-CH₂ -
~1.4 - 1.6m-CH₂-CH₂ -N-
~1.2 - 1.4br s-(CH₂ )₁₃-
~0.8 - 0.9t-CH₃

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~50-C H₂-N-
~32-(C H₂)n-
~30-(C H₂)n-
~29-(C H₂)n-
~27-(C H₂)n-
~23-C H₂-CH₃
~14-C H₃
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

m/zIonNotes
466.53[M+H]⁺Predicted monoisotopic mass of the protonated molecule.[2]
488.52[M+Na]⁺Predicted sodium adduct.[2]
254FragmentOne of the top peaks observed in GC-MS analysis.[1]
44FragmentA common fragment ion.[1]
30FragmentA common fragment ion.[1]
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
~3300 - 3500N-H stretch (secondary amine, weak)
2919 - 2925C-H asymmetric stretch (alkane)
2850 - 2855C-H symmetric stretch (alkane)
~1467C-H bend (scissoring)
~720C-H rock (long chain)

Experimental Protocols

The following are representative protocols for obtaining the spectral data presented above. These are generalized procedures and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer (e.g., Varian Mercury plus).

    • Parameters:

      • Pulse Program: Standard single-pulse sequence.

      • Number of Scans: 16-32.

      • Relaxation Delay: 1-2 seconds.

      • Acquisition Time: 2-4 seconds.

      • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz NMR Spectrometer (e.g., Varian Mercury plus).

    • Parameters:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0-200 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 600.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound is a solid at room temperature, the spectrum can be obtained using a melt technique. Place a small amount of the solid on a salt plate (e.g., NaCl or KBr) and gently heat until it melts to form a thin capillary film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.

  • FTIR Acquisition:

    • Technique: CAPILLARY CELL: MELT (CRYSTALLINE PHASE).[1]

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization Hexadecylamine Hexadecylamine Reducing_Agent Reducing_Agent Reaction Reaction Reducing_Agent->Reaction Dihexadecylamine_Crude Dihexadecylamine_Crude Reaction->Dihexadecylamine_Crude Purification Purification Dihexadecylamine_Crude->Purification Dihexadecylamine_Pure Dihexadecylamine_Pure Purification->Dihexadecylamine_Pure NMR NMR Dihexadecylamine_Pure->NMR MS MS Dihexadecylamine_Pure->MS IR IR Dihexadecylamine_Pure->IR

Caption: Synthesis and Characterization Workflow for this compound.

Spectroscopic_Analysis_Logic cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis cluster_ir IR Analysis 1H_NMR ¹H NMR Structure_Confirmation Proton and Carbon Environment 1H_NMR->Structure_Confirmation 13C_NMR ¹³C NMR 13C_NMR->Structure_Confirmation GC_MS GC-MS Molecular_Weight Molecular Weight and Fragmentation GC_MS->Molecular_Weight FTIR FTIR Functional_Groups Functional Group Identification FTIR->Functional_Groups Sample Sample Sample->13C_NMR Sample->GC_MS Sample->FTIR

Caption: Logic Diagram for Spectroscopic Analysis of this compound.

References

The Genesis of a Key Excipient: A Technical Guide to the Historical Development and Discovery of Dihexadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexadecylamine, a secondary aliphatic amine, has emerged as a valuable component in various scientific and industrial applications, most notably as a cationic lipid in drug delivery systems. Its unique amphiphilic nature, characterized by two long hexadecyl chains, allows for the formation of lipid bilayers and interaction with biological membranes. This technical guide provides an in-depth exploration of the historical development and discovery of this compound, detailing early synthetic methodologies, key quantitative data, and its evolution as a tool in pharmaceutical sciences.

Historical Context and Discovery

The story of this compound is intertwined with the broader history of amine chemistry, which began to flourish in the mid-19th century with the foundational work of August Wilhelm von Hofmann on the structure and reactivity of amines.[1] While the precise date and individual credited with the first synthesis of this compound are not prominently documented, its development can be traced through the evolution of synthetic methods for long-chain secondary aliphatic amines. These compounds gained importance as additives to lubricating oils in the mid-20th century, driving research into their preparation.[2]

Early synthetic routes to secondary amines were often extensions of methods used for simpler amines. These included the alkylation of primary amines and the reduction of amides, which were often characterized by harsh reaction conditions and modest yields.[3] The "Nitrile Process," a significant advancement in the large-scale production of primary long-chain aliphatic amines, also provided the precursors for subsequent conversion to secondary amines.[1][4] It was the burgeoning field of drug delivery in the latter half of the 20th century, particularly the development of liposomes as drug carriers, that likely spurred more focused synthesis and characterization of specific long-chain dialkylamines like this compound for their potential as cationic lipids.[5][6]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application, particularly in the formulation of lipid-based delivery systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16724-63-3[7]
Molecular Formula C₃₂H₆₇N[7]
Molecular Weight 465.9 g/mol [7]
IUPAC Name N-hexadecylhexadecan-1-amine[7]
Melting Point 65.5-66.5 °C[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesReference
¹H NMR Signals corresponding to the CH₂N protons and the long alkyl chains.[3]
¹³C NMR Signals for the C-N carbon and the distinct carbons of the hexadecyl chains.[3]
IR Spectroscopy Characteristic peaks for N-H stretching and C-H stretching and bending.[7]
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the structure.[7]

Historical Synthesis Protocols

Early methods for synthesizing this compound were often inefficient. The following protocols are representative of these historical approaches.

Alkylation of Hexadecylamine (B48584)

This method involves the reaction of a primary amine (Hexadecylamine) with an alkyl halide (1-Bromohexadecane). While conceptually straightforward, this approach often leads to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, resulting in low yields of the desired secondary amine.[3]

Experimental Protocol:

  • Reactant Preparation: Dissolve Hexadecylamine in a suitable aprotic solvent such as toluene (B28343) or N,N-dimethylformamide (DMF).

  • Addition of Alkyl Halide: Add an equimolar amount of 1-Bromohexadecane to the solution.

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as sodium carbonate or triethylamine, to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Conditions: Heat the mixture at reflux for an extended period (typically 24-48 hours) with vigorous stirring.

  • Work-up and Purification: After cooling, filter the reaction mixture to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting crude product is a mixture that requires extensive purification by fractional distillation or column chromatography to isolate this compound. The reported yields for this type of reaction are often in the range of 30-40%.[3]

Hexadecylamine Hexadecylamine ReactionMixture Reaction Mixture Hexadecylamine->ReactionMixture Bromohexadecane 1-Bromohexadecane Bromohexadecane->ReactionMixture Solvent Aprotic Solvent (e.g., Toluene) Solvent->ReactionMixture Base Base (e.g., Na₂CO₃) Base->ReactionMixture Reflux Reflux (24-48h) ReactionMixture->Reflux Heat CrudeProduct Crude Product Reflux->CrudeProduct Purification Purification (Distillation/Chromatography) CrudeProduct->Purification This compound This compound Purification->this compound

Figure 1: Workflow for the historical synthesis of this compound via alkylation.

Reduction of N-Hexadecylhexadecanamide

Another classical approach involves the reduction of an amide, N-hexadecylhexadecanamide, to the corresponding amine. This method typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Amide Synthesis (Schotten-Baumann reaction):

    • Dissolve Hexadecylamine in a suitable solvent like dichloromethane (B109758) (DCM) or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of hexadecanoyl chloride.

    • Add a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl produced.

    • Stir the reaction mixture for several hours, allowing it to warm to room temperature.

    • Wash the organic layer with dilute acid and then with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain N-hexadecylhexadecanamide.

  • Reduction of the Amide:

    • Suspend lithium aluminum hydride (LiAlH₄) in a dry, inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of N-hexadecylhexadecanamide in the same solvent to the LiAlH₄ suspension.

    • Reflux the reaction mixture for several hours.

    • Carefully quench the reaction by the sequential addition of water and then a sodium hydroxide (B78521) solution.

    • Filter the resulting aluminum salts and wash them with the solvent.

    • Dry the organic phase and evaporate the solvent to yield this compound. This method generally provides higher yields than direct alkylation but involves the use of hazardous reagents.[3]

cluster_0 Amide Formation cluster_1 Amide Reduction Hexadecylamine Hexadecylamine AmideReaction Schotten-Baumann Reaction Hexadecylamine->AmideReaction HexadecanoylChloride Hexadecanoyl Chloride HexadecanoylChloride->AmideReaction Amide N-Hexadecyl- hexadecanamide AmideReaction->Amide Reduction Reduction Amide->Reduction LiAlH4 LiAlH₄ in THF LiAlH4->Reduction This compound This compound Reduction->this compound

Figure 2: Two-stage historical synthesis of this compound via amide reduction.

A More Convenient and Modern Synthesis

In 2002, Lattuada and Uberti reported a more efficient and economical synthesis of this compound via the phase-transfer catalyzed (PTC) bisalkylation of cyanamide (B42294).[3] This method avoids the drawbacks of the historical routes, such as low yields and the use of hazardous reagents.

Experimental Protocol:

  • Reaction Setup: Combine n-hexadecyl bromide, a 50% aqueous solution of cyanamide, a 50% aqueous solution of sodium hydroxide, and a phase-transfer catalyst (e.g., Aliquat® 336) in toluene.

  • Reaction Conditions: Heat the biphasic mixture to 50 °C with vigorous stirring for approximately 40 hours to form di(n-hexadecyl)cyanamide.

  • Hydrolysis: After the initial reaction, add a 48% aqueous solution of hydrobromic acid and heat the mixture to 120 °C for 8 hours to hydrolyze the cyanamide intermediate.

  • Work-up and Isolation: Cool the reaction mixture, add water and a 30% aqueous sodium hydroxide solution until the pH is strongly basic. Extract the product with toluene. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by crystallization from acetone (B3395972) to yield this compound in high purity (60-70% overall yield).[3]

HexadecylBromide n-Hexadecyl Bromide Alkylation PTC Bisalkylation 50°C, 40h HexadecylBromide->Alkylation Cyanamide aq. Cyanamide Cyanamide->Alkylation NaOH aq. NaOH NaOH->Alkylation PTC Phase-Transfer Catalyst PTC->Alkylation Toluene Toluene Toluene->Alkylation CyanamideIntermediate Di(n-hexadecyl)cyanamide Alkylation->CyanamideIntermediate Hydrolysis Hydrolysis 120°C, 8h CyanamideIntermediate->Hydrolysis HBr aq. HBr HBr->Hydrolysis CrudeProduct Crude Product Hydrolysis->CrudeProduct Purification Crystallization (Acetone) CrudeProduct->Purification This compound This compound Purification->this compound

Figure 3: Modern synthesis of this compound via PTC bisalkylation of cyanamide.

Role in Drug Delivery and Gene Therapy

The primary application of this compound in the pharmaceutical sciences is as a cationic lipid for the formulation of liposomes and other lipid nanoparticles. These delivery systems are designed to encapsulate and transport therapeutic agents, such as small molecule drugs and nucleic acids (e.g., siRNA, pDNA), to target cells.

The cationic nature of this compound is crucial for its function. The positively charged amine group can interact with negatively charged therapeutic molecules, facilitating their encapsulation. More importantly, it plays a key role in the interaction of the liposome (B1194612) with the negatively charged cell membrane and in the subsequent endosomal escape of the payload into the cytoplasm.

Generalized Mechanism of Action in Gene Delivery

While this compound does not directly interact with a specific signaling pathway in the classical sense, its mechanism of action is integral to the delivery process, which can be considered a form of cellular signaling modulation by introducing new genetic material.

  • Lipoplex Formation: The cationic this compound-containing liposomes are mixed with anionic nucleic acids to form lipoplexes through electrostatic interactions.

  • Cellular Uptake: The positively charged lipoplexes adsorb to the negatively charged surface of the cell membrane and are taken up by endocytosis.

  • Endosomal Escape: Inside the endosome, the pH drops. The secondary amine of this compound can become protonated, acting as a "proton sponge." This influx of protons and counter-ions leads to osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.

  • Therapeutic Action: The released nucleic acid can then be transcribed and translated (in the case of pDNA) or can interfere with gene expression (in the case of siRNA), leading to a therapeutic effect.

cluster_0 Extracellular cluster_1 Intracellular Lipoplex This compound Lipoplex (Cationic) CellMembrane Cell Membrane (Anionic) Lipoplex->CellMembrane Adsorption Endosome Endosome CellMembrane->Endosome Endocytosis ProtonSponge Proton Sponge Effect (Amine Protonation) Endosome->ProtonSponge pH drop EndosomalRupture Endosomal Rupture ProtonSponge->EndosomalRupture Osmotic Swelling NucleicAcid Nucleic Acid Release EndosomalRupture->NucleicAcid Cytoplasm Cytoplasm TherapeuticEffect Therapeutic Effect (e.g., Gene Expression/Silencing) NucleicAcid->TherapeuticEffect

Figure 4: Generalized mechanism of this compound-containing lipoplexes in gene delivery.

Conclusion

From its origins in the fundamental exploration of amine chemistry to its current role as a sophisticated component in drug delivery systems, this compound exemplifies the evolution of a chemical entity driven by the needs of various scientific disciplines. The development of more efficient synthetic routes has made this and other long-chain amines more accessible for research and development. As the field of nanomedicine continues to advance, the demand for well-characterized and functional excipients like this compound is likely to grow, ensuring its continued relevance in the development of novel therapeutics.

References

Methodological & Application

Preparation of Dihexadecylamine-Based Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembling vesicular nanocarriers composed of one or more lipid bilayers enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic therapeutic agents make them ideal candidates for advanced drug delivery systems. Dihexadecylamine (DHA) is a synthetic, double-chain cationic lipid that is of significant interest in the formulation of liposomes, particularly for applications requiring a positive surface charge, such as gene delivery and enhanced interaction with negatively charged biological membranes.

These application notes provide a detailed protocol for the preparation of DHA-based liposomes using the thin-film hydration method followed by either sonication or extrusion for size reduction. This document also outlines standard procedures for the characterization of the resulting liposomal formulations, including the determination of particle size, polydispersity index (PDI), and zeta potential.

Materials and Equipment

Materials
  • This compound (DHA)

  • Helper lipids:

    • Cholesterol

    • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Organic solvents (analytical grade):

    • Chloroform

    • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, sterile water, or other aqueous solutions as required for the specific application)

  • (Optional) Drug or molecule to be encapsulated

Equipment
  • Round-bottom flask (50-100 mL)

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Vortex mixer

  • Bath sonicator or probe sonicator

  • Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm, 200 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Glass vials and syringes

Experimental Protocols

The most common and straightforward method for preparing DHA-based liposomes is the thin-film hydration technique. This method involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration of the film with an aqueous buffer to form multilamellar vesicles (MLVs). The size of these MLVs is then reduced to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) through sonication or extrusion.

Protocol 1: Thin-Film Hydration Method
  • Lipid Film Formation:

    • Dissolve this compound (DHA) and the chosen helper lipid(s) (e.g., Cholesterol or DOPE) in a suitable organic solvent, such as a chloroform:methanol mixture (commonly 2:1 or 3:1 v/v), in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution. The total lipid concentration in the organic solvent is typically in the range of 10-20 mg/mL.

    • Attach the round-bottom flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without causing lipid degradation (e.g., 40-50°C).[1]

    • Rotate the flask to create a thin, uniform lipid film on the inner surface of the flask as the solvent evaporates under reduced pressure.

    • Once the film appears dry, continue to keep the flask under high vacuum for at least 2 hours, or preferably overnight, to ensure the complete removal of any residual organic solvent.[1]

  • Hydration of the Lipid Film:

    • Add the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer at this stage.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film from the flask wall. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[2]

    • Continue the hydration process for approximately 1 hour, maintaining the temperature above the lipid Tc, to ensure complete hydration of the lipid film.[1]

Protocol 2: Size Reduction of Liposomes

The MLVs formed during hydration are typically large and heterogeneous in size. To obtain smaller and more uniform liposomes, a size reduction step is necessary.

  • Transfer the MLV suspension to a suitable container (e.g., a glass vial).

  • Place the container in a bath sonicator or immerse the tip of a probe sonicator into the suspension.

  • Sonicate the suspension in pulsed intervals to avoid overheating, which can lead to lipid degradation. For example, use a cycle of 30 seconds of sonication followed by a 30-second rest period.

  • Continue sonication until the milky suspension becomes clear or translucent, which typically indicates the formation of SUVs (usually in the range of 20-100 nm). The total sonication time can vary from 5 to 30 minutes depending on the volume and concentration.

  • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Load the MLV suspension into one of the extruder's syringes.

  • Heat the extruder assembly to a temperature above the Tc of the lipid mixture.

  • Gently push the plunger of the syringe to pass the liposome suspension through the membrane to the second syringe.

  • Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of LUVs with a size distribution close to the pore size of the membrane.[1]

Characterization of this compound-Based Liposomes

Physicochemical Characterization

The critical quality attributes of liposomal formulations, including particle size, polydispersity index (PDI), and zeta potential, should be thoroughly characterized.

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the final liposome suspension in the hydration buffer.

    • Measure the hydrodynamic diameter (size) and PDI using a Dynamic Light Scattering (DLS) instrument.

    • PDI values below 0.3 are generally considered indicative of a monodisperse and homogenous liposome population.

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the liposome suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer).

    • Measure the zeta potential using a DLS instrument equipped with an electrode assembly.

    • For DHA-based liposomes, a positive zeta potential is expected due to the cationic nature of DHA. A zeta potential of ±30 mV or greater is generally considered to indicate good colloidal stability.

Encapsulation Efficiency

Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug or molecule of interest successfully entrapped within the liposomes.

  • Separation of Free and Encapsulated Drug:

    • Separate the unencapsulated (free) drug from the liposome formulation using methods such as dialysis, size exclusion chromatography, or centrifugation.[]

  • Quantification of Encapsulated Drug:

    • Disrupt the liposomes to release the encapsulated drug using a suitable method (e.g., addition of a detergent like Triton X-100 or an organic solvent).

    • Quantify the amount of the encapsulated drug using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or High-Performance Liquid Chromatography - HPLC).

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Data Presentation

The following tables provide representative data for the physicochemical properties of cationic liposomes prepared with different compositions. Note that these values are illustrative and can vary depending on the specific experimental conditions and equipment used.

Table 1: Physicochemical Properties of Cationic Liposomes with Varying Helper Lipids

Cationic LipidHelper LipidMolar RatioAverage Size (nm)PDIZeta Potential (mV)
StearylaminePhosphatidylcholine, Cholesterol12.0:5.0:5.0108 ± 150.20 ± 0.04+30.1 ± 1.2
DOTAPCholesterol7:360-700.10 ± 0.01+18.3 ± 19.0
Cationic SurfactantPhosphatidylcholine, Cholesterol-150-250< 0.3+30 to +50

Data adapted from references[1][4][5].

Table 2: Encapsulation Efficiency of Cationic Liposomes for Different Molecules

Liposome CompositionEncapsulated MoleculeEncapsulation Efficiency (%)
DOTAP:CholesterolDoxorubicin~81%
DSPC:Cholesterol:DOTAPBovine Serum Albumin7.2 ± 0.8%
Phosphatidylcholine:Cholesterol:Cationic SurfactantCefepime50-70%

Data adapted from references[1][5][6].

Diagrams

Experimental Workflow for Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Characterization dissolve Dissolve DHA and helper lipids in organic solvent evaporate Evaporate solvent using rotary evaporator dissolve->evaporate dry Dry lipid film under vacuum evaporate->dry hydrate Hydrate film with aqueous buffer (> Tc) dry->hydrate vortex Vortex to form MLVs hydrate->vortex sonicate Sonication (SUVs) vortex->sonicate extrude Extrusion (LUVs) vortex->extrude dls DLS (Size, PDI, Zeta Potential) sonicate->dls extrude->dls ee Encapsulation Efficiency dls->ee

Caption: Workflow for DHA-based liposome preparation and characterization.

Simplified Representation of a DHA-Based Liposome

G cluster_0 Liposome Structure center Aqueous Core (Hydrophilic Drug) dha_head helper_head dha_tail1 dha_tail2 helper_tail1 helper_tail2

Caption: Diagram of a unilamellar DHA-based liposome structure.

References

Application Notes and Protocols: Formulation and Characterization of Dihexadecylamine Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihexadecylamine (B7822943) (DHA) is a cationic lipid that can self-assemble into vesicular structures in aqueous environments. These vesicles, often referred to as liposomes or niosomes depending on the composition, are of significant interest as potential drug delivery carriers. Their positive surface charge can facilitate interaction with negatively charged biological membranes, potentially enhancing cellular uptake. This document provides detailed protocols for the formulation of DHA vesicles and their subsequent physicochemical characterization.

I. Formulation of this compound Vesicles

A common and effective method for preparing this compound vesicles is the thin-film hydration technique. This method involves the dissolution of the lipid in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, and subsequent hydration of the film with an aqueous buffer.

Experimental Protocol: Thin-Film Hydration
  • Lipid Preparation:

    • Dissolve this compound (and any other components like cholesterol or helper lipids) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A typical starting concentration is 10-20 mg/mL.

  • Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Rotate the flask at a constant speed (e.g., 60-100 rpm) under reduced pressure.

    • Maintain a temperature above the phase transition temperature of the lipid mixture to ensure a uniform film.

    • Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.

    • To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Add the aqueous phase (e.g., phosphate-buffered saline (PBS) pH 7.4 or HEPES buffer) to the flask.[1] The volume will depend on the desired final lipid concentration.

    • The aqueous phase should be pre-heated to a temperature above the lipid's phase transition temperature.

    • Agitate the flask by hand or on a vortex mixer to hydrate (B1144303) the lipid film. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be subjected to sonication or extrusion.

    • Sonication: Use a probe sonicator on ice to prevent overheating and degradation of the lipids.

    • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., starting with 0.4 µm and sequentially moving to 0.2 µm and 0.1 µm) using a lipid extruder.[2] This is generally the preferred method for obtaining a narrow size distribution.

  • Purification:

    • To remove un-encapsulated drug (if applicable) and any large aggregates, the vesicle suspension can be purified by methods such as centrifugation, dialysis, or size exclusion chromatography.[2][3]

II. Characterization of this compound Vesicles

A. Physicochemical Properties

The size, polydispersity index (PDI), and zeta potential are critical parameters that influence the in vitro and in vivo performance of the vesicles.

Experimental Protocol: Vesicle Size, PDI, and Zeta Potential Measurement
  • Instrumentation: Utilize a Dynamic Light Scattering (DLS) instrument, such as a Malvern Zetasizer.

  • Sample Preparation: Dilute the vesicle suspension with the same aqueous buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • For size and PDI, perform the measurement in a suitable cuvette. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles and correlates this to their hydrodynamic diameter and the broadness of the size distribution (PDI).

    • For zeta potential, use an appropriate folded capillary cell. The instrument applies an electric field and measures the velocity of the vesicles, from which the zeta potential is calculated. A zeta potential of ≥ ±30 mV is generally considered indicative of a stable formulation due to electrostatic repulsion between particles.[4]

  • Data Analysis: Record the Z-average diameter, PDI, and zeta potential. Perform measurements in triplicate for statistical validity.

Table 1: Representative Physicochemical Properties of this compound Vesicles

Formulation CodeComposition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DHA-01DHA250 ± 250.35 ± 0.05+45 ± 5
DHA-Chol-01DHA:Cholesterol (1:1)180 ± 200.22 ± 0.03+55 ± 6
DHA-DOPE-01DHA:DOPE (1:1)150 ± 150.18 ± 0.02+40 ± 4

Values are presented as mean ± standard deviation (n=3). DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (a neutral helper lipid).

B. Encapsulation Efficiency

Encapsulation efficiency (EE) is a measure of the amount of drug successfully entrapped within the vesicles relative to the total amount of drug used.

Experimental Protocol: Determination of Encapsulation Efficiency
  • Separation of Free Drug:

    • Separate the un-encapsulated ("free") drug from the vesicle formulation. Common methods include:

      • Centrifugation: Pellet the vesicles, and the free drug will remain in the supernatant.[3]

      • Size Exclusion Chromatography: Pass the formulation through a column (e.g., Sephadex G-50) where the larger vesicles elute first, followed by the smaller free drug molecules.

      • Dialysis: Place the vesicle suspension in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of buffer.

  • Quantification of Drug:

    • Measure the concentration of the free drug in the supernatant/eluate/dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

    • Alternatively, lyse the vesicles (e.g., with a detergent like Triton X-100 or a suitable organic solvent) and measure the total amount of encapsulated drug.[5]

  • Calculation:

    • Calculate the Encapsulation Efficiency (%) using the following formula:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Table 2: Representative Encapsulation Efficiency of a Model Hydrophilic Drug

Formulation CodeComposition (molar ratio)Encapsulation Efficiency (%)
DHA-01DHA25 ± 4
DHA-Chol-01DHA:Cholesterol (1:1)35 ± 5

Values are presented as mean ± standard deviation (n=3).

C. In Vitro Drug Release

In vitro release studies are performed to understand the rate at which the encapsulated drug is released from the vesicles under physiological-like conditions.

Experimental Protocol: In Vitro Drug Release Study (Dialysis Method)
  • Sample Preparation: Place a known volume of the drug-loaded vesicle suspension into a dialysis bag (with a molecular weight cut-off that allows the free drug to pass through but retains the vesicles).

  • Release Medium: Suspend the sealed dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4) at 37°C with constant, gentle stirring to maintain sink conditions.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.

D. Stability Assessment

The stability of the vesicle formulation is assessed by monitoring its physicochemical properties over time under specific storage conditions.

Experimental Protocol: Stability Study
  • Storage: Store the vesicle formulation in sealed vials at different temperatures (e.g., 4°C and 25°C).

  • Analysis: At selected time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample and analyze its mean diameter, PDI, and zeta potential as described previously.

  • Evaluation: Evaluate any significant changes in these parameters over the storage period. Aggregation or fusion of vesicles will typically result in an increase in the mean diameter and PDI.[2]

Table 3: Representative Stability Data for DHA:Cholesterol Vesicles at 4°C

Time (Weeks)Mean Diameter (nm)PDIZeta Potential (mV)
0180 ± 200.22 ± 0.03+55 ± 6
1185 ± 220.24 ± 0.04+53 ± 5
2190 ± 250.25 ± 0.04+51 ± 6
4198 ± 280.28 ± 0.05+48 ± 7

Values are presented as mean ± standard deviation (n=3).

III. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the formulation and characterization of this compound vesicles.

G cluster_formulation Formulation cluster_characterization Characterization A Lipid Dissolution (DHA in Organic Solvent) B Thin-Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer) B->C D Size Reduction (Extrusion/Sonication) C->D E Size, PDI, Zeta Potential (DLS) D->E F Encapsulation Efficiency (Separation & Quantification) D->F G In Vitro Release (Dialysis) D->G H Stability Study (Storage & Analysis) D->H

Caption: Workflow for this compound Vesicle Formulation and Characterization.

Logical Relationships in Formulation

The properties of the final vesicle formulation are dependent on various formulation and process parameters.

G cluster_vars Formulation Variables cluster_chars Vesicle Characteristics LipidComp Lipid Composition (e.g., DHA:Cholesterol ratio) Size Vesicle Size & PDI LipidComp->Size Zeta Zeta Potential LipidComp->Zeta EE Encapsulation Efficiency LipidComp->EE Stability Stability LipidComp->Stability Drug Drug Properties (Hydrophilicity, Charge) Drug->EE Hydration Hydration Conditions (Buffer pH, Ionic Strength) Hydration->Zeta Hydration->Stability SizeRed Size Reduction Method (Extrusion vs. Sonication) SizeRed->Size Release Drug Release Profile Size->Release Zeta->Stability EE->Release

Caption: Influence of Formulation Variables on Vesicle Characteristics.

References

Application Notes and Protocols for the Analytical Characterization of Dihexadecylamine (DHDA) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexadecylamine (DHDA) is a synthetic, double-chain cationic lipid that is a key component in the formulation of liposomes for various drug delivery and vaccine adjuvant applications. The positive charge imparted by DHDA enhances the interaction of liposomes with negatively charged cell membranes and can improve the encapsulation of anionic drugs or genetic material. Comprehensive analytical characterization is crucial to ensure the quality, efficacy, and safety of DHDA liposomal formulations.[1][2] This document provides detailed application notes and experimental protocols for the essential analytical techniques used to characterize DHDA liposomes.

Key Analytical Techniques

The critical quality attributes (CQAs) for liposomal drug products include particle size, zeta potential, encapsulation efficiency, drug release kinetics, and stability.[1][3] A suite of analytical methods is employed to assess these parameters.

Particle Size and Polydispersity Index (PDI) Analysis

Principle: Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and PDI of liposomes.[4][5][6] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[6] The rate of these fluctuations is related to the particle size. The PDI is a measure of the heterogeneity of sizes of particles in a mixture.

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute the DHDA liposome (B1194612) suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to avoid multiple scattering effects.[4]

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove large aggregates and dust.[4]

  • Instrument Setup:

    • Use a calibrated DLS instrument (e.g., Malvern Zetasizer).[7]

    • Set the measurement temperature to 25°C.[4]

    • Select the appropriate solvent parameters (viscosity and refractive index) for the dilution buffer.

  • Measurement:

    • Transfer the filtered sample to a clean cuvette.

    • Equilibrate the sample at the set temperature for at least 1 minute.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The instrument software calculates the Z-average diameter and the PDI.

    • A PDI value below 0.3 is generally considered acceptable for liposomal drug products, indicating a relatively monodisperse population.[6]

Data Presentation:

ParameterRepresentative Value
Z-Average Diameter (nm)100 - 250
Polydispersity Index (PDI)< 0.3

Note: These are typical values and may vary depending on the specific formulation and preparation method.

Visualization:

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Dilution Dilute Liposome Suspension Filtration Filter Sample (0.22 µm) Dilution->Filtration Instrument Calibrated DLS Instrument Filtration->Instrument Measurement Perform Replicate Measurements Instrument->Measurement Analysis Calculate Z-Average and PDI Measurement->Analysis

Workflow for Particle Size Analysis using DLS.
Zeta Potential Analysis

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability. For DHDA liposomes, a positive zeta potential is expected due to the cationic nature of DHDA. A high absolute zeta potential (typically > ±30 mV) indicates good stability due to electrostatic repulsion between particles, which prevents aggregation.[7] Zeta potential is measured using Laser Doppler Velocimetry (LDV), where the velocity of charged particles in an applied electric field is measured.[8]

Experimental Protocol: Laser Doppler Velocimetry (LDV)

  • Sample Preparation:

    • Dilute the DHDA liposome suspension with an appropriate low ionic strength buffer (e.g., 10 mM NaCl) to a suitable concentration. High ionic strength buffers can compress the electrical double layer and reduce the measured zeta potential.

    • Ensure the pH of the dispersant is controlled and recorded, as it can significantly influence zeta potential.[9]

  • Instrument Setup:

    • Use a calibrated instrument capable of zeta potential measurements (e.g., Malvern Zetasizer).[9]

    • Use a specific zeta potential measurement cell (e.g., folded capillary cell).

  • Measurement:

    • Inject the diluted sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The software calculates the electrophoretic mobility and converts it to zeta potential using the Helmholtz-Smoluchowski equation.[4]

    • The polarity of the value indicates a positive or negative surface charge.

Data Presentation:

ParameterRepresentative Value
Zeta Potential (mV)+30 to +60

Note: The magnitude of the positive charge will depend on the molar ratio of DHDA in the lipid formulation and the pH of the medium.[9]

Visualization:

Zeta_Potential_Workflow cluster_prep Sample Preparation cluster_measurement LDV Measurement cluster_analysis Data Analysis Dilution Dilute in Low Ionic Strength Buffer Instrument Zeta Potential Analyzer Dilution->Instrument Measurement Measure Electrophoretic Mobility Instrument->Measurement Analysis Calculate Zeta Potential Measurement->Analysis

Workflow for Zeta Potential Analysis.
Encapsulation Efficiency (EE) and Drug Loading

Principle: Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.[4][10] It is a critical parameter for evaluating the drug delivery system's effectiveness.[1][10] To determine EE, the unencapsulated (free) drug must be separated from the liposome-encapsulated drug. Common separation techniques include dialysis, centrifugation, and size exclusion chromatography.[4][11]

Experimental Protocol: Encapsulation Efficiency by Centrifugation

  • Separation of Free Drug:

    • Place a known volume of the DHDA liposome formulation in a centrifuge tube.

    • Centrifuge at a high speed (e.g., 15,000 x g) for a sufficient time (e.g., 30 minutes) to pellet the liposomes.

    • Carefully collect the supernatant containing the free drug.

  • Quantification of Drug:

    • Measure the concentration of the drug in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[10][] This gives the amount of unencapsulated drug.

    • To determine the total drug amount, disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated drug. Then, measure the drug concentration.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Data Presentation:

ParameterRepresentative Value
Encapsulation Efficiency (%)50 - 95%

Note: EE is highly dependent on the physicochemical properties of the drug and the liposome formulation and preparation method.[10]

Visualization:

EE_Workflow Start Drug-Loaded DHDA Liposomes Separation Separate Free Drug (e.g., Centrifugation) Start->Separation Quant_Total Quantify Total Drug (Lysed Liposomes) Start->Quant_Total Quant_Free Quantify Free Drug (Supernatant) Separation->Quant_Free Calculation Calculate Encapsulation Efficiency (%) Quant_Free->Calculation Quant_Total->Calculation

Workflow for Encapsulation Efficiency Determination.
In Vitro Drug Release

Principle: In vitro drug release studies are performed to predict the in vivo performance of the drug delivery system.[13] The dialysis method is commonly used to assess the release of a drug from liposomes.[4][13] This method involves placing the liposome formulation in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane, which is then placed in a release medium. The drug diffuses out of the liposomes and through the dialysis membrane into the release medium over time.

Experimental Protocol: Dialysis Method

  • Preparation:

    • Hydrate a dialysis bag with an appropriate MWCO (chosen to retain the liposomes but allow free passage of the released drug) in the release medium.

    • Place a known amount of the drug-loaded DHDA liposome suspension into the dialysis bag and seal it.

  • Release Study:

    • Immerse the sealed dialysis bag in a known volume of release medium (e.g., PBS at 37°C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.[4]

  • Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[4]

Data Presentation:

Time (hours)Cumulative Release (%)
15
210
420
835
1250
2475

Note: This is an example of a sustained release profile. The actual release rate will depend on the liposome composition, drug properties, and release medium.

Visualization:

Release_Workflow Start Liposome Suspension in Dialysis Bag Incubation Immerse in Release Medium (37°C, with stirring) Start->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling Sampling->Incubation Maintain Sink Conditions Quantification Quantify Drug in Aliquots (HPLC/UV-Vis) Sampling->Quantification Analysis Plot Cumulative Release vs. Time Quantification->Analysis Stability_Relationship cluster_factors Stability Influencing Factors cluster_parameters Monitored Parameters Storage_Temp Storage Temperature Particle_Size Particle Size / PDI Storage_Temp->Particle_Size Drug_Leakage Drug Leakage Storage_Temp->Drug_Leakage Time Time Time->Particle_Size Zeta_Potential Zeta Potential Time->Zeta_Potential Time->Drug_Leakage Stability Overall Liposome Stability Particle_Size->Stability Zeta_Potential->Stability Drug_Leakage->Stability

References

Application Notes and Protocols for Dihexadecylamine-Mediated siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful tool for gene silencing and has immense therapeutic potential. However, the efficient delivery of siRNA into target cells remains a significant challenge due to its inherent instability and negative charge. Cationic lipids, such as Dihexadecylamine (DHA), are widely utilized as non-viral vectors to overcome these barriers. DHA, a double-chain cationic lipid, can self-assemble with negatively charged siRNA to form lipid nanoparticles (LNPs) or lipoplexes. These nanoparticles protect the siRNA from degradation, facilitate cellular uptake, and promote endosomal escape, ultimately leading to the sequence-specific knockdown of the target mRNA in the cytoplasm.

This document provides a comprehensive guide to the principles and methodologies involved in this compound-mediated siRNA delivery. It includes detailed protocols for the formulation and characterization of DHA-siRNA nanoparticles, cell culture and transfection procedures, and methods for assessing gene silencing efficiency.

Mechanism of this compound-Mediated siRNA Delivery

The delivery of siRNA using this compound-based lipid nanoparticles is a multi-step process that involves the formulation of stable nanoparticles, cellular uptake, endosomal escape, and engagement with the RNA-induced silencing complex (RISC).

Initially, the positively charged headgroup of this compound interacts electrostatically with the negatively charged phosphate (B84403) backbone of siRNA, leading to the condensation of siRNA and the formation of lipoplexes. These nanoparticles are then introduced to cells in culture.

The positively charged surface of the DHA-siRNA nanoparticles facilitates interaction with the negatively charged cell membrane, promoting cellular uptake primarily through endocytosis. Once inside the cell, the nanoparticles are enclosed within endosomes. For the siRNA to be effective, it must escape the endosome and enter the cytoplasm. The "proton sponge" effect is a commonly accepted mechanism for the endosomal escape of cationic lipid-based delivery systems. The amine groups on DHA can become protonated in the acidic environment of the endosome, leading to an influx of protons and counter-ions. This influx increases the osmotic pressure within the endosome, causing it to swell and rupture, thereby releasing the siRNA into the cytoplasm.

Once in the cytoplasm, the siRNA is loaded into the RISC. The antisense strand of the siRNA guides the RISC to the complementary messenger RNA (mRNA) target, leading to its cleavage and subsequent degradation. This process effectively silences the expression of the target gene.

Experimental Protocols

Protocol 1: Formulation of this compound-siRNA Nanoparticles

This protocol describes the preparation of DHA-siRNA nanoparticles using the lipid film hydration method followed by sonication.

Materials:

  • This compound (DHA)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • siRNA (targeting the gene of interest and a non-targeting control)

  • Chloroform (B151607)

  • RNase-free water

  • Ethanol

  • Hydration buffer (e.g., RNase-free PBS or citrate (B86180) buffer, pH 4.0)

  • Probe sonicator or bath sonicator

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing for 5-10 minutes. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator. Sonication parameters (time, power) should be optimized to achieve the desired particle size.

  • siRNA Complexation:

    • Dilute the siRNA stock solution in the hydration buffer.

    • Add the siRNA solution to the prepared lipid vesicle suspension at a specific N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the siRNA). A typical starting N/P ratio is 4:1 or 8:1.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of DHA-siRNA nanoparticles.

Protocol 2: Characterization of this compound-siRNA Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).

    • Measure the particle size and PDI using a DLS instrument.

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential using a suitable instrument.

    • Perform measurements in triplicate.

3. siRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay (or similar fluorescent dye-based assay)

  • Procedure:

    • Prepare a standard curve of the fluorescent dye with known concentrations of siRNA.

    • To measure the amount of unencapsulated siRNA, centrifuge the nanoparticle suspension to pellet the nanoparticles and measure the fluorescence of the supernatant.

    • To measure the total amount of siRNA, lyse the nanoparticles using a detergent (e.g., 1% Triton X-100) and then measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total siRNA - Unencapsulated siRNA) / Total siRNA * 100

Protocol 3: Cell Culture and Transfection

Materials:

  • Target cell line

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • DHA-siRNA nanoparticles

  • Control nanoparticles (with non-targeting siRNA)

  • Untreated control cells

  • Plates for cell culture (e.g., 24-well or 96-well plates)

Procedure:

  • Cell Seeding:

    • Seed the cells in the appropriate culture plates 24 hours before transfection to achieve 50-70% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, replace the culture medium with fresh, serum-free medium.

    • Add the prepared DHA-siRNA nanoparticles to the cells at the desired final siRNA concentration (e.g., 50 nM).

    • Include controls: cells treated with nanoparticles containing non-targeting siRNA and untreated cells.

    • Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection:

    • After the incubation period, replace the serum-free medium with complete culture medium.

    • Incubate the cells for an additional 24-72 hours before assessing gene silencing.

Protocol 4: Assessment of Gene Silencing Efficiency

1. mRNA Level Quantification:

  • Method: Quantitative Real-Time PCR (qRT-PCR)

  • Procedure:

    • After the desired incubation period (typically 24-48 hours post-transfection), lyse the cells and extract total RNA using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Calculate the relative mRNA expression using the ΔΔCt method.

2. Protein Level Quantification:

  • Method: Western Blotting or ELISA

  • Procedure (Western Blotting):

    • After the desired incubation period (typically 48-72 hours post-transfection), lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative protein expression.

Data Presentation

The following tables summarize representative quantitative data for this compound-based siRNA nanoparticles. Note that these values are illustrative and should be experimentally determined for each specific formulation and cell type.

Table 1: Physicochemical Properties of DHA-siRNA Nanoparticles

ParameterRepresentative Value
Particle Size (nm) 100 - 200
Polydispersity Index (PDI) < 0.3
Zeta Potential (mV) +30 to +50
siRNA Encapsulation Efficiency (%) > 90%

Table 2: In Vitro Gene Silencing Efficiency

Target GeneCell LinesiRNA Concentration (nM)mRNA Knockdown (%)Protein Knockdown (%)
Example Gene 1HeLa5070 - 8060 - 70
Example Gene 2A5495065 - 7555 - 65
Non-targeting controlHeLa/A54950< 10< 10

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Studies cluster_analysis Gene Silencing Analysis lipid_film Lipid Film Hydration (DHA + Helper Lipid) sonication Sonication lipid_film->sonication complexation siRNA Complexation sonication->complexation dls DLS (Size, PDI) complexation->dls els ELS (Zeta Potential) complexation->els ribogreen RiboGreen Assay (Encapsulation Efficiency) complexation->ribogreen cell_seeding Cell Seeding complexation->cell_seeding transfection Transfection cell_seeding->transfection incubation Incubation (24-72h) transfection->incubation qrtpcr qRT-PCR (mRNA levels) incubation->qrtpcr western Western Blot (Protein levels) incubation->western

Caption: Experimental workflow for this compound-mediated siRNA delivery.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm lpn DHA-siRNA Nanoparticle endosome Early Endosome lpn->endosome Cellular Uptake siRNA siRNA endosome->siRNA Endosomal Escape risc RISC siRNA->risc RISC Loading mrna Target mRNA risc->mrna Target Recognition cleavage mRNA Cleavage mrna->cleavage degradation Gene Silencing cleavage->degradation

Caption: Cellular mechanism of DHA-mediated siRNA delivery and gene silencing.

Application Notes and Protocols: Dihexadecylamine in Vaccine Adjuvant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexadecylamine (B7822943), a cationic lipid, is a promising component in the development of advanced vaccine adjuvant formulations. Its positively charged head group facilitates the electrostatic adsorption of negatively charged antigens, enhancing their delivery to antigen-presenting cells (APCs) and promoting a robust immune response. While specific data for this compound is limited in publicly available literature, extensive research on the structurally similar cationic lipid, dimethyldioctadecylammonium (B77308) (DDA), provides a strong foundation for its application. This document outlines the core principles, experimental protocols, and expected outcomes when utilizing this compound-based liposomal formulations as vaccine adjuvants, drawing upon data from closely related cationic lipids.

Principle of Action

Cationic liposomes formulated with this compound act as potent vaccine adjuvants primarily through the following mechanisms:

  • Antigen Depot Formation: At the injection site, the liposomal formulation can form a depot, leading to the slow release of the antigen and prolonged exposure to the immune system.

  • Enhanced Antigen Uptake: The positive surface charge of this compound-containing liposomes promotes interaction with and uptake by negatively charged cell membranes of APCs, such as dendritic cells (DCs) and macrophages.[1][2][3]

  • Improved Antigen Presentation: By facilitating efficient antigen delivery to APCs, these formulations enhance the processing and presentation of antigenic peptides on MHC class II molecules, leading to stronger T-cell activation.[1][2]

  • Innate Immune Activation: Cationic lipids can act as intrinsic immunostimulants, activating innate immune signaling pathways.

Data Presentation: Physicochemical and Immunological Parameters

The following tables summarize typical quantitative data obtained from studies of cationic lipid-based vaccine adjuvants, which can be expected to be similar for this compound formulations.

Table 1: Physicochemical Characterization of Cationic Liposomal Adjuvants

ParameterTypical Value RangeMethod of AnalysisReference
Particle Size (Diameter) 100 - 500 nmDynamic Light Scattering (DLS)[4][5][6]
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)[7][8]
Zeta Potential +30 to +60 mVElectrophoretic Light Scattering (ELS)[5][7][8]
Antigen Adsorption Efficiency > 90%SDS-PAGE, HPLC[2]

Table 2: Quantitative Immunological Responses to Cationic Liposome (B1194612) Adjuvanted Vaccines (Mouse Model)

| Parameter | Unadjuvanted Antigen | Cationic Liposome Adjuvant | Method of Analysis | Reference | | --- | --- | --- | --- | | Antigen-Specific IgG Titer | 10² - 10³ | 10⁵ - 10⁷ | Enzyme-Linked Immunosorbent Assay (ELISA) |[9][10] | | IgG1/IgG2a Ratio | Th2-biased (>1) | Th1-biased (<1) or Balanced (~1) | Enzyme-Linked Immunosorbent Assay (ELISA) |[9] | | IFN-γ Secreting Splenocytes (SFU/10⁶ cells) | < 50 | 200 - 1000 | Enzyme-Linked Immunospot (ELISpot) Assay |[9] | | IL-4 Secreting Splenocytes (SFU/10⁶ cells) | Variable | Generally lower than IFN-γ | Enzyme-Linked Immunospot (ELISpot) Assay |[9] | | In Vivo Protection (% Survival) | 0 - 20% | 80 - 100% | Challenge Studies | |

Experimental Protocols

Protocol 1: Preparation of this compound-Based Cationic Liposomes

This protocol describes the preparation of cationic liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • Neutral helper lipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DPPC, and cholesterol in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be this compound:DPPC:Cholesterol at 1:4:2.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C).

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Warm the hydration buffer (PBS) to the same temperature as the lipid film.

    • Add the warm buffer to the flask containing the lipid film.

    • Hydrate the film by gentle rotation of the flask for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) at a temperature above the lipid phase transition temperature.

    • The resulting suspension contains unilamellar cationic liposomes.

  • Sterilization and Storage:

    • Sterilize the liposome suspension by filtration through a 0.22 µm sterile filter.

    • Store the liposomes at 4°C.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Dilute the liposome suspension in the hydration buffer.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Record the average particle size (Z-average diameter) and the PDI.

2. Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate low ionic strength buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using an Electrophoretic Light Scattering (ELS) instrument.

3. Antigen Adsorption:

  • Mix the antigen solution with the prepared cationic liposomes at a predetermined ratio.

  • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Separate the liposome-antigen complexes from the unbound antigen by centrifugation.

  • Quantify the amount of unbound antigen in the supernatant using a suitable protein assay (e.g., BCA assay or SDS-PAGE).

  • Calculate the adsorption efficiency as: (Total Antigen - Unbound Antigen) / Total Antigen * 100%.

Protocol 3: In Vivo Immunization and Evaluation (Mouse Model)

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • This compound liposome-adjuvanted antigen

  • Unadjuvanted antigen (control)

  • Saline (control)

  • Syringes and needles for injection

Procedure:

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Inject mice subcutaneously or intramuscularly with 100 µL of the vaccine formulation containing a specific dose of antigen (e.g., 10 µg) adjuvanted with this compound liposomes.

    • Day 14 (Booster Immunization): Administer a booster injection with the same formulation and dose.

    • Day 21 or 28 (Sample Collection): Collect blood samples for antibody analysis and/or spleens for T-cell response analysis.

  • Evaluation of Humoral Response (ELISA):

    • Coat ELISA plates with the target antigen.

    • Serially dilute the collected mouse sera and add to the wells.

    • Detect bound antibodies using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.

    • For isotype analysis, use specific anti-mouse IgG1 and IgG2a secondary antibodies.

    • Develop the signal with a suitable substrate (e.g., TMB) and measure the absorbance.

    • Determine the antibody titer as the reciprocal of the highest dilution giving a positive signal.

  • Evaluation of Cellular Response (ELISpot):

    • Isolate splenocytes from immunized mice.

    • Add a defined number of splenocytes to an ELISpot plate pre-coated with anti-IFN-γ or anti-IL-4 capture antibodies.

    • Stimulate the cells with the specific antigen.

    • After incubation, wash the plate and add a biotinylated detection antibody.

    • Add a streptavidin-HRP conjugate followed by a substrate to visualize the spots.

    • Count the number of spots, where each spot represents a cytokine-secreting cell.

Signaling Pathways and Experimental Workflows

Signaling Pathways Activated by Cationic Lipids

Cationic lipids are known to activate innate immune signaling pathways, which contribute to their adjuvant effect. While the specific pathways for this compound are not fully elucidated, it is hypothesized to be similar to other cationic lipids which can activate Toll-like Receptor 2 (TLR2) and the NLRP3 inflammasome.[1][11][12] This leads to the downstream activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.

G cluster_cell Antigen Presenting Cell (APC) This compound This compound Liposome TLR2 TLR2 This compound->TLR2 Activation NLRP3 NLRP3 Inflammasome This compound->NLRP3 Activation NFkB NF-κB TLR2->NFkB Signaling Cascade Caspase1 Caspase-1 NLRP3->Caspase1 Activation ProIL1b Pro-IL-1β NFkB->ProIL1b Transcription Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription IL1b IL-1β Immune Response Immune Response IL1b->Immune Response Cytokines->Immune Response Caspase1->ProIL1b Cleavage Caspase1->IL1b G cluster_prep Formulation and Characterization cluster_invivo In Vivo Evaluation cluster_analysis Immunological Analysis A Liposome Preparation (Thin-Film Hydration) B Characterization (DLS, Zeta Potential) A->B C Antigen Adsorption B->C D Mouse Immunization C->D E Sample Collection (Serum, Spleen) D->E F ELISA (Antibody Titer) E->F G ELISpot (T-cell Response) E->G H Data Analysis and Efficacy Determination F->H G->H

References

Application Notes and Protocols for Encapsulating Hydrophobic Drugs with Dihexadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of hydrophobic drugs using Dihexadecylamine (B7822943). This compound is a cationic lipid that can be formulated into various types of nanocarriers, such as liposomes and nanoparticles, to improve the solubility, stability, and delivery of poorly water-soluble therapeutic agents.

Introduction to this compound-Based Nanocarriers

This compound ((C₁₆H₃₃)₂NH) is a secondary amine with two 16-carbon alkyl chains, rendering it highly hydrophobic. When protonated, its amine headgroup becomes positively charged, allowing it to function as a cationic lipid in drug delivery systems. This cationic nature can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. The long alkyl chains enable the stable incorporation of hydrophobic drugs within the lipid bilayer of liposomes or the core of nanoparticles.

The primary methods for formulating this compound-based nanocarriers for hydrophobic drug encapsulation are the thin-film hydration method and the ethanol (B145695) injection method. These techniques allow for the formation of unilamellar or multilamellar vesicles that can efficiently entrap lipophilic molecules.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound-containing nanocarriers loaded with a model hydrophobic drug.

Table 1: Physicochemical Properties of Drug-Loaded this compound Nanoparticles

ParameterValueMethod of AnalysisSignificance
Particle Size (Z-average) 100 - 250 nmDynamic Light Scattering (DLS)Influences circulation time and cellular uptake.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Indicates a homogenous population of nanoparticles.
Zeta Potential +30 to +50 mVElectrophoretic Light Scattering (ELS)Positive charge indicates colloidal stability and potential for cell membrane interaction.
Drug Loading Capacity (DLC) 5 - 15%High-Performance Liquid Chromatography (HPLC) / UV-Vis SpectroscopyRepresents the weight percentage of the drug relative to the total nanoparticle weight.
Encapsulation Efficiency (EE) > 80%High-Performance Liquid Chromatography (HPLC) / UV-Vis SpectroscopyThe percentage of the initial drug that is successfully encapsulated within the nanoparticles.

Table 2: In Vitro Drug Release Profile

Time PointCumulative Drug Release (%)Method of Analysis
1 hour < 10%Dialysis Method with HPLC/UV-Vis
6 hours 20 - 30%Dialysis Method with HPLC/UV-Vis
12 hours 40 - 50%Dialysis Method with HPLC/UV-Vis
24 hours 60 - 75%Dialysis Method with HPLC/UV-Vis
48 hours > 85%Dialysis Method with HPLC/UV-Vis

Experimental Protocols

Protocol 1: Preparation of this compound-Based Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes containing this compound for the encapsulation of a hydrophobic drug using the thin-film hydration method, followed by extrusion for size homogenization.[1]

Materials:

  • This compound

  • Neutral lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Hydrophobic drug (e.g., Paclitaxel)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas (high purity)

Equipment:

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Probe sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid and Drug Dissolution:

    • In a clean round-bottom flask, dissolve this compound, DPPC, and cholesterol in a molar ratio of (e.g., 1:4:1) in a sufficient volume of a chloroform:methanol (2:1 v/v) solvent mixture.

    • Add the hydrophobic drug to the lipid solution at a desired drug-to-lipid weight ratio (e.g., 1:10).

    • Gently swirl the flask until all components are fully dissolved.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 45-50°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent.

    • Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The volume will depend on the desired final lipid concentration.

    • Rotate the flask gently in the water bath (above the lipid transition temperature) for 1-2 hours to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the suspension using a probe sonicator for 5-10 minutes on ice to prevent overheating.

    • For a more uniform size distribution, extrude the liposome suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder. Ensure the extruder is maintained at a temperature above the lipid transition temperature.

  • Purification:

    • To remove the unencapsulated drug, centrifuge the liposome suspension or use size exclusion chromatography.

    • Store the final liposome formulation at 4°C.

Protocol 2: Characterization of Drug-Loaded Liposomes

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the liposome suspension with filtered PBS to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate and report the average values.

2. Determination of Encapsulation Efficiency and Drug Loading Capacity:

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy

  • Procedure:

    • Total Drug Quantification: Disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to release the encapsulated drug.

    • Free Drug Quantification: Separate the liposomes from the aqueous phase containing the unencapsulated drug by ultracentrifugation or using a centrifugal filter device.

    • Quantify the drug concentration in the total drug sample and the free drug sample using a pre-established HPLC or UV-Vis calibration curve.

    • Calculate Encapsulation Efficiency (EE) and Drug Loading Capacity (DLC):

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DLC (%) = [Weight of Encapsulated Drug / Total Weight of Lipids and Drug] x 100

Protocol 3: In Vitro Drug Release Study
  • Method: Dialysis Method

  • Procedure:

    • Transfer a known volume of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

    • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4, with 0.5% Tween 80 to maintain sink conditions) in a beaker.

    • Maintain the setup at 37°C with continuous gentle stirring.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium and replace it with an equal volume of fresh medium.

    • Quantify the amount of drug released into the medium at each time point using HPLC or UV-Vis spectroscopy.

    • Plot the cumulative percentage of drug released as a function of time.

Visualizations

experimental_workflow cluster_preparation Liposome Preparation cluster_characterization Characterization prep1 1. Dissolve Lipids & Drug (this compound, DPPC, Cholesterol, Drug) in Chloroform/Methanol prep2 2. Form Thin Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydrate Film with PBS (Formation of MLVs) prep2->prep3 prep4 4. Size Reduction (Sonication & Extrusion) prep3->prep4 prep5 5. Purification (Removal of Free Drug) prep4->prep5 char1 Particle Size & Zeta Potential (DLS & ELS) prep5->char1 Drug-Loaded Liposomes char2 Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) prep5->char2 Drug-Loaded Liposomes char3 In Vitro Drug Release (Dialysis) prep5->char3 Drug-Loaded Liposomes

Caption: Workflow for the preparation and characterization of drug-loaded this compound liposomes.

logical_relationship This compound This compound liposome This compound-Based Liposome This compound->liposome Formulation hydrophobic_drug Hydrophobic Drug hydrophobic_drug->liposome Formulation neutral_lipid Neutral Lipid (e.g., DPPC) neutral_lipid->liposome Formulation cholesterol Cholesterol cholesterol->liposome Formulation outcome1 Increased Drug Solubility liposome->outcome1 Leads to outcome2 Enhanced Stability liposome->outcome2 Leads to outcome3 Controlled Release liposome->outcome3 Leads to outcome4 Improved Cellular Uptake liposome->outcome4 Leads to

Caption: Logical relationship of this compound formulation to improved drug delivery outcomes.

References

Probing the Air-Water Interface: An Application Note on the Study of Dihexadecylamine Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup and protocols for the characterization of Dihexadecylamine (DHA) monolayers at the air-water interface. The methodologies described herein are fundamental for understanding the physicochemical properties of this amphiphilic molecule, which is of significant interest in fields ranging from materials science to drug delivery and model cell membrane research.

Introduction to this compound at the Air-Water Interface

This compound (DHA) is a secondary amine with two C16 alkyl chains. Its amphiphilic nature, with a small polar head group and two long hydrophobic tails, drives the formation of organized monomolecular films (monolayers) at the air-water interface. The study of these Langmuir films provides valuable insights into molecular packing, phase behavior, and intermolecular interactions, which are crucial for the development of novel drug delivery systems, biocompatible coatings, and advanced materials.

The primary techniques for investigating these monolayers include the Langmuir-Blodgett (LB) trough for film formation and compression, surface pressure-area isotherm measurements to characterize film properties, and Brewster Angle Microscopy (BAM) for in-situ visualization of monolayer morphology.

Key Experimental Techniques and Protocols

A successful investigation of DHA monolayers relies on a combination of precise film preparation and advanced characterization techniques.

Langmuir Film Formation and Surface Pressure-Area (π-A) Isotherms

The π-A isotherm is the fundamental measurement for characterizing a Langmuir film. It plots the surface pressure (π) as a function of the area per molecule (A), providing information about the phase transitions of the monolayer.

Protocol for π-A Isotherm Measurement:

  • Preparation of Spreading Solution: Prepare a dilute solution of this compound in a volatile, water-insoluble organic solvent such as chloroform. A typical concentration is 0.5 mg/mL.

  • Langmuir Trough Setup:

    • Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., ethanol, then chloroform) and rinse extensively with ultrapure water.

    • Fill the trough with a subphase of ultrapure water (resistivity > 18 MΩ·cm). For specific studies, the subphase can be modified with buffers to control pH or with salt solutions (e.g., CdCl2) to investigate ion interactions.

    • Clean the subphase surface by aspiration until the change in surface pressure is less than 0.1 mN/m upon full compression of the barriers.

  • Spreading the Monolayer:

    • Using a microsyringe, carefully deposit small droplets of the DHA spreading solution onto the subphase surface.

    • Allow at least 15-20 minutes for the solvent to evaporate completely.

  • Monolayer Compression:

    • Compress the monolayer by moving the barriers at a slow, constant rate (e.g., 5-10 mm/min).

    • Simultaneously, record the surface pressure using a Wilhelmy plate or Du Noüy ring tensiometer.

    • The compression is continued until the monolayer collapses, indicated by a sharp decrease or plateau in the surface pressure at high compression.

Brewster Angle Microscopy (BAM)

BAM is a non-invasive imaging technique that allows for the direct visualization of the monolayer at the air-water interface.[1] It is particularly useful for observing phase transitions, domain formation, and film homogeneity.[1][2]

Protocol for Brewster Angle Microscopy:

  • Setup: The BAM instrument is positioned over the Langmuir trough. P-polarized light is directed at the air-water interface at the Brewster angle (approximately 53° for the air-water interface).[1]

  • Imaging:

    • At the Brewster angle, the pure water surface appears dark as there is no reflection.[1]

    • When a monolayer is present, it changes the local refractive index, causing light to be reflected and an image to be formed.[1]

    • BAM images are captured at different surface pressures during the compression of the DHA monolayer. This allows for the correlation of morphological changes with the features observed in the π-A isotherm.

Expected Results and Data Presentation

The following sections present the expected quantitative data and visual observations when studying a this compound monolayer.

Quantitative Data from π-A Isotherms
ParameterDescriptionExpected Value Range
Lift-off Area (A₀) The area per molecule at which the surface pressure begins to rise significantly from zero.0.75 - 0.85 nm²/molecule
Collapse Pressure (πc) The maximum surface pressure the monolayer can withstand before collapsing into a 3D structure.40 - 45 mN/m
Area at Collapse (Ac) The area per molecule at the point of collapse.0.60 - 0.70 nm²/molecule
Compression Modulus (Cs⁻¹) A measure of the monolayer's elasticity, calculated from the slope of the π-A isotherm. Higher values indicate a more condensed and rigid film.100 - 250 mN/m (in the liquid-condensed phase)

Note: The values presented are for a proxy molecule (DHGPG) and should be experimentally determined for this compound.[3]

Visual Data from Brewster Angle Microscopy

BAM imaging provides a visual representation of the different phases of the DHA monolayer as it is compressed.

  • Gas (G) Phase (π ≈ 0 mN/m): At very low surface pressures, the DHA molecules are far apart, behaving as a two-dimensional gas. The BAM image will be largely dark, with small, faint, and mobile bright spots corresponding to small molecular aggregates.

  • Liquid-Expanded (LE) Phase: As the monolayer is compressed, it transitions to the LE phase. In this phase, the molecules are closer together but still disordered. BAM images will show a more uniform, brighter surface, though still fluid.

  • Liquid-Condensed (LC) Phase: Upon further compression, the monolayer undergoes a phase transition to the more ordered LC phase. BAM is particularly powerful here, revealing the nucleation and growth of distinct, brighter domains of the condensed phase within the darker, fluid LE phase.[2] The shape of these domains can provide information about intermolecular interactions.[2]

  • Solid (S) Phase: At higher pressures, the LC domains will coalesce into a uniform, highly bright, and solid-like film.

  • Collapse: Beyond the collapse pressure, the monolayer will buckle and form 3D structures, which appear as very bright, irregular features in the BAM images.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships in the study of DHA monolayers.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare DHA Spreading Solution spread_mono Spread Monolayer prep_solution->spread_mono clean_trough Clean Langmuir Trough fill_subphase Fill with Subphase clean_trough->fill_subphase clean_surface Clean Subphase Surface fill_subphase->clean_surface clean_surface->spread_mono evaporation Solvent Evaporation (15-20 min) spread_mono->evaporation compress Compress Monolayer evaporation->compress record_isotherm Record π-A Isotherm compress->record_isotherm capture_bam Capture BAM Images compress->capture_bam analyze_isotherm Analyze π-A Isotherm record_isotherm->analyze_isotherm analyze_bam Analyze BAM Images capture_bam->analyze_bam correlate Correlate Isotherm and BAM Data analyze_isotherm->correlate analyze_bam->correlate

Caption: Experimental workflow for studying DHA monolayers.

logical_relationships cluster_params Input Parameters cluster_observables Observables cluster_properties Deduced Properties concentration DHA Concentration isotherm π-A Isotherm Shape concentration->isotherm subphase Subphase Composition (pH, ions) subphase->isotherm temperature Temperature temperature->isotherm compression_rate Compression Rate compression_rate->isotherm phase_behavior Phase Behavior isotherm->phase_behavior molecular_packing Molecular Packing isotherm->molecular_packing stability Monolayer Stability isotherm->stability bam_morphology BAM Morphology bam_morphology->phase_behavior bam_morphology->molecular_packing interactions Intermolecular Interactions phase_behavior->interactions

References

Application Notes and Protocols: Dihexadecylamine in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihexadecylamine (B7822943) (DHA), a secondary amine with two C16 alkyl chains, is a versatile molecule in material science. Its amphiphilic nature, arising from the polar amine head group and the long, nonpolar hydrocarbon tails, allows it to function effectively as a surfactant, capping agent, and surface modifier. These properties are leveraged in a variety of applications, including the formation of ultrathin films, the synthesis of nanoparticles with controlled morphologies, the functionalization of nanomaterials like graphene oxide, and the preparation of organoclays for polymer composites. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of material science research.

Application: Langmuir-Blodgett (LB) Films

This compound and its analogs are excellent candidates for forming highly ordered monomolecular films at the air-water interface, which can be transferred onto solid substrates using the Langmuir-Blodgett (LB) technique.[1][2] These ultrathin films have potential applications in sensors, molecular electronics, and as models for biological membranes.[3] The amphiphilic nature of this compound allows it to self-assemble at the interface, with the hydrophilic amine group interacting with the water subphase and the hydrophobic hexadecyl chains orienting towards the air.

Quantitative Data: Surface Pressure-Area Isotherm
Phase Approximate Area per Molecule (Ų/molecule) Surface Pressure (mN/m) Description
Gas (G)> 100< 1Molecules are far apart and behave like a 2D gas.
Liquid-Expanded (LE)60 - 1001 - 15Molecules begin to interact, forming a liquid-like film.
Liquid-Condensed (LC)40 - 6015 - 40Molecules are more ordered and tilted.
Solid (S)< 40> 40Molecules are tightly packed in a solid-like state.
Collapse< 35> 50The monolayer collapses into a 3D structure.

Note: The exact values can vary depending on temperature, subphase composition, and the specific amphiphile used.[4][5]

Experimental Protocol: Langmuir-Blodgett Film Deposition

This protocol is adapted from methodologies for similar long-chain amines.[3]

Materials:

  • This compound (DHA)

  • Chloroform (B151607) (spectroscopic grade)

  • Ultrapure water (resistivity > 18 MΩ·cm)

  • Solid substrate (e.g., silicon wafer, glass slide)

  • Langmuir-Blodgett trough system

Procedure:

  • Preparation of Spreading Solution: Prepare a dilute solution of DHA in chloroform (e.g., 0.1 - 1.0 mg/mL).

  • Substrate Cleaning: Thoroughly clean the substrate to ensure a hydrophilic surface. For silicon wafers, a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) treatment followed by rinsing with ultrapure water and drying under nitrogen is effective.

  • Trough Preparation: Fill the Langmuir trough with ultrapure water and clean the surface by aspiration until the surface pressure remains below 0.1 mN/m upon full compression.

  • Monolayer Spreading: Using a microsyringe, carefully deposit droplets of the DHA spreading solution onto the water surface. Allow 15-20 minutes for the chloroform to evaporate completely.

  • Isotherm Measurement: Compress the monolayer at a constant rate (e.g., 5-10 mm/min) while recording the surface pressure to obtain the π-A isotherm. This will identify the different phases of the monolayer.

  • Film Deposition:

    • Based on the isotherm, select a target surface pressure in the desired phase (typically the liquid-condensed or solid phase, e.g., 20-30 mN/m).

    • Compress the monolayer to the target pressure and allow it to stabilize.

    • Immerse the cleaned substrate vertically into the trough.

    • Withdraw the substrate at a controlled speed (e.g., 1-5 mm/min) while maintaining the target surface pressure.

    • For multilayer deposition, repeat the dipping and withdrawal cycles.

Workflow Diagram: Langmuir-Blodgett Film Deposition

Langmuir_Blodgett_Workflow cluster_prep Preparation cluster_monolayer Monolayer Formation cluster_deposition Film Deposition prep_solution Prepare DHA Spreading Solution spread_monolayer Spread DHA Solution on Water prep_solution->spread_monolayer clean_substrate Clean Substrate dip_withdraw Dip and Withdraw Substrate clean_substrate->dip_withdraw prep_trough Prepare Langmuir Trough prep_trough->spread_monolayer evaporate_solvent Solvent Evaporation spread_monolayer->evaporate_solvent measure_isotherm Measure π-A Isotherm evaporate_solvent->measure_isotherm set_pressure Set Target Surface Pressure measure_isotherm->set_pressure stabilize Stabilize Monolayer set_pressure->stabilize stabilize->dip_withdraw multilayer Repeat for Multilayers (Optional) dip_withdraw->multilayer product This compound LB Film dip_withdraw->product multilayer->product

Caption: Workflow for the deposition of this compound Langmuir-Blodgett films.

Application: Capping Agent for Nanoparticle Synthesis

This compound is an effective capping agent in the synthesis of various nanoparticles, including quantum dots and metallic nanoparticles.[6][7] The long alkyl chains provide steric hindrance, preventing nanoparticle aggregation and controlling their size and shape during growth.[3][8] The amine head group coordinates to the nanoparticle surface, passivating surface defects and influencing their properties.

Quantitative Data: Nanoparticle Size Distribution

The size of nanoparticles can be controlled by varying synthesis parameters such as temperature and the concentration of the capping agent. The following table shows representative data for hexadecylamine-capped silver selenide (B1212193) (Ag2Se) and copper (Cu) nanoparticles.

Nanoparticle System Synthesis Parameter Average Particle Size (nm) Size Distribution (nm)
HDA-capped Ag2SeTemperature: 130°C~72 - 12
HDA-capped Ag2SeTemperature: 160°C~104 - 16
HDA-capped Ag2SeTemperature: 190°C~114 - 18
HDA-capped CuAlkylamine/Cu molar ratio 1:186 - 20
PVP-capped Cu-300100 - 1000

Data for Ag2Se from[3]. Data for Cu from[9].

Experimental Protocol: Synthesis of this compound-Capped Nanoparticles (Hot-Injection Method)

This protocol is a general procedure for the synthesis of semiconductor quantum dots, adapted from methods using hexadecylamine.[6]

Materials:

Procedure:

  • Precursor Solution Preparation:

    • In a glovebox, dissolve selenium powder in trioctylphosphine to create a TOP-Se stock solution.

  • Reaction Setup:

    • Combine CdO, DHA, and ODE in a three-neck flask.

    • Heat the mixture to ~300°C under an inert atmosphere (e.g., argon) until the solution becomes clear, indicating the formation of a cadmium-amine complex.

    • Cool the solution to the desired injection temperature (e.g., 240-280°C).

  • Nucleation and Growth:

    • Rapidly inject the TOP-Se solution into the hot reaction mixture.

    • The temperature will drop upon injection. Allow it to recover to a specific growth temperature (e.g., 220-260°C).

    • The growth time will determine the final size of the quantum dots. Monitor the reaction by taking aliquots and measuring their UV-Vis absorption or photoluminescence spectra.

  • Reaction Quenching and Purification:

    • Once the desired size is reached, remove the heating mantle to stop the reaction.

    • Inject toluene at a lower temperature (e.g., 80°C) to dilute the mixture.

    • Precipitate the quantum dots by adding methanol and centrifuge the mixture.

    • Discard the supernatant and re-disperse the quantum dot pellet in toluene.

    • Repeat the precipitation and re-dispersion steps two more times for purification.

    • Store the purified quantum dots in toluene.

Diagram: Hot-Injection Synthesis of Capped Nanoparticles

Hot_Injection_Synthesis cluster_setup Reaction Setup cluster_synthesis Nanoparticle Synthesis cluster_purification Purification mix_precursors Mix Metal Precursor, DHA, and Solvent heat_inert Heat under Inert Atmosphere mix_precursors->heat_inert set_injection_temp Set Injection Temperature heat_inert->set_injection_temp inject_chalcogenide Inject Chalcogenide Precursor set_injection_temp->inject_chalcogenide nucleation Nucleation inject_chalcogenide->nucleation growth Growth at Controlled Temperature nucleation->growth quench_reaction Quench Reaction growth->quench_reaction precipitate Precipitate with Anti-solvent quench_reaction->precipitate centrifuge_redisperse Centrifuge and Re-disperse precipitate->centrifuge_redisperse product DHA-Capped Nanoparticles centrifuge_redisperse->product

Caption: General workflow for the hot-injection synthesis of this compound-capped nanoparticles.

Application: Functionalization of Graphene Oxide

The surface of graphene oxide (GO) is rich in oxygen-containing functional groups (epoxy, hydroxyl, carboxylic acid), which can be chemically modified.[10][11] this compound can be grafted onto the GO surface, typically through amidation reactions with the carboxylic acid groups. This functionalization transforms the hydrophilic GO into a more hydrophobic material, improving its dispersibility in organic solvents and polymer matrices.[11] This is crucial for the fabrication of graphene-based polymer nanocomposites with enhanced properties.[6][12]

Quantitative Data: Thermal Stability of Functionalized Graphene Oxide

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of materials. Functionalization of GO with long-chain amines can alter its thermal degradation profile.

Material Initial Weight Loss Temp. (°C) Major Weight Loss Temp. Range (°C) Weight Loss below 250°C (%)
Graphene Oxide (GO)~120200 - 270~55
Amine-Functionalized GO~150150 - 270~36
HDI-Functionalized GO124 (Tᵢ)Tₘₐₓ ~235~37

Data for GO and Amine-Functionalized GO from. Data for HDI-Functionalized GO from. Tᵢ: initial degradation temperature; Tₘₐₓ: maximum rate of weight loss temperature. The data indicates that functionalization can improve the thermal stability of GO by removing some of the less stable oxygen-containing groups.[11]

Experimental Protocol: Synthesis of this compound-Functionalized Graphene Oxide

This protocol describes a common method for the amidation of GO.

Materials:

  • Graphene oxide (GO)

  • This compound (DHA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Methanol, Acetone

  • Centrifuge

Procedure:

  • Dispersion of GO: Disperse a known amount of GO in DMF through ultrasonication to obtain a homogeneous dispersion.

  • Activation of Carboxylic Groups: Add DCC to the GO dispersion and stir for a few hours at room temperature. This activates the carboxylic acid groups on the GO surface.

  • Amidation Reaction: Add this compound to the reaction mixture. Heat the mixture (e.g., to 80-100°C) and stir for 24-48 hours under an inert atmosphere.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture and wash the solid product repeatedly with DMF, acetone, and methanol to remove unreacted DHA and by-products.

    • Alternatively, use centrifugation to separate the product, followed by washing and re-dispersion steps.

  • Drying: Dry the final product (DHA-functionalized GO) in a vacuum oven.

Diagram: Logical Relationship in Graphene Oxide Functionalization

GO_Functionalization GO Graphene Oxide (GO) - Hydrophilic - Dispersible in Water Functionalization Amidation Reaction (e.g., with DCC) GO->Functionalization DHA This compound (DHA) - Hydrophobic Chains - Amine Group DHA->Functionalization Functionalized_GO DHA-Functionalized GO - Hydrophobic - Dispersible in Organic Solvents Functionalization->Functionalized_GO Application Polymer Nanocomposites Functionalized_GO->Application

Caption: Logical flow of graphene oxide functionalization with this compound for composite applications.

Application: Organoclay for Polymer Nanocomposites

Clays such as montmorillonite (B579905) are hydrophilic and thus incompatible with most hydrophobic polymers. To improve their dispersion in polymer matrices, they are often modified with organic surfactants to create "organoclays". This compound, being a cationic surfactant (in its protonated form), can be exchanged with the inorganic cations (e.g., Na⁺) in the clay galleries. The long alkyl chains of DHA increase the gallery spacing and render the clay surface organophilic, facilitating the intercalation of polymer chains and leading to the formation of exfoliated or intercalated nanocomposites with improved mechanical and thermal properties.[6][12]

Quantitative Data: Mechanical Properties of Polymer/Clay Nanocomposites

The addition of organoclay can significantly enhance the mechanical properties of polymers. The table below shows representative data for an epoxy composite reinforced with octadecylamine-functionalized graphene oxide (a 2D nanomaterial with surface chemistry analogous to organoclay).

Material Filler Content (wt%) Tensile Strength Increase (%) Flexural Strength Increase (%) Impact Strength Increase (%)
Epoxy/GO-ODA0.510475251

Data for octadecylamine-functionalized GO in epoxy from[6][12].

Experimental Protocol: Preparation of this compound-Modified Organoclay

Materials:

  • Sodium montmorillonite (Na-MMT) or other suitable clay

  • This compound (DHA)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Clay Dispersion: Disperse Na-MMT in deionized water with vigorous stirring to form a stable suspension.

  • Surfactant Solution Preparation: Dissolve DHA in a water/ethanol mixture. Add a stoichiometric amount of HCl to protonate the amine, forming dihexadecylammonium chloride.

  • Cation Exchange Reaction:

    • Heat both the clay suspension and the surfactant solution (e.g., to 60-80°C).

    • Slowly add the hot surfactant solution to the clay suspension while stirring vigorously.

    • Continue stirring for several hours to allow for complete cation exchange.

  • Purification:

    • Filter the mixture and wash the resulting organoclay with a hot water/ethanol mixture to remove excess surfactant and chloride ions.

    • Test the filtrate with a silver nitrate (B79036) solution to ensure the absence of chloride ions.

  • Drying and Grinding:

    • Dry the purified organoclay in an oven.

    • Grind the dried organoclay into a fine powder.

The resulting organoclay can then be compounded with a polymer via melt intercalation or solution blending to produce a nanocomposite.

Diagram: Formation of Polymer-Organoclay Nanocomposite

Organoclay_Formation cluster_modification Organoclay Synthesis cluster_composite Nanocomposite Formation hydrophilic_clay Hydrophilic Clay (Na-MMT) cation_exchange Cation Exchange hydrophilic_clay->cation_exchange dha_surfactant Dihexadecylammonium Cations dha_surfactant->cation_exchange organoclay Organophilic Clay (DHA-MMT) cation_exchange->organoclay melt_blending Melt Blending / Solution Casting organoclay->melt_blending polymer_matrix Polymer Matrix polymer_matrix->melt_blending nanocomposite Polymer Nanocomposite (Intercalated or Exfoliated) melt_blending->nanocomposite enhanced_properties Enhanced Mechanical & Thermal Properties nanocomposite->enhanced_properties

Caption: Process flow for creating polymer nanocomposites using this compound-modified organoclay.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Dihexadecylamine Lipoplexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Dihexadecylamine (DHA) lipoplexes.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation, storage, and application of this compound lipoplexes.

Problem Potential Causes Recommended Solutions
Lipoplex Aggregation Upon Formation - Suboptimal lipid ratio.- High concentration of lipoplexes.- Inappropriate buffer conditions (ionic strength, pH).- Optimize Helper Lipid Ratio: Incorporate a neutral helper lipid like DOPE or cholesterol. Start with a 1:1 molar ratio of this compound to helper lipid and test other ratios.- Adjust Lipoplex Concentration: Prepare lipoplexes at a lower concentration to minimize particle collision.- Optimize Buffer: Use a low ionic strength buffer, such as sterile glucose solution or PBS at a controlled pH.[1]
Instability in Serum (Aggregation & Nucleic Acid Degradation) - Interaction with serum proteins leading to aggregation.- Nuclease-mediated degradation of the nucleic acid cargo.- PEGylation: Incorporate PEG-conjugated lipids (e.g., DSPE-PEG2000) into the liposome (B1194612) formulation (2-10 mol%) to create a protective hydrophilic shield.[1][2][3][4][5][6]- Optimize Charge Ratio: Increase the cationic lipid to nucleic acid charge ratio to ensure tight compaction of the nucleic acid, offering better protection.[6][7][8]- Incorporate Cholesterol: Cholesterol can increase the rigidity of the lipid bilayer, enhancing stability in the presence of serum.[6][7]
Poor Long-Term Storage Stability (Changes in Size, Zeta Potential, and Efficacy) - Lipid hydrolysis or oxidation.- Fusion or aggregation of lipoplexes over time in aqueous suspension.- Lyophilization (Freeze-Drying): Freeze-dry the lipoplexes in the presence of a cryoprotectant (e.g., sucrose (B13894) or trehalose) to create a stable powder that can be stored for extended periods.[9] Reconstitute in an appropriate buffer before use.[9]- Control Moisture Content: For lyophilized formulations, maintaining an optimal residual moisture content is crucial for stability.[9]- Refrigerated Storage: Store aqueous formulations at 4°C to slow down degradation processes. Avoid freezing unless a suitable cryoprotectant is used.
Low Transfection Efficiency After Storage - Degradation of the nucleic acid cargo.- Changes in lipoplex structure (e.g., aggregation) that hinder cellular uptake.- Assess Nucleic Acid Integrity: Run an agarose (B213101) gel electrophoresis to check for nucleic acid degradation in stored samples.- Re-measure Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to confirm that the physicochemical properties of the lipoplexes have not changed significantly during storage.- Optimize Lyophilization: If using lyophilization, ensure the process and cryoprotectant concentration are optimized to preserve the lipoplex structure upon rehydration.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of a helper lipid in this compound lipoplex stability?

A1: Helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol, are neutral lipids incorporated into the liposome formulation. They play a crucial role in stabilizing the lipid bilayer and can enhance the efficiency of gene delivery.[10] DOPE, for instance, can promote the transition to an inverted hexagonal phase at low pH, which is thought to facilitate the release of nucleic acids from the endosome into the cytoplasm.[10] Cholesterol increases the packing density of the lipid bilayer, which can improve stability in biological fluids.[6][7]

Q2: How does PEGylation improve the stability of this compound lipoplexes?

A2: PEGylation involves incorporating polyethylene (B3416737) glycol (PEG)-conjugated lipids into the liposome formulation. The PEG chains form a hydrophilic layer on the surface of the lipoplex, which provides steric stabilization.[2] This steric barrier reduces interactions with serum proteins (opsonization), thereby preventing aggregation and rapid clearance by the reticuloendothelial system.[1][2][5] This leads to increased circulation time and improved stability in vivo.[2]

Q3: What is the optimal charge ratio for stable this compound lipoplexes?

A3: The optimal charge ratio (the molar ratio of positive charges from the cationic lipid to negative charges from the nucleic acid's phosphate (B84403) backbone) is critical for both stability and transfection efficiency. A higher positive-to-negative charge ratio generally leads to better compaction of the nucleic acid, which can protect it from nuclease degradation and improve stability.[6][7][8] However, an excessively high charge can lead to increased cytotoxicity. The optimal ratio is system-dependent and should be determined empirically, often starting with ratios from 2:1 to 6:1.

Q4: Can I freeze my this compound lipoplex suspension for long-term storage?

A4: Freezing aqueous suspensions of lipoplexes is generally not recommended as the formation of ice crystals can disrupt the lipid bilayer and lead to aggregation upon thawing. For long-term storage, lyophilization (freeze-drying) with a cryoprotectant is the preferred method.[9] If short-term storage is needed, refrigeration at 4°C is advisable.

Q5: How can I assess the stability of my this compound lipoplexes?

A5: Stability can be assessed through several methods:

  • Physical Stability: Monitor changes in particle size, polydispersity index (PDI), and zeta potential over time using Dynamic Light Scattering (DLS).

  • Serum Stability: Incubate the lipoplexes in a serum-containing medium and monitor for aggregation using DLS.[5][6][7][8]

  • Nucleic Acid Integrity: Use agarose gel electrophoresis with a displacing agent (like heparin or SDS) to release the nucleic acid from the lipoplex and check for degradation.[5] A nuclease protection assay can also be performed.

Quantitative Data Summary

Table 1: Effect of Helper Lipid on Lipoplex Properties

Cationic Lipid:Helper Lipid (Molar Ratio)Particle Size (nm)Zeta Potential (mV)Transfection Efficiency (Relative Units)
DHA:None450 ± 50+45 ± 5100
DHA:DOPE (1:1)250 ± 30+35 ± 4250
DHA:Cholesterol (1:1)280 ± 35+40 ± 5180

Note: Data are representative and will vary based on the specific nucleic acid, preparation method, and cell line used.

Table 2: Influence of PEGylation on Lipoplex Stability in 50% Serum

FormulationInitial Size (nm)Size after 2h in Serum (nm)Change in Size (%)
DHA:DOPE Lipoplex250>1000 (aggregated)>300
DHA:DOPE with 5% DSPE-PEG20002602807.7
DHA:DOPE with 10% DSPE-PEG20002702751.9

Note: Representative data illustrating the stabilizing effect of PEGylation.

Experimental Protocols

Protocol 1: Preparation of this compound Lipoplexes by Thin-Film Hydration

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound and a helper lipid (e.g., DOPE) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., sterile 5% glucose solution) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication or Extrusion:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Lipoplex Formation:

    • Dilute the nucleic acid (e.g., plasmid DNA or siRNA) in the same buffer used for hydration.

    • Add the liposome suspension to the diluted nucleic acid solution dropwise while gently vortexing.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

Protocol 2: Serum Stability Assay

  • Prepare this compound lipoplexes as described in Protocol 1.

  • Measure the initial particle size and PDI of the lipoplexes using Dynamic Light Scattering (DLS).

  • Mix the lipoplex suspension with fetal bovine serum (FBS) to a final serum concentration of 50% (or another desired concentration).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0.5, 1, 2, 4 hours), take an aliquot of the mixture and measure the particle size and PDI using DLS.

  • A significant increase in particle size indicates aggregation and poor serum stability.

Visualizations

experimental_workflow Experimental Workflow for Stable Lipoplex Preparation cluster_prep Liposome Preparation cluster_complexation Lipoplex Formation cluster_characterization Characterization & Stability lipid_mixing 1. Mix this compound, Helper Lipid & PEG-Lipid in Organic Solvent film_formation 2. Form Thin Lipid Film (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydrate Film with Aqueous Buffer film_formation->hydration extrusion 4. Extrude to Form Uniform Liposomes hydration->extrusion complexation 6. Mix Liposomes with Nucleic Acid extrusion->complexation nucleic_acid 5. Dilute Nucleic Acid (e.g., pDNA, siRNA) nucleic_acid->complexation incubation 7. Incubate for 15-30 minutes complexation->incubation dls 8. Measure Size & Zeta Potential (DLS) incubation->dls serum_assay 9. Perform Serum Stability Assay dls->serum_assay storage_test 10. Long-Term Storage (Lyophilization) dls->storage_test

Caption: Workflow for preparing and characterizing stabilized this compound lipoplexes.

stability_factors Key Factors Influencing Lipoplex Stability cluster_formulation Formulation Parameters cluster_environment Environmental Factors center Lipoplex Stability helper_lipid Helper Lipid (DOPE, Cholesterol) helper_lipid->center pegylation PEGylation pegylation->center charge_ratio Charge Ratio (Lipid:NA) charge_ratio->center serum Serum Proteins serum->center storage Storage Conditions (Temp, Time) storage->center buffer Buffer (pH, Ionic Strength) buffer->center

Caption: Logical relationship of factors affecting this compound lipoplex stability.

References

Optimizing the size and polydispersity of Dihexadecylamine nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to optimize the size and polydispersity of Dihexadecylamine (DHA) nanoparticles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the formulation of DHA nanoparticles.

Q1: Why are my DHA nanoparticles consistently too large (e.g., > 300 nm)?

A: An excessively large particle size is a common issue often related to formulation and process parameters. Here are the primary factors to investigate:

  • High Lipid Concentration: A higher concentration of lipids, including DHA, can lead to increased particle coalescence during formation, resulting in larger final nanoparticles[1][2]. Try reducing the total lipid concentration in the organic phase.

  • Insufficient Energy Input: Methods like high-shear homogenization or ultrasonication are crucial for breaking down larger lipid droplets into the nano-range.[3] If the energy applied is too low or the duration is too short, the resulting particles will be larger.

  • Slow Mixing or Low Stirring Rate: During methods like nanoprecipitation, the rate of mixing between the organic (lipid) phase and the aqueous (anti-solvent) phase is critical.[4] Slow mixing allows more time for particle aggregation before they are stabilized, leading to larger sizes.[1] Increasing the stirring speed or using a faster mixing technique like microfluidics can produce smaller particles.[2]

  • Inadequate Surfactant/Stabilizer Concentration: Surfactants or stabilizers are necessary to cover the nanoparticle surface and prevent aggregation. If the concentration is too low for the amount of lipid used, particles will merge, increasing the average size.

Q2: How can I reduce the Polydispersity Index (PDI) of my formulation to below 0.3?

A: A high PDI indicates a wide particle size distribution, which is undesirable for most applications.[5] A PDI value below 0.3 is generally considered acceptable for lipid-based nanocarriers.[5] To achieve a more monodisperse sample:

  • Optimize Homogenization Parameters: The conditions during homogenization (e.g., sonication amplitude and time) significantly impact PDI.[3][6] Systematically test different energy input levels and durations to find the optimal conditions that yield a low PDI.

  • Ensure Rapid and Uniform Mixing: The key to a low PDI is ensuring that all particles form under identical conditions. Techniques like impingement jet mixing or microfluidics provide extremely rapid and reproducible mixing, which is superior to simple drop-wise addition and leads to more uniform particle populations.[4][7][8]

  • Control Temperature: For methods involving heated lipids, ensure the temperature is uniform and consistently maintained throughout the process. Temperature fluctuations can affect lipid solubility and assembly kinetics, leading to a broader size distribution.

  • Check Surfactant Choice and Concentration: The type and amount of surfactant can influence the uniformity of the nanoparticles. Some surfactants are more effective at rapidly stabilizing newly formed particles, preventing further growth or aggregation that would widen the PDI.

Q3: My nanoparticles look good initially but aggregate and precipitate after a few hours or days. What is causing this instability?

A: This indicates poor colloidal stability. The primary causes are insufficient repulsive forces between particles or environmental factors.

  • Suboptimal Surface Charge (Zeta Potential): DHA is a cationic lipid that should impart a positive surface charge (zeta potential) to the nanoparticles. This positive charge creates electrostatic repulsion between particles, preventing aggregation.[9] If the zeta potential is too low (e.g., less than +20 mV), these repulsive forces may be insufficient. Consider increasing the molar ratio of DHA in your formulation.

  • Incorrect Buffer pH: The pH of your aqueous phase dictates the surface charge.[10] If the pH is near the isoelectric point of the nanoparticles, their net charge will approach zero, eliminating electrostatic repulsion and causing rapid aggregation.[10] Ensure your buffer pH maintains a strong positive charge on the DHA.

  • High Ionic Strength of the Buffer: High concentrations of salts in the buffer can compress the electrical double layer around the nanoparticles.[10] This effect screens the surface charge, reducing repulsive forces and allowing van der Waals forces to cause aggregation.[10] Try using a buffer with a lower ionic strength.

  • Insufficient Steric Stabilization: In addition to electrostatic repulsion, stability can be enhanced by including a PEGylated lipid in the formulation. The polyethylene (B3416737) glycol (PEG) chains create a protective hydrophilic layer around the particle that physically prevents them from getting close enough to aggregate (a process called steric stabilization).[11][12]

Q4: I'm seeing significant batch-to-batch variability in particle size and PDI. How can I improve reproducibility?

A: Lack of reproducibility stems from poor control over critical process parameters.

  • Standardize All Procedures: Ensure every parameter is precisely controlled and documented for each batch. This includes solution concentrations, temperatures, volumes, addition rates, stirring speeds, and sonication settings (power, time, pulse on/off).

  • Automate the Mixing Process: Manual mixing (e.g., drop-wise addition with a pipette) is inherently variable. Using a syringe pump for controlled addition or, ideally, a microfluidic mixing system will provide much higher consistency between batches.[13]

  • Control Environmental Factors: Ensure the temperature and humidity of the lab environment are stable. Check for contaminants in your glassware or reagents, which can act as nucleation sites and affect particle formation.[10][14]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DHA) in a nanoparticle formulation?

A: this compound is a double-chain cationic lipid. Its primary roles are:

  • Structural Component: It forms part of the lipid matrix of the nanoparticle.

  • Stabilizing Agent: As a cationic lipid, it imparts a positive surface charge (zeta potential) to the nanoparticles.[9] This charge creates electrostatic repulsion between particles, preventing aggregation and enhancing colloidal stability.[15][16]

  • Cargo Interaction: The positive charge facilitates the encapsulation of and interaction with negatively charged molecules, such as nucleic acids (e.g., mRNA, siRNA), making it a key component in gene delivery systems.

Q2: What is considered an optimal size and PDI for therapeutic nanoparticles?

A: The optimal size depends on the intended application and route of administration. However, for many systemic drug delivery applications, a particle size between 50 and 200 nm is considered ideal.[12][17] This range is small enough to avoid rapid clearance by the mononuclear phagocyte system (liver and spleen) while being large enough to avoid rapid renal clearance.[17][18] A Polydispersity Index (PDI) below 0.3 is highly desirable as it indicates a narrow, uniform size distribution, which leads to more predictable and reproducible biological performance.[5][17]

Q3: What are the most critical characterization techniques for DHA nanoparticles?

A: The three most essential techniques are:

  • Dynamic Light Scattering (DLS): This is the most common method for measuring the mean hydrodynamic diameter (particle size) and the Polydispersity Index (PDI) of nanoparticles in a solution.[19][20]

  • Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles in a specific medium. It is a critical indicator of the formulation's colloidal stability.[6]

  • Electron Microscopy (TEM/SEM): Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) provides direct visualization of the nanoparticles, allowing for confirmation of their size, shape (morphology), and state of aggregation.[17][20]

Q4: Which synthesis method is best for preparing DHA nanoparticles?

A: Several methods can be used, but nanoprecipitation (also known as solvent displacement) is a widely adopted, simple, and rapid technique for forming lipid nanoparticles.[4][13][21] This "bottom-up" method involves dissolving the lipids (including DHA) in a water-miscible organic solvent and rapidly mixing this solution with an aqueous phase. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into nanoparticles.[4][7] For highly controlled and scalable production, microfluidic mixing is an advanced form of nanoprecipitation that offers excellent control over particle size and PDI.[4][13]

Data Presentation: Impact of Process Parameters

The following table summarizes the general effects of key formulation and process parameters on the final nanoparticle size and PDI. The exact outcomes can vary based on the specific lipids and surfactants used.

ParameterChangeEffect on Particle SizeEffect on PDIRationale
Total Lipid Concentration IncreaseIncrease [1][2]IncreaseHigher concentration promotes particle fusion and aggregation before stabilization can occur.
DHA Molar Ratio IncreaseDecrease[9]DecreaseIncreased cationic charge enhances electrostatic repulsion, limiting particle growth and aggregation.[9]
Surfactant Concentration IncreaseDecrease [2]DecreaseMore surfactant molecules are available to rapidly coat and stabilize the nanoparticle surface, preventing aggregation.
Energy Input (Sonication) Increase Time/AmplitudeDecrease [3]DecreaseHigher energy input more effectively breaks down large lipid aggregates into smaller, more uniform particles.[3]
Mixing Speed (Stirring) IncreaseDecrease [1]DecreaseFaster, more turbulent mixing leads to more rapid nanoprecipitation and smaller nuclei, resulting in smaller, more uniform particles.[4]
Aqueous Phase pH Move away from pINo direct effectDecreaseEnsures high zeta potential, preventing aggregation that can artificially inflate size and broaden distribution.[10]
Aqueous Phase Ionic Strength DecreaseNo direct effectDecreaseReduces charge screening, enhancing electrostatic stability and preventing aggregation.[10]

Experimental Protocols

Protocol 1: DHA Nanoparticle Formulation via Nanoprecipitation

This protocol describes a general method for preparing DHA-containing nanoparticles using the nanoprecipitation technique.

Materials:

  • This compound (DHA)

  • Helper Lipid (e.g., DOPE, Cholesterol)

  • PEGylated Lipid (e.g., DSPE-PEG2000)

  • Organic Solvent (e.g., Ethanol, Acetone)

  • Aqueous Phase (e.g., Deionized water, Citrate buffer pH 4.0)

Procedure:

  • Preparation of Organic Phase:

    • Dissolve DHA, helper lipid, and PEGylated lipid in the chosen organic solvent (e.g., Ethanol) to achieve the desired total lipid concentration and molar ratios.

    • Ensure complete dissolution, gently vortexing if necessary.

  • Preparation of Aqueous Phase:

    • Prepare the aqueous anti-solvent. This can be deionized water or a buffer of a specific pH and low ionic strength.

    • Place the aqueous phase in a beaker on a magnetic stir plate and begin stirring at a consistent, rapid rate (e.g., 800-1000 RPM).

  • Nanoprecipitation Step:

    • Draw the organic phase into a syringe fitted with a small gauge needle or connect it to a syringe pump for a controlled flow rate.

    • Inject the organic phase rapidly but steadily into the center of the vortexing aqueous phase. A typical volume ratio is 1:10 (organic:aqueous). The rapid mixing causes the lipids to precipitate out of the solution and self-assemble into nanoparticles.[11]

  • Solvent Evaporation:

    • Allow the resulting colloidal suspension to stir at room temperature for 2-4 hours in a fume hood to ensure the complete evaporation of the organic solvent.

  • Purification/Concentration (Optional):

    • To remove any un-encapsulated material and concentrate the nanoparticles, the sample can be dialyzed against the aqueous buffer or purified using tangential flow filtration (TFF).

  • Characterization:

    • Immediately characterize the nanoparticle suspension for size and PDI using Dynamic Light Scattering (DLS).

    • Measure the Zeta Potential to assess surface charge and stability.

    • Store the formulation at 4°C.

Visualizations

Workflow cluster_prep 1. Preparation cluster_form 2. Formulation cluster_char 3. Characterization cluster_eval 4. Evaluation & Optimization prep_org Prepare Organic Phase (DHA + Lipids in Solvent) mix Rapid Mixing (e.g., Nanoprecipitation) prep_org->mix prep_aq Prepare Aqueous Phase (Buffer) prep_aq->mix stir Solvent Evaporation (Stirring) mix->stir char_dls Measure Size (DLS) & PDI (DLS) stir->char_dls char_zp Measure Zeta Potential char_dls->char_zp eval Results Acceptable? (Size < 200nm, PDI < 0.3) char_zp->eval optimize Adjust Parameters: - Concentration - Mixing Speed - Ratios eval->optimize No final Final Formulation eval->final Yes optimize->prep_org Iterate

Troubleshooting start Problem Encountered p1 Size Too Large / PDI > 0.3 start->p1 p2 Precipitation / Aggregation start->p2 q1a Is lipid concentration high? p1->q1a q2a Is Zeta Potential low (< |20| mV)? p2->q2a q1b Is mixing speed low? q1a->q1b No s1a Solution: Decrease Lipid Concentration q1a->s1a Yes q1c Is sonication energy low? q1b->q1c No s1b Solution: Increase Stirring/Mixing Rate q1b->s1b Yes s1c Solution: Increase Sonication Time/Power q1c->s1c Yes q2b Is buffer ionic strength high? q2a->q2b No s2a Solution: Increase DHA ratio or add steric stabilizer (PEG) q2a->s2a Yes q2c Is buffer pH near pI? q2b->q2c No s2b Solution: Use low ionic strength buffer q2b->s2b Yes s2c Solution: Adjust pH away from isoelectric point q2c->s2c Yes

References

Troubleshooting aggregation issues in Dihexadecylamine formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihexadecylamine (B7822943) (DHA) formulations. The following information addresses common aggregation issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHA) and what are its common applications in formulations?

This compound (DHA) is a cationic lipid, meaning it possesses a positively charged head group at physiological pH. This characteristic makes it a valuable component in various nanoparticle formulations, particularly for the delivery of nucleic acids like siRNA and mRNA. The positive charge on DHA facilitates the encapsulation of negatively charged genetic material and aids in the interaction with and entry into negatively charged cell membranes.

Q2: My DHA formulation aggregated immediately after preparation. What are the likely causes?

Immediate aggregation upon formulation is often due to suboptimal conditions during the self-assembly of nanoparticles. Key factors include:

  • Incorrect pH: The pH of the aqueous buffer is critical. For cationic lipids like DHA, a slightly acidic pH during formulation helps to ensure the amine groups are protonated, leading to a higher positive zeta potential and thus greater electrostatic repulsion between nanoparticles, which prevents aggregation.

  • High Ionic Strength: The presence of high concentrations of salts in the buffer can shield the surface charge of the nanoparticles. This "charge screening" effect reduces the electrostatic repulsion, allowing attractive van der Waals forces to dominate and cause aggregation.

  • Poor Mixing Technique: Inefficient or slow mixing of the lipid and aqueous phases can lead to the formation of large, heterogeneous particles that are more prone to aggregation.

Q3: My DHA nanoparticle formulation was stable initially but aggregated during storage. What could be the reason?

Aggregation during storage is a common stability issue and can be influenced by several factors:

  • Inappropriate Storage Temperature: Both freezing and elevated temperatures can destabilize nanoparticle formulations. Freeze-thaw cycles can lead to the formation of ice crystals that physically damage the nanoparticles, causing them to fuse. Elevated temperatures can increase the kinetic energy of the particles, leading to more frequent collisions and a higher likelihood of aggregation.

  • Suboptimal pH of Storage Buffer: If the pH of the storage buffer is not optimal to maintain a sufficient surface charge, the nanoparticles can aggregate over time.

  • High Nanoparticle Concentration: A higher concentration of nanoparticles increases the probability of collisions, which can lead to aggregation over time.

Q4: How can I prevent aggregation of my DHA formulation during freeze-thaw cycles?

To prevent aggregation during freezing and thawing, the use of cryoprotectants is highly recommended. Sugars such as sucrose (B13894) or trehalose (B1683222) are commonly used. These molecules form a glassy matrix around the nanoparticles during freezing, which helps to keep them separated and prevents the formation of damaging ice crystals.

Q5: What is the Critical Micelle Concentration (CMC) of this compound, and why is it important?

Troubleshooting Guide: Aggregation in this compound Formulations

This guide provides a systematic approach to troubleshooting common aggregation issues.

Problem 1: Visible Precipitation or High Polydispersity Index (PDI) Immediately After Formulation
Potential Cause Explanation Recommended Solution
Suboptimal pH The pH of the aqueous phase is not acidic enough to fully protonate the amine head group of DHA, leading to insufficient electrostatic repulsion between nanoparticles.Maintain a slightly acidic pH (e.g., pH 4-6) in the aqueous buffer during formulation to ensure a high positive zeta potential.
High Ionic Strength Excess ions in the formulation buffer are screening the surface charge of the nanoparticles, reducing electrostatic repulsion.Use low ionic strength buffers or deionized water for the aqueous phase. If salts are necessary, use the minimum required concentration.
Inefficient Mixing Slow or manual mixing results in the formation of large, unstable aggregates instead of uniform nanoparticles.Utilize a rapid and controlled mixing method, such as microfluidics or vortexing, to ensure homogenous and rapid self-assembly of the nanoparticles.
Inappropriate Solvent/Antisolvent Ratio An incorrect ratio of the organic solvent (dissolving the lipids) to the aqueous buffer (the antisolvent) can lead to poor nanoparticle formation and precipitation.Systematically vary the ratio of the lipid-containing solvent to the aqueous buffer to find the optimal condition for the formation of small, stable nanoparticles.
Problem 2: Increase in Particle Size and PDI During Storage
Potential Cause Explanation Recommended Solution
Inappropriate Storage Temperature Storing at room temperature or subjecting the formulation to freeze-thaw cycles can induce aggregation.Store nanoparticle suspensions at a controlled, cool temperature (e.g., 4°C) unless otherwise specified for your formulation. For long-term storage, consider lyophilization with cryoprotectants.
Suboptimal Storage Buffer The pH or ionic strength of the storage buffer is not conducive to long-term stability.Ensure the storage buffer has a pH and ionic strength that maintain a high zeta potential. Consider dialyzing the nanoparticle suspension against the optimal storage buffer after formulation.
High Nanoparticle Concentration A high concentration of nanoparticles increases the frequency of collisions, leading to a greater chance of aggregation over time.If possible, store the formulation at a more dilute concentration and concentrate it just before use.
Inadequate Stabilization DHA alone may not provide sufficient steric hindrance to prevent aggregation in all conditions, especially in complex biological media.Consider including a PEGylated lipid (e.g., DSPE-PEG) in the formulation. The polyethylene (B3416737) glycol (PEG) chains create a protective layer around the nanoparticles, providing steric stabilization.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound (DHA) using the thin-film hydration method followed by extrusion for size homogenization.

Materials:

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Formation:

    • Dissolve DHA, DOPE, cholesterol, and DSPE-PEG2000 in the organic solvent in a round-bottom flask. A typical molar ratio might be 50:10:38.5:1.5 (DHA:DOPE:Cholesterol:DSPE-PEG2000).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40-50°C).

    • Continue evaporation under vacuum until a thin, dry lipid film is formed on the inner surface of the flask.

    • Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the aqueous buffer (e.g., citrate buffer, pH 4.0) to a temperature above the phase transition temperature of the lipid mixture.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by gentle shaking or vortexing until the lipid film is fully dispersed, forming a suspension of multilamellar vesicles (MLVs). This process should be carried out for approximately 1 hour.

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to the same temperature as the hydration buffer.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process results in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization:

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the resulting liposomes using Dynamic Light Scattering (DLS).

    • Determine the zeta potential of the liposomes to assess their surface charge and stability.

Visualizations

Logical Workflow for Troubleshooting Aggregation

TroubleshootingWorkflow cluster_immediate Immediate Aggregation cluster_storage Storage Aggregation cluster_solution_immediate Further Optimization cluster_solution_storage Further Optimization start Aggregation Observed issue_type When did aggregation occur? start->issue_type immediate Check Formulation Parameters issue_type->immediate Immediately after formulation storage Check Storage Conditions issue_type->storage During storage ph_check Is pH acidic (4-6)? immediate->ph_check temp_check Is storage temp controlled (e.g., 4°C)? storage->temp_check ionic_strength_check Is ionic strength low? ph_check->ionic_strength_check Yes adjust_ph Adjust buffer pH ph_check->adjust_ph No mixing_check Was mixing rapid and controlled? ionic_strength_check->mixing_check Yes reduce_ions Use low salt buffer ionic_strength_check->reduce_ions No solution_immediate Consider formulation composition mixing_check->solution_immediate Yes improve_mixing Use microfluidics or vortex mixing_check->improve_mixing No add_peg Incorporate PEG-lipid for steric stability solution_immediate->add_peg buffer_check Is storage buffer optimal? temp_check->buffer_check Yes adjust_temp Store at 4°C or lyophilize temp_check->adjust_temp No concentration_check Is concentration low? buffer_check->concentration_check Yes change_buffer Optimize storage buffer buffer_check->change_buffer No solution_storage Consider formulation composition concentration_check->solution_storage Yes dilute Dilute for storage concentration_check->dilute No add_peg2 Incorporate PEG-lipid for steric stability solution_storage->add_peg2

Caption: A flowchart for troubleshooting aggregation issues in this compound formulations.

Mechanism of Cationic Lipid-Mediated Nucleic Acid Delivery

GeneDelivery cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell nanoparticle DHA-based Nanoparticle (Positively Charged) + Nucleic Acid (Negatively Charged) cell_membrane Cell Membrane (Negatively Charged) nanoparticle->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome / Lysosome (pH ~5.0-5.5) endosome->late_endosome Maturation endosomal_escape Endosomal Escape late_endosome->endosomal_escape Proton Sponge Effect / Lipid Mixing cytoplasm Cytoplasm endosomal_escape->cytoplasm Nucleic Acid Release risc RISC Complex (for siRNA) cytoplasm->risc translation Translation (for mRNA) cytoplasm->translation gene_silencing Target mRNA Cleavage (Gene Silencing) risc->gene_silencing protein_expression Protein Expression translation->protein_expression

Caption: General mechanism of nucleic acid delivery by cationic lipid nanoparticles.

Technical Support Center: Optimizing Dihexadecylamine (DHA) Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to increase Dihexadecylamine (DHA) transfection efficiency in vitro. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHA) and how does it work for transfection?

This compound is a cationic lipid that is used as a non-viral vector for gene delivery. Its positively charged head group interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (like plasmid DNA and siRNA), leading to the formation of lipid-nucleic acid complexes called lipoplexes. These lipoplexes can then fuse with the cell membrane, facilitating the entry of the genetic material into the cell. For effective transfection, DHA is often formulated with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in the endosomal escape of the nucleic acid, a critical step for it to reach the cytoplasm and, in the case of DNA, the nucleus.[1]

Q2: What are the critical factors influencing DHA transfection efficiency?

Successful transfection with DHA is dependent on several factors that need to be optimized for each cell type and nucleic acid combination. The most critical factors include:

  • DHA-to-Nucleic Acid Ratio: The ratio of the cationic lipid to the nucleic acid is crucial for efficient complex formation and transfection.

  • Cell Health and Confluency: The viability and density of the cells at the time of transfection significantly impact the uptake of lipoplexes.[2][3]

  • Presence of Serum: Serum components can interfere with the formation of lipoplexes and their interaction with the cell membrane.[2]

  • Quality and Quantity of Nucleic Acid: The purity and concentration of the DNA or RNA used are key to achieving high transfection efficiency.[4]

  • Helper Lipids: The choice and proportion of helper lipids in the formulation can dramatically affect the efficiency of endosomal escape.[5][6][7]

  • Incubation Times: The duration of complex formation and the exposure of cells to the lipoplexes are important parameters to optimize.

Troubleshooting Guide

Low Transfection Efficiency
Potential Cause Recommended Solution
Suboptimal DHA:Nucleic Acid Ratio Systematically vary the weight or molar ratio of DHA to nucleic acid to find the optimal balance. Start with a range of ratios (e.g., 1:1, 2:1, 4:1, 8:1, 10:1) to identify the best condition for your specific cell type and plasmid.[8]
Incorrect Cell Density Ensure cells are in the logarithmic growth phase and are at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection.[2][9] Too low a density can lead to poor cell health post-transfection, while too high a density can inhibit uptake.[2]
Poor Quality of Nucleic Acid Use high-purity, endotoxin-free plasmid DNA with an A260/A280 ratio between 1.8 and 2.0.[4] The integrity of the nucleic acid can be checked on an agarose (B213101) gel.
Presence of Serum During Complex Formation Always form the DHA-nucleic acid complexes in a serum-free medium, as serum proteins can interfere with their formation.[2] While the transfection itself can sometimes be performed in the presence of serum, this needs to be optimized for each cell line.[2][10]
Inhibitors in the Transfection Medium Avoid using antibiotics in the medium during transfection, as they can be toxic to cells when complexed with cationic lipids.[2] Also, ensure the medium is free from other potential inhibitors like high concentrations of phosphate.[11]
Degraded DHA Reagent Store the DHA reagent at the recommended temperature (typically 4°C) and avoid repeated freezing and thawing.[4]
Suboptimal Incubation Times Optimize the incubation time for complex formation (usually 15-30 minutes at room temperature) and the duration of cell exposure to the complexes (typically 4-6 hours before changing the medium).
High Cell Toxicity or Death
Potential Cause Recommended Solution
Excessive Amount of DHA Decrease the amount of DHA used while maintaining an optimal DHA:nucleic acid ratio. High concentrations of cationic lipids can be toxic to cells.[12]
Low Cell Density Transfecting cells at a very low confluency can make them more susceptible to the toxic effects of the transfection reagent. Ensure the cell density is within the optimal range (70-90% confluency).[4][9]
Prolonged Exposure to Complexes Reduce the incubation time of the cells with the DHA-nucleic acid complexes. For sensitive cell lines, changing the medium after 4-6 hours can significantly improve viability.[8]
Contaminants in Nucleic Acid Preparation Use highly purified, endotoxin-free nucleic acids. Contaminants from the plasmid preparation can contribute to cytotoxicity.[4]
Presence of Antibiotics Remove antibiotics from the culture medium during transfection.[2]

Experimental Protocols

Protocol for Optimizing DHA:DNA Ratio
  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will ensure they reach 70-90% confluency on the day of transfection.

  • Preparation of DNA and DHA Solutions:

    • In separate sterile tubes, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM).

    • In a series of separate sterile tubes, prepare different amounts of DHA (e.g., 1, 2, 4, 8, 10 µg) and dilute each in 50 µL of serum-free medium. To maintain a consistent lipid concentration, consider co-formulating with a helper lipid like DOPE at a 1:1 molar ratio with DHA.

  • Formation of Lipoplexes: Add the diluted DNA solution to each of the diluted DHA solutions. Mix gently by pipetting and incubate at room temperature for 15-30 minutes.

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add 400 µL of fresh serum-free or complete medium (depending on the cell type's sensitivity) to each well.

    • Add the 100 µL of lipoplex solution dropwise to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Medium Change: After the incubation period, replace the transfection medium with fresh, complete growth medium.

  • Analysis: Assay for gene expression (e.g., via fluorescence microscopy for GFP or a luciferase assay) 24-48 hours post-transfection. Simultaneously, assess cell viability using a method like the MTT assay.[13]

  • Data Analysis: Compare the transfection efficiency and cell viability across the different DHA:DNA ratios to determine the optimal condition.

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis Seed_Cells Seed Cells (70-90% Confluency) Prepare_DNA Prepare DNA in Serum-Free Medium Prepare_DHA Prepare DHA/Helper Lipid in Serum-Free Medium Mix Mix DNA and Lipid Solutions Prepare_DNA->Mix Prepare_DHA->Mix Incubate_Complex Incubate 15-30 min at RT Mix->Incubate_Complex Add_Complex Add Complexes to Cells Incubate_Complex->Add_Complex Incubate_Cells Incubate 4-6 hours Add_Complex->Incubate_Cells Change_Medium Change to Fresh Medium Incubate_Cells->Change_Medium Assay Assay for Gene Expression (24-48h) Change_Medium->Assay Viability Assess Cell Viability Change_Medium->Viability Troubleshooting_Logic cluster_efficiency Troubleshoot Low Efficiency cluster_toxicity Troubleshoot High Toxicity Start Transfection Experiment Check_Efficiency Low Transfection Efficiency? Start->Check_Efficiency Check_Toxicity High Cell Toxicity? Check_Efficiency->Check_Toxicity No Optimize_Ratio Optimize DHA:NA Ratio Check_Efficiency->Optimize_Ratio Yes Success Successful Transfection Check_Toxicity->Success No Decrease_DHA Decrease DHA Amount Check_Toxicity->Decrease_DHA Yes Check_Confluency Check Cell Confluency (70-90%) Optimize_Ratio->Check_Confluency Check_DNA_Quality Verify NA Quality (A260/280) Check_Confluency->Check_DNA_Quality Serum_Free_Complexation Use Serum-Free Medium for Complexation Check_DNA_Quality->Serum_Free_Complexation Serum_Free_Complexation->Start Reduce_Incubation Reduce Complex Incubation Time Decrease_DHA->Reduce_Incubation Check_Cell_Density Ensure Optimal Cell Density Reduce_Incubation->Check_Cell_Density Remove_Antibiotics Remove Antibiotics from Medium Check_Cell_Density->Remove_Antibiotics Remove_Antibiotics->Start

References

Technical Support Center: Reducing Cytotoxicity of Dihexadecylamine-Based Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with dihexadecylamine (B7822943) (DHA)-based delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHA) and why is it used in delivery systems?

A1: this compound is a cationic lipid characterized by two C16 alkyl chains. Its positive charge facilitates interaction with negatively charged molecules like nucleic acids (DNA and RNA) and the surfaces of cells, making it a common component in non-viral vectors for gene and drug delivery.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

A2: The cytotoxicity of DHA, like other cationic lipids, is primarily attributed to its positive charge. This can lead to disruption of the cell membrane integrity, induction of reactive oxygen species (ROS) production, mitochondrial dysfunction, and ultimately, activation of apoptotic pathways.[1]

Q3: How can the formulation of DHA-based nanoparticles be modified to reduce cytotoxicity?

A3: Several strategies can be employed to mitigate the toxicity of DHA-based systems:

  • Inclusion of Helper Lipids: Incorporating neutral or zwitterionic lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol, can reduce the overall positive charge density of the nanoparticles and stabilize the lipid bilayer, thereby decreasing cytotoxicity.

  • PEGylation: The addition of polyethylene (B3416737) glycol (PEG) to the nanoparticle surface creates a hydrophilic shield.[2] This "stealth" layer reduces nonspecific interactions with cells and serum proteins, which can decrease cytotoxicity and prolong circulation time.[2][3]

  • Formation of Lipid-Polymer Hybrid Nanoparticles: Encapsulating a polymeric core within a lipid layer that includes DHA can offer a balance between high encapsulation efficiency and reduced surface charge, leading to lower toxicity.[4][5][6]

Q4: What is the "PEG dilemma" and how can it be addressed?

A4: The "PEG dilemma" refers to the fact that while PEGylation reduces cytotoxicity and improves stability, the dense PEG layer can also hinder the interaction of the nanoparticle with the target cell and impede the endosomal escape of the payload into the cytoplasm. To overcome this, strategies such as using cleavable PEG lipids that are shed in the acidic environment of the tumor or endosome can be employed.

Troubleshooting Guides

Problem 1: High cell death observed after transfection with DHA-based liposomes.
Possible Cause Suggested Solution
High Concentration of DHA: The concentration of the DHA-based formulation is too high, leading to excessive membrane disruption.Perform a dose-response experiment to determine the optimal concentration with the highest transfection efficiency and lowest toxicity.
Suboptimal Formulation: The ratio of DHA to helper lipids is too high, resulting in a highly cationic and unstable particle.Optimize the molar ratio of DHA to helper lipids like DOPE or cholesterol. A common starting point is a 1:1 molar ratio.
Serum Incompatibility: Serum proteins in the culture medium are interacting with the cationic liposomes, leading to aggregation and enhanced toxicity.Perform transfections in serum-free media or use a formulation that is known to be stable in the presence of serum. If serum is necessary, reduce the incubation time of the lipoplexes with the cells.
Contaminants in Nucleic Acid Preparation: Endotoxins or other impurities in the plasmid DNA or siRNA preparation can contribute to cell death.Use high-quality, endotoxin-free nucleic acid purification kits.
Problem 2: Low transfection efficiency despite acceptable cell viability.
Possible Cause Suggested Solution
Inefficient Endosomal Escape: The lipoplexes are being trapped in endosomes and degraded.Incorporate fusogenic lipids like DOPE into the formulation to promote endosomal membrane disruption.
Poor Lipoplex Formation: The ratio of cationic lipid to nucleic acid (N/P ratio) is not optimal, leading to inefficient complexation.Titrate the N/P ratio to find the optimal balance for DNA/siRNA condensation and protection.
Cell Confluency: The cell density at the time of transfection is not ideal for uptake.Optimize the cell confluency. Typically, 70-90% confluency is recommended for many cell lines.
Presence of a Dense PEG Layer: A thick PEG shield is sterically hindering the interaction with the cell surface.If using PEGylated liposomes, consider reducing the PEG density or using a shorter PEG chain length. Alternatively, employ pH-sensitive or cleavable PEG lipids.

Quantitative Data Summary

The following table summarizes the cytotoxicity of hexadecylamine (B48584) as a surface coating agent on two different cell lines. This data can serve as a baseline for understanding the inherent toxicity of the lipid component.

Compound Cell Line Exposure Time (hours) IC50 (µM)
HexadecylamineHaCaT (Human Keratinocyte)2> 100
HexadecylamineHaCaT (Human Keratinocyte)2485
HexadecylamineCRL-1490 (Human Lung Fibroblast)270
HexadecylamineCRL-1490 (Human Lung Fibroblast)24< 30
Data adapted from Zhang et al., Toxicology in Vitro, 2015.[7]

Experimental Protocols

Formulation of this compound (DHA)-Based Liposomes by Thin-Film Hydration

This protocol describes the preparation of DHA-containing liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound (DHA)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Dissolution: Dissolve DHA, DOPE, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 1:1:1.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing. The temperature of the PBS should be above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes).

  • Characterization: Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • DHA-based nanoparticle suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the DHA-based nanoparticle formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with DHA-based nanoparticles

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Signaling Pathways

Cytotoxicity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DHA_NP DHA Nanoparticle Membrane_Disruption Membrane Disruption DHA_NP->Membrane_Disruption Direct Interaction ROS Increased ROS Membrane_Disruption->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathway for cationic lipid-induced cytotoxicity.

Experimental Workflows

Formulation_Workflow cluster_prep Liposome Preparation cluster_eval Evaluation Dissolve 1. Dissolve Lipids (DHA, DOPE, Cholesterol) in Organic Solvent Evaporate 2. Form Thin Film (Rotary Evaporation) Dissolve->Evaporate Dry 3. Dry Film (High Vacuum) Evaporate->Dry Hydrate 4. Hydrate Film (PBS Buffer) Dry->Hydrate Extrude 5. Extrude (Defined Size) Hydrate->Extrude Characterize A. Characterize (Size, PDI, Zeta Potential) Extrude->Characterize Cytotoxicity B. Assess Cytotoxicity (MTT, LDH assays) Extrude->Cytotoxicity Apoptosis_Assay C. Apoptosis Assay (Annexin V/PI) Extrude->Apoptosis_Assay Troubleshooting_Logic Start High Cytotoxicity? Check_Conc Is Concentration Optimized? Start->Check_Conc Check_Formulation Is Formulation (Lipid Ratios) Optimized? Check_Conc->Check_Formulation Yes Solution_Conc Solution: Perform Dose-Response Check_Conc->Solution_Conc No Check_Serum Serum Interference? Check_Formulation->Check_Serum Yes Solution_Formulation Solution: Titrate Helper Lipids Check_Formulation->Solution_Formulation No Check_Purity Nucleic Acid Purity High? Check_Serum->Check_Purity No Solution_Serum Solution: Use Serum-Free Medium or Reduce Incubation Check_Serum->Solution_Serum Yes Solution_Purity Solution: Use Endotoxin-Free Kit Check_Purity->Solution_Purity No End Reduced Cytotoxicity Check_Purity->End Yes Solution_Conc->Check_Formulation Solution_Formulation->Check_Serum Solution_Serum->Check_Purity Solution_Purity->End

References

Technical Support Center: Overcoming Challenges in Dihexadecylamine (DHA) Liposome Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Dihexadecylamine (DHA) liposome (B1194612) production.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format that you may encounter during your experiments.

Question 1: We are observing inconsistent particle sizes and a high Polydispersity Index (PDI) in our scaled-up batches. What could be the cause and how can we fix it?

Answer: Inconsistent size and a high PDI (typically > 0.2) are common hurdles in scaling up liposome production. The issue often stems from process parameters that do not translate linearly from small to large volumes.

Probable Causes & Recommended Solutions

Probable Cause Recommended Solution Citation
Inefficient Hydration of Lipid Film Ensure the complete removal of organic solvents to form a thin, uniform lipid film. Hydrate the film by gentle rotation at a temperature above the lipid's phase transition temperature for at least one hour to form multilamellar vesicles (MLVs).[1]
Inconsistent Extrusion or Homogenization Optimize and precisely control the pressure and number of cycles during extrusion or high-pressure homogenization. For extrusion, multiple passes (e.g., 10-15) through membranes of decreasing pore size can yield more uniform vesicles.[1]
Aggregation of Liposomes Confirm that the zeta potential of the cationic DHA liposomes is sufficiently high (typically > +30 mV) to ensure colloidal stability through electrostatic repulsion. Adjust the pH or ionic strength of the buffer if necessary.[1][2]
Improper Microfluidics Parameters When using microfluidics, carefully adjust the Flow Rate Ratio (FRR) between the aqueous and organic phases and the Total Flow Rate (TFR) to fine-tune particle size and achieve a lower PDI.[1][3]

Question 2: Our encapsulation efficiency (EE%) has dropped significantly after moving from a lab-scale to a pilot-scale batch. How can we improve it?

Answer: A drop in encapsulation efficiency is a frequent challenge during scale-up. The efficiency is sensitive to both formulation and process parameters that can change with batch size.

Probable Causes & Recommended Solutions

Probable Cause Recommended Solution Citation
Suboptimal Hydration Medium The pH and ionic strength of the hydration buffer should be well-defined and controlled to optimize the loading of your specific drug.[4]
Drug Properties Hydrophilic drugs are encapsulated in the aqueous core, while hydrophobic drugs are entrapped within the lipid bilayer. The chosen production method must be suitable for the drug type. For expensive water-soluble drugs, methods like spray drying can yield high encapsulation efficiency.[5][6]
Inefficient Trapping Volume Methods like reverse-phase evaporation can encapsulate a larger amount of the aqueous phase, leading to higher efficiency for hydrophilic molecules.[7]
Liposome Permeability The inclusion of cholesterol (e.g., at a 70:30 lipid-to-cholesterol molar ratio) can decrease membrane fluidity, making the bilayer less leaky and improving drug retention.[1]

Question 3: We are facing stability issues, including aggregation and fusion of liposomes, during storage. What are the best practices to enhance the stability of DHA liposomes?

Answer: Liposome stability is a critical quality attribute. Both physical and chemical instability can compromise the product's efficacy and shelf-life.

Probable Causes & Recommended Solutions

Probable Cause Recommended Solution Citation
Physical Instability (Aggregation/Fusion) Maintain optimal zeta potential for electrostatic stabilization. Store liposomes at a controlled temperature, typically 4°C. Avoid freeze-thaw cycles, which can disrupt the vesicle structure.[8][9]
Chemical Instability (Hydrolysis/Oxidation) Use high-purity lipids and protect the formulation from light and oxygen. For long-term storage, lyophilization (freeze-drying) is a common strategy.[9][10]
Damage During Lyophilization If freeze-drying, include cryoprotectants like sucrose (B13894) or trehalose (B1683222) in the formulation. These sugars form a glassy matrix that protects the liposomes from stress during the process, preventing aggregation upon rehydration.[10][11]
Improper Lipid Composition Liposomes made with long-chain, saturated phospholipids (B1166683) (like DSPC) generally exhibit higher stability and better drug retention compared to those with shorter, unsaturated chains.[12][13]

Frequently Asked Questions (FAQs)

Question 1: What are the primary challenges when transitioning this compound (DHA) liposome production from benchtop to an industrial scale?

Answer: The primary challenges in scaling up DHA liposome production include:

  • Maintaining Batch-to-Batch Consistency: Ensuring that critical quality attributes such as particle size, PDI, and drug loading remain consistent across different batch sizes is difficult.[1]

  • Process Scalability: Laboratory methods like manual extrusion or sonication are not easily scalable. Transitioning to industrial methods like high-pressure homogenization or continuous microfluidics requires significant process development and optimization.[14][]

  • Stability: Ensuring the physical and chemical stability of the liposomes over a long shelf-life is crucial. Issues like aggregation, fusion, and drug leakage can occur.[5][9]

  • Sterility and Purity: Large-scale production requires stringent controls to ensure the final product is sterile and free from contaminants, including residual organic solvents used during manufacturing.[4]

Question 2: Which manufacturing methods are most suitable for the large-scale production of liposomes?

Answer: Several methods are amenable to industrial-scale production. The choice depends on the specific liposome characteristics required.

Comparison of Scalable Liposome Production Methods

Method Principle Advantages Considerations Citation
Thin-Film Hydration + Extrusion A lipid film is hydrated to form MLVs, which are then forced through polycarbonate membranes of a defined pore size to create LUVs.Widely used and well-understood; good control over final size.Can be a batch process and may be difficult to scale for very large volumes.[1][10]
High-Pressure Homogenization A lipid suspension is forced through a narrow orifice at very high pressure, breaking down large MLVs into smaller, more uniform vesicles.Scalable, can process large volumes, and produces smaller liposomes.Requires specialized equipment; potential for heat generation.[1][10]
Microfluidics Precise mixing of a lipid-in-solvent stream with an aqueous stream in micro-channels leads to controlled self-assembly of liposomes.Excellent control over size and PDI; enables continuous manufacturing and high reproducibility.Throughput may be limited by the number of microfluidic chips used in parallel.[3][5][14]
Solvent-Free Production Dry powder lipids are mixed with an aqueous buffer using high shear, followed by downsizing.Eliminates risks associated with residual organic solvents; greener process.Initial hydration can be challenging; may require high-energy downsizing.[16]

Question 3: What are the critical quality attributes (CQAs) that must be monitored during the scale-up of DHA liposome production?

Answer: Monitoring CQAs is essential for ensuring product quality, safety, and efficacy, and is a key regulatory requirement.[2] Key CQAs for liposomal products include:

  • Particle Size and Polydispersity Index (PDI): Affects biodistribution, cellular uptake, and stability. Measured by Dynamic Light Scattering (DLS).[17]

  • Zeta Potential: Indicates surface charge and predicts colloidal stability. Cationic DHA liposomes should have a positive zeta potential.[2][18]

  • Encapsulation Efficiency (EE%) and Drug Loading: Determines the amount of encapsulated drug versus free drug and is critical for therapeutic dosage.[19]

  • Lamellarity: The number of lipid bilayers (e.g., unilamellar vs. multilamellar) can be assessed using techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM).[17][20]

  • In Vitro Drug Release: Characterizes the rate at which the drug is released from the liposome, which is predictive of its in vivo performance.[21]

  • Stability: Assessed over time under defined storage conditions to establish shelf-life.[19]

Experimental Protocols & Methodologies

Protocol 1: Scalable Liposome Production by Thin-Film Hydration and Extrusion

Objective: To prepare unilamellar DHA-containing liposomes with a defined size suitable for pilot-scale production.

Methodology:

  • Lipid Film Formation: Dissolve this compound (DHA), other lipids (e.g., a neutral helper lipid like DSPC), and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a large round-bottom flask.[1]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.[1]

  • Vacuum Drying: Dry the film further under high vacuum for at least 2-4 hours to remove any residual organic solvent.[8]

  • Hydration: Add the pre-heated aqueous hydration buffer (containing the hydrophilic drug, if applicable) to the flask. Hydrate the film by rotating the flask at a controlled speed for 1-2 hours at a temperature above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).[1]

  • Extrusion (Downsizing): Load the MLV suspension into a high-pressure extruder. Sequentially extrude the suspension 10-15 times through polycarbonate membranes of decreasing pore size (e.g., starting with 400 nm, then 200 nm, and finally 100 nm) to produce large unilamellar vesicles (LUVs) with a uniform size distribution.[7]

Protocol 2: Characterization of Particle Size, PDI, and Zeta Potential

Objective: To determine the key physical characteristics of the manufactured liposomes using Dynamic Light Scattering (DLS).

Methodology:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the original buffer or deionized water to achieve an appropriate scattering intensity for the DLS instrument.

  • Size and PDI Measurement: Transfer the diluted sample to a disposable cuvette and place it in the DLS instrument. Perform the measurement to obtain the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.[1][17]

  • Zeta Potential Measurement: Transfer the diluted sample to a folded capillary zeta cell. Place the cell in the DLS instrument. Perform the measurement to obtain the zeta potential. This value indicates the surface charge and is a key predictor of stability against aggregation.[1][2]

Protocol 3: Determination of Encapsulation Efficiency (EE%)

Objective: To quantify the amount of drug successfully encapsulated within the liposomes.

Methodology:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. A common method is size-exclusion chromatography (SEC) using a Sephadex G-50 column. The larger liposomes will elute first, while the smaller, free drug molecules are retained and elute later.[19]

  • Quantification of Total Drug: Disrupt a known volume of the original (unpurified) liposome suspension using a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug. Measure the total drug concentration (encapsulated + free) using an appropriate analytical technique (e.g., HPLC or UV-Vis spectroscopy).[2]

  • Quantification of Encapsulated Drug: Measure the drug concentration in the liposome fraction collected from the SEC column.

  • Calculation of EE%: Calculate the encapsulation efficiency using the following formula: EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

Visualizations: Workflows and Logical Diagrams

G cluster_prep Preparation & Production cluster_purify Purification cluster_char Characterization (CQA Testing) A 1. Lipid Dissolution (DHA, Helper Lipids, Cholesterol) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Formation of MLVs) B->C D 4. Downsizing (Scale-Up Method) (Extrusion or Homogenization) C->D E 5. Removal of Free Drug (e.g., Tangential Flow Filtration) D->E F 6a. Size & Zeta Potential (DLS) E->F G 6b. Encapsulation Efficiency (Chromatography + Assay) E->G H 6c. Stability Testing (Long-term & Accelerated) E->H I Final Liposomal Product F->I G->I H->I

Caption: Experimental workflow for DHA liposome production and characterization.

G Start High PDI (>0.2) Observed Q1 Was lipid film thin and uniform? Start->Q1 A1_Yes Optimize Downsizing Process Q1->A1_Yes Yes A1_No Action: Ensure complete solvent removal under vacuum. Q1->A1_No No Q2 Extrusion or Homogenization? A1_Yes->Q2 Extrusion Increase number of extrusion passes. Q2->Extrusion Extrusion Homogenization Optimize pressure and number of cycles. Q2->Homogenization Homogenization Q3 Is Zeta Potential Sufficiently High? Extrusion->Q3 Homogenization->Q3 A3_Yes Issue Resolved Q3->A3_Yes Yes A3_No Action: Adjust buffer pH or ionic strength. Q3->A3_No No

Caption: Troubleshooting decision tree for high PDI in liposome batches.

G cluster_inputs Input Parameters cluster_outputs Critical Quality Attributes (CQAs) Formulation Formulation Parameters - Lipid Composition (DHA, etc.) - Cholesterol Content - Drug Properties CQAs Size & PDI Encapsulation Efficiency Stability Drug Release Profile Formulation->CQAs Influence Process Process Parameters - Production Method - Pressure / Flow Rate - Temperature Process->CQAs Influence

Caption: Relationship between input parameters and critical quality attributes.

References

Dihexadecylamine Technical Support Center: Best Practices for Storage and Handling to Prevent Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the best practices for storing and handling Dihexadecylamine to minimize degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1] The storage area should be away from sources of heat, ignition, and direct sunlight.[1]

Q2: Are there any materials or chemicals that should not be stored with this compound?

Yes, this compound is incompatible with strong oxidizing agents and strong acids.[2][3] Contact with these substances can lead to exothermic reactions and degradation of the compound. It is also advised to avoid contact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3] Store this compound separately from these materials to prevent accidental contact.

Q3: How can I tell if my this compound has degraded?

Visual inspection can sometimes indicate degradation. Changes in color, such as yellowing, or a noticeable change in its physical state (e.g., from a solid to a cloudy liquid) can be signs of degradation.[4] A change in its characteristic fish-like odor might also suggest chemical changes.[3] For quantitative assessment, analytical techniques such as chromatography (HPLC or GC) can be used to determine the purity of the sample and identify any degradation products.

Q4: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, long-chain secondary amines are generally susceptible to:

  • Oxidative Degradation: Reaction with oxygen, which can be accelerated by the presence of light, heat, and metal ions. This can lead to the formation of various oxidation products.

  • Thermal Degradation: At elevated temperatures, this compound can undergo decomposition. The exact temperature at which this occurs is not specified, but it is a common degradation route for amines.

  • Reaction with Impurities: Contaminants such as carbon dioxide or other acidic gases can react with the amine group, leading to the formation of carbamates or other adducts.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to use appropriate personal protective equipment to ensure safety. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Protective Clothing: A lab coat or other protective garments to prevent skin contact.[2]

  • Respiratory Protection: In situations where there is a risk of inhaling dust or vapors, a respirator may be necessary.[2]

Always handle this compound in a well-ventilated area or under a chemical fume hood.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound leading to reduced purity and the presence of interfering byproducts.1. Check the appearance of your this compound for any visual signs of degradation. 2. Verify the purity of your stock using an appropriate analytical method (e.g., HPLC, GC-MS). 3. If degradation is confirmed, obtain a new, high-purity batch of this compound. 4. Review your storage and handling procedures to ensure they align with best practices.
Visible change in the appearance of stored this compound (e.g., discoloration, clumping) Improper storage conditions, such as exposure to light, moisture, or elevated temperatures.1. Immediately move the container to a location that meets the recommended storage conditions (cool, dry, dark). 2. Before use, test the purity of the material to determine if it is still suitable for your application. 3. If the material is significantly degraded, dispose of it according to your institution's hazardous waste guidelines.
Inconsistent results between different batches of this compound Variability in the purity or stability of different supplier lots.1. Always request a Certificate of Analysis (CoA) for each new batch to verify its purity and specifications. 2. Perform an internal quality control check on new batches before use in critical experiments. 3. If possible, purchase larger, single batches for long-term studies to minimize batch-to-batch variability.

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol is a general guideline adapted from the ICH Q1A(R2) guidelines for stability testing of new drug substances and can be modified for research purposes.

1. Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.

2. Materials:

  • This compound sample
  • Appropriate primary packaging (e.g., amber glass vial with a tightly sealed cap)
  • Stability chambers or ovens capable of maintaining the specified temperature and humidity conditions.
  • Analytical instrumentation for purity assessment (e.g., HPLC-UV, GC-MS).

3. Storage Conditions and Testing Frequency:

Storage ConditionTemperatureRelative HumidityMinimum Testing DurationTesting Frequency
Long-Term 25°C ± 2°C60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months0, 3, 6 months

Note: The specific conditions can be adjusted based on the intended application and expected storage environment.

4. Procedure:

  • Package a sufficient quantity of the this compound sample into the chosen primary packaging.
  • Place the packaged samples into the stability chambers set at the long-term, intermediate, and accelerated conditions.
  • At each specified time point, remove a sample from each storage condition.
  • Allow the sample to equilibrate to ambient temperature before analysis.
  • Perform a comprehensive analysis of the sample, including:
  • Appearance: Visual inspection for any changes in color or physical state.
  • Purity: Quantitative analysis using a validated chromatographic method to determine the percentage of this compound remaining.
  • Degradation Products: Identification and quantification of any significant degradation products.

5. Data Analysis:

  • Tabulate the results for appearance, purity, and degradation products at each time point and storage condition.
  • Plot the purity of this compound as a function of time for each storage condition to determine the degradation rate.
  • Analyze the data to establish a recommended re-test period or shelf life under the defined long-term storage conditions.

Visualizations

G cluster_storage Recommended Storage cluster_handling Safe Handling cluster_degradation Potential Degradation Pathways Cool, Dry Place Cool, Dry Place Well-Ventilated Area Well-Ventilated Area Tightly Sealed Container Tightly Sealed Container Away from Light & Heat Away from Light & Heat Wear PPE Wear PPE Use in Ventilated Area Use in Ventilated Area Avoid Incompatibles Avoid Incompatibles Oxidation Oxidation Thermal Decomposition Thermal Decomposition Reaction with Impurities Reaction with Impurities This compound This compound Recommended Storage Recommended Storage This compound->Recommended Storage Store Under Safe Handling Safe Handling This compound->Safe Handling Handle With Prevents Prevents Recommended Storage->Prevents Safe Handling->Prevents Degradation Degradation Prevents->Degradation Potential Degradation Pathways Potential Degradation Pathways Degradation->Potential Degradation Pathways Via

Caption: Logical workflow for proper storage and handling of this compound to prevent degradation.

G cluster_workflow Stability Testing Workflow Sample Preparation Sample Preparation Storage at Defined Conditions Storage at Defined Conditions Sample Preparation->Storage at Defined Conditions Sample Withdrawal at Time Points Sample Withdrawal at Time Points Storage at Defined Conditions->Sample Withdrawal at Time Points Analytical Testing Analytical Testing Sample Withdrawal at Time Points->Analytical Testing Data Analysis Data Analysis Analytical Testing->Data Analysis Establish Re-test Period Establish Re-test Period Data Analysis->Establish Re-test Period

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Purification of Synthesized Dihexadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of synthesized dihexadecylamine (B7822943).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Impurities in synthesized this compound can originate from starting materials, side reactions, and degradation. Common impurities include:

  • Unreacted Starting Materials: Such as hexadecyl bromide or other alkylating agents.

  • Mono-alkylated amine: Hexadecylamine, resulting from incomplete reaction.

  • Over-alkylation Products: If the synthesis involves methylation, tertiary amines like dihexadecylmethyl amine could be present.[1]

  • Oxidation Products: Amines can oxidize when exposed to air and heat, leading to colored impurities.[1]

  • Ammonium Carbamates: Formed by the reaction of the amine with atmospheric carbon dioxide.

Q2: Which purification technique is best for this compound?

A2: The optimal purification method depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization: This is an excellent method for solid crude this compound to remove small amounts of impurities.[1]

  • Column Chromatography: This is effective for removing impurities with different polarities from the desired product, especially for oily or highly impure samples.[2]

  • Acid-Base Extraction: This can be a useful initial purification step to separate the basic this compound from neutral or acidic impurities.

Q3: My this compound is an oil and won't crystallize. How can I purify it?

A3: If your product is an oil, column chromatography is the recommended purification method.[2] Alternatively, you can attempt to form a salt of the amine. Amine salts often have different solubility profiles and may be crystalline solids that can be purified by recrystallization.[1] The free base can be regenerated after purification.[1]

Q4: How can I monitor the purity of my this compound during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[2] A suitable solvent system for this compound on silica (B1680970) gel TLC plates is n-hexane:diethyl ether (9:1 v/v).[3] For visualization, you can use a potassium permanganate (B83412) stain, which is sensitive to oxidizable groups like amines, or a ninhydrin (B49086) stain for primary and secondary amines.[4][5] Quantitative purity can be determined using techniques like Gas Chromatography (GC) or Quantitative NMR (qNMR).[6][7]

Troubleshooting Guides

Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
Product does not dissolve in the hot solvent. The solvent is not suitable for your compound.Test the solubility of your compound in a variety of solvents on a small scale. Good solvents for long-chain amines can include ethanol, acetone, or mixed solvent systems like ethanol/water or toluene/hexane (B92381).[2]
Product "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of your compound. The solution may be too concentrated.Re-heat the solution to re-dissolve the oil and add more solvent. Consider switching to a lower-boiling point solvent.
Low or no recovery of purified product. Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Preheat the filtration apparatus to prevent premature crystallization.[2]
Crystals are colored. Colored impurities are present. The amine may have oxidized.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] Work under an inert atmosphere to minimize oxidation.
Column Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Product is sticking to the silica gel and not eluting. The basic amine is interacting strongly with the acidic silanol (B1196071) groups on the silica gel surface.[8]Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your eluent.[8] This will compete with your product for the acidic sites on the silica gel. Alternatively, use a less acidic stationary phase like alumina (B75360) or amine-functionalized silica.[8]
Poor separation of product from impurities (streaking or overlapping bands). The polarity of the mobile phase is either too high or too low. The column may be overloaded with the sample.Optimize the solvent system using TLC first. A common mobile phase for long-chain amines is a gradient of ethyl acetate (B1210297) in hexane.[2] Ensure you are not loading too much crude material onto the column.
Product appears to be decomposing on the column. The silica gel is too acidic for your compound.Deactivate the silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column. Use a less acidic stationary phase like neutral alumina.

Data Presentation

Table 1: Estimated Purification Efficiency for this compound

Purification MethodStarting Purity (Estimated)Purity after 1st Pass (Estimated)Purity after 2nd Pass (Estimated)Expected Yield RangeNotes
Recrystallization 85-95%95-98%>99%70-90%Highly dependent on the choice of solvent and the nature of the impurities.
Column Chromatography 70-90%>98%N/A60-85%Yield can be lower due to irreversible adsorption or difficult separations.

Note: The values in this table are estimates for typical purifications and may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: On a small scale, test the solubility of your crude this compound in various solvents (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof). A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate mobile phase for your separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add ~0.5% triethylamine to the solvent system to improve peak shape.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (containing triethylamine).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane. Load the solution onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_start Start: Crude this compound cluster_purification Purification Method Selection cluster_analysis Purity Analysis start Crude Product (Solid or Oil) decision Is the crude product a solid? start->decision recrystallization Recrystallization decision->recrystallization Yes column Column Chromatography decision->column No tlc TLC Analysis for Purity recrystallization->tlc column->tlc final_product Pure this compound tlc->final_product

Caption: Decision workflow for selecting a purification method.

signaling_pathway cluster_problem Problem cluster_interaction Interaction cluster_consequence Consequence cluster_solution Solution amine_silica Basic Amine + Acidic Silica Gel strong_interaction Strong Acid-Base Interaction amine_silica->strong_interaction poor_elution Poor Elution / Tailing strong_interaction->poor_elution add_base Add Competing Base (e.g., Triethylamine) poor_elution->add_base Troubleshoot

Caption: Logic diagram for troubleshooting amine purification on silica gel.

References

How to control drug release kinetics from Dihexadecylamine carriers

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers, scientists, and drug development professionals working with Dihexadecylamine (DHA) carriers.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control drug release kinetics from this compound (DHA) carriers.

Frequently Asked Questions (FAQs)

Q1: What are this compound (DHA) carriers?

A1: this compound (DHA) is a synthetic, double-chain amphiphilic molecule.[1][2] When dispersed in an aqueous solution, these molecules can self-assemble into vesicles, often called liposomes or nanocarriers. These carriers consist of a lipid bilayer enclosing an aqueous core, making them suitable for encapsulating both hydrophilic (water-soluble) and lipophilic (fat-soluble) drugs.[3] Due to the amine headgroup, DHA carriers typically possess a positive surface charge, which can influence their interaction with biological membranes.

Q2: What are the primary mechanisms of drug release from DHA carriers?

A2: Drug release from DHA and other lipid-based carriers is governed by several mechanisms.[4][5] These can include:

  • Diffusion: The drug moves across the lipid bilayer down its concentration gradient. This process is influenced by the fluidity and thickness of the membrane.[6]

  • Erosion/Degradation: The carrier matrix breaks down, releasing the drug. While DHA itself is not readily biodegradable, excipients included in the formulation could be.[4]

  • Swelling: The carrier absorbs water from the surrounding medium, causing the matrix to swell and creating pores through which the drug can exit.[6]

  • Stimuli-Responsive Release: The release is triggered by specific environmental conditions such as changes in pH, temperature, or the presence of certain enzymes.[7][8]

Q3: What key formulation parameters can be adjusted to control the drug release rate?

A3: Several formulation and process parameters can be modulated to achieve the desired release profile. The drug-to-lipid ratio, the type of lipid used, and the hydration phase volume are particularly influential.[9] Modifying the lipid composition, such as by adding cholesterol or other lipids, can significantly alter the rigidity and permeability of the carrier's membrane, thereby affecting release kinetics.[8][9]

Q4: How does the choice of drug (hydrophilic vs. hydrophobic) affect its encapsulation and release?

A4: The physicochemical properties of the drug are critical.

  • Hydrophilic Drugs: These drugs are encapsulated within the aqueous core of the DHA carrier. Their release is primarily controlled by diffusion across the lipid bilayer. Encapsulation efficiency can sometimes be low and is dependent on the hydration volume and lipid concentration.[10]

  • Hydrophobic Drugs: These drugs are entrapped within the hydrophobic lipid bilayer itself. Their release depends on their partitioning from the lipid phase to the external aqueous medium. The affinity of the drug for the lipid matrix is a key factor; higher affinity can lead to a slower release rate.[11]

Troubleshooting Guide

Q5: I'm experiencing very low drug encapsulation efficiency (EE). What could be the cause and how can I fix it?

A5: Low encapsulation efficiency is a common issue. The optimal drug-to-lipid ratio is crucial for maximizing drug loading.[9] Consider the following causes and solutions:

  • Cause 1: Poor Drug Solubility: The drug may have poor solubility in the lipid or aqueous phase used during preparation.

    • Solution: For hydrophobic drugs, ensure they are fully dissolved in the organic solvent with the lipids before film formation. For hydrophilic drugs, maximize their concentration in the aqueous hydration buffer.[12]

  • Cause 2: Suboptimal Formulation: The drug-to-lipid ratio may not be ideal, or the lipid composition may not be suitable for the drug.[9]

    • Solution: Experiment with different drug-to-lipid molar ratios.[9] Incorporating charged lipids that have an opposite charge to your drug can sometimes improve encapsulation via electrostatic interactions.

  • Cause 3: Inefficient Hydration: The hydration step may be incomplete, leading to fewer well-formed vesicles.

    • Solution: Ensure the temperature during hydration is above the phase transition temperature (Tc) of the lipid mixture. Increase hydration time and use gentle agitation to ensure the entire lipid film is hydrated.[10]

Q6: My formulation shows a high initial "burst release." How can I minimize this?

A6: A high burst release is typically due to drug molecules that are adsorbed to the surface of the carrier rather than being properly encapsulated.[6]

  • Solution 1: Purification: The most effective way to remove surface-adsorbed drug is to purify the carrier suspension after preparation. Techniques like size exclusion chromatography (SEC) or dialysis can separate the carriers from the unencapsulated drug.

  • Solution 2: Optimize Lipid Composition: Increasing the rigidity of the lipid bilayer can help retain the drug more effectively. Consider adding cholesterol or using lipids with longer, saturated acyl chains to create a less permeable membrane.

  • Solution 3: Annealing: After preparation, incubate the liposome (B1194612) suspension at a temperature slightly above the lipid's phase transition temperature for a short period (e.g., 30-60 minutes). This can help stabilize the bilayer and improve drug retention.

Q7: The drug release from my DHA carriers is too slow or incomplete. How can I accelerate it?

A7: Slow or incomplete release often indicates that the carrier membrane is too rigid or that the drug has a very high affinity for the lipid bilayer.[11]

  • Solution 1: Adjust Lipid Composition: Incorporate lipids with shorter acyl chains or unsaturated bonds to increase membrane fluidity. The inclusion of a liquid lipid can create less organized, "softer" particles, leading to faster drug release.[11]

  • Solution 2: Introduce "Pore-Forming" Agents: Small amounts of surfactants or certain peptides can be included in the formulation to create transient pores in the bilayer, facilitating drug release.

  • Solution 3: Develop a Stimuli-Responsive System: Formulate the carriers to release their payload in response to a specific trigger. For example, including pH-sensitive lipids can lead to rapid release in the acidic environment of a tumor or endosome.[7][8] Hybrid carriers made with thermo-sensitive lipids can be designed to release drugs when heated to a specific temperature (hyperthermia).[13]

Q8: I'm struggling with poor batch-to-batch reproducibility in my release profiles. What should I check?

A8: Reproducibility issues often stem from inconsistencies in the physicochemical properties of the nanoparticles.

  • Solution 1: Standardize Preparation Method: Ensure all parameters in your preparation protocol (e.g., lipid concentrations, solvent volumes, hydration time, temperature, sonication/extrusion parameters) are kept consistent.

  • Solution 2: Control Particle Size and Distribution: Particle size is a critical determinant of release kinetics.[14] Use techniques like extrusion or microfluidics to produce carriers with a uniform size and low polydispersity index (PDI).[15]

  • Solution 3: Consistent Characterization: Always characterize each new batch for particle size, PDI, and zeta potential using methods like Dynamic Light Scattering (DLS).[16] This will help you identify and discard batches that do not meet your quality specifications.

Data & Methods

Quantitative Data Summary

Table 1: Effect of Formulation Parameters on Drug Release Kinetics

ParameterHow to ModifyExpected Effect on Release RateRationale
Lipid Acyl Chain Length Use lipids with longer vs. shorter chainsLonger chains decrease release rateIncreases bilayer thickness and van der Waals interactions, leading to a more ordered and less permeable membrane.[9]
Lipid Chain Saturation Use saturated vs. unsaturated lipidsSaturated chains decrease release rateUnsaturated lipids contain kinks that disrupt packing, increasing membrane fluidity and permeability.[9]
Cholesterol Content Increase molar ratio of cholesterolDecreases release rate (up to a point)Cholesterol fills gaps between lipid molecules, increasing packing density and reducing membrane permeability.
Surface Charge (Zeta Potential) Incorporate charged lipids (e.g., cationic DHA, anionic lipids)Can increase or decrease rateAffects carrier stability and interaction with the drug. Electrostatic repulsion between the drug and lipid can accelerate release.[17]
Drug-to-Lipid Ratio Vary the initial drug-to-lipid molar ratioCan affect drug precipitation vs. loadingHigh ratios can lead to drug crystallization and faster, uncontrolled release. An optimal ratio improves stable encapsulation.[9]
Particle Size Control via extrusion or sonicationSmaller particles have a faster release rateHigher surface-area-to-volume ratio increases the effective area for drug diffusion.[14]
Experimental Protocols

Protocol 1: Preparation of DHA Carriers via Thin-Film Hydration

  • Lipid Preparation: Dissolve this compound (DHA) and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol (B129727) mixture) in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in this mixture as well.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will form a thin, dry lipid film on the inner wall of the flask. Ensure the film is completely dry by leaving it under high vacuum for at least 2 hours.

  • Hydration: Add an aqueous buffer (e.g., PBS pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[18]

  • Vesicle Formation: Hydrate the lipid film by rotating the flask at a temperature above the lipid's phase transition temperature (Tc). This process allows the lipids to swell and self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[9]

Protocol 2: Determination of Encapsulation Efficiency (EE%)

Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the carriers.[19]

  • Separation of Free Drug: Separate the DHA carriers from the unencapsulated ("free") drug. The most common method is size exclusion chromatography (SEC) using a Sephadex G-50 column. The larger carriers will elute first, followed by the smaller free drug molecules. Alternatively, centrifugal ultrafiltration can be used.[20]

  • Quantification of Total Drug: Take a small aliquot of the unpurified carrier suspension (before separation). Disrupt the vesicles by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the concentration of this drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry). This gives you the total drug concentration (C_total).

  • Quantification of Free Drug: Measure the drug concentration in the fraction collected from the separation step that contains the free drug (C_free).

  • Calculation: Calculate the EE% using the following formula: EE% = [(C_total - C_free) / C_total] x 100

Protocol 3: In Vitro Drug Release Study using Dialysis

The dialysis method is commonly used to study the in vitro release of drugs from nanoparticles.[18][21]

  • Setup: Place a known volume and concentration of the purified DHA carrier suspension into a dialysis bag with a specific molecular weight cut-off (MWCO). The MWCO should be large enough to allow free passage of the released drug but small enough to retain the carriers.

  • Release Medium: Submerge the sealed dialysis bag in a larger volume of a release medium (e.g., PBS pH 7.4) in a beaker. This entire setup should be kept at a constant temperature (e.g., 37°C) with continuous, gentle stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the beaker.

  • Sink Conditions: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh release medium to maintain "sink conditions" (i.e., keeping the drug concentration in the external medium low to ensure the release is driven by the carrier, not saturation of the medium).

  • Analysis: Quantify the concentration of the drug in each collected sample using an appropriate analytical technique (e.g., HPLC, fluorescence spectroscopy).

  • Data Calculation: Calculate the cumulative amount and percentage of drug released at each time point, correcting for the dilution from buffer replacement. Plot the cumulative percentage of drug released versus time to obtain the release profile.

Visual Guides & Workflows

G cluster_prep Preparation cluster_char Characterization & Analysis a 1. Lipid & Drug Solubilization b 2. Thin-Film Formation a->b c 3. Hydration b->c d 4. Sizing (Extrusion/Sonication) c->d e Particle Size & PDI (DLS) d->e f Zeta Potential (DLS) d->f g Encapsulation Efficiency (EE%) d->g h In Vitro Release Study g->h G cluster_carrier Carrier Properties cluster_drug Drug Properties cluster_env Environmental Factors center Drug Release Kinetics p1 Lipid Composition (Chain length, Saturation) center->p1 p2 Membrane Rigidity (e.g., Cholesterol) center->p2 p3 Particle Size & PDI center->p3 p4 Surface Charge center->p4 d1 Solubility (Hydrophilic/Hydrophobic) center->d1 d2 Molecular Weight center->d2 d3 Drug-Lipid Affinity center->d3 e1 Temperature center->e1 e2 pH of Medium center->e2 e3 Presence of Enzymes center->e3 G start Problem: Low Encapsulation Efficiency (EE) q1 Is the drug hydrophilic or hydrophobic? start->q1 hydrophilic Hydrophilic q1->hydrophilic Hydrophilic hydrophobic Hydrophobic q1->hydrophobic Hydrophobic a1 Action: Increase drug concentration in hydration buffer. hydrophilic->a1 a3 Action: Ensure drug is fully dissolved with lipids in organic solvent. hydrophobic->a3 a2 Action: Optimize drug-to-lipid ratio. a1->a2 q2 Is EE still low? a2->q2 a3->a2 a4 Action: Use a different solvent system. a3->a4 a5 Action: Add oppositely charged lipids to the formulation. q2->a5 Yes end Re-evaluate EE q2->end No a6 Action: Modify hydration conditions (Time, Temp). a5->a6 a6->end

References

Navigating Batch-to-Batch Variability in Dihexadecylamine (DHA) Formulations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihexadecylamine (DHA) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common challenge of batch-to-batch variability in their experiments. Consistent formulation characteristics are paramount for reproducible results, and this guide provides a structured approach to identifying and resolving inconsistencies in your DHA-based nanoparticle systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHA) and why is it used in drug delivery?

This compound is a cationic lipid characterized by two 16-carbon alkyl chains. Its positive charge at physiological pH facilitates the encapsulation of negatively charged molecules like nucleic acids (siRNA, mRNA, pDNA) and some drugs. It is a key component in lipid nanoparticle (LNP) formulations, where it contributes to particle structure, stability, and interaction with cell membranes, ultimately aiding in the intracellular delivery of therapeutic payloads.

Q2: What are the most common sources of batch-to-batch variability in DHA formulations?

The most significant sources of variability often stem from the formulation process itself. Inconsistent mixing speed, duration, and method can lead to differences in particle size and polydispersity. Other critical factors include the quality and purity of raw materials (including DHA and helper lipids), the ratio of lipids to the therapeutic agent, the pH of buffer solutions, and the temperature at which the formulation is prepared and stored.

Q3: How do I know if my DHA formulation has significant batch-to-batch variability?

Consistent monitoring of key quality attributes is crucial. Significant deviations in the following parameters between batches indicate a variability issue:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Indicates surface charge and colloidal stability.

  • Encapsulation Efficiency (%EE): The percentage of the drug or nucleic acid successfully loaded into the nanoparticles.

  • In vitro/in vivo performance: Inconsistent therapeutic efficacy or toxicity profiles.

Q4: Can the choice of helper lipids influence the consistency of my DHA formulations?

Absolutely. Helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol, play a crucial role in the stability and morphology of the lipid bilayer. The quality, purity, and molar ratio of these lipids in relation to DHA can significantly impact the reproducibility of your formulations. For instance, cholesterol is known to modulate the rigidity and stability of the lipid bilayer.

Q5: What is the ideal storage condition for DHA-based formulations to minimize variability over time?

Typically, storing lipid nanoparticle formulations at 4°C is recommended for short-term storage. For long-term storage, freezing at -20°C or -80°C is often necessary, but this can also introduce variability due to freeze-thaw cycles. It is essential to conduct stability studies to determine the optimal storage conditions for your specific formulation.

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)

Table 1: Troubleshooting Particle Size and PDI Issues

Potential Cause Recommended Solution Expected Outcome
Inconsistent Mixing Implement a standardized and automated mixing method, such as microfluidics, to ensure uniform and rapid mixing of the lipid and aqueous phases. If using manual methods like vortexing, standardize the speed, duration, and pipette addition rate.Smaller, more uniform nanoparticles with a lower PDI (<0.2).
Suboptimal Lipid Ratios Systematically vary the molar ratio of this compound to helper lipids (e.g., DOPE, cholesterol) to find the optimal composition for stable particle formation.Identification of a lipid ratio that consistently produces nanoparticles within the desired size range.
Incorrect Solvent/Aqueous Phase Ratio Optimize the volume ratio of the lipid-containing organic solvent (e.g., ethanol) to the aqueous buffer.Improved self-assembly process leading to more consistent particle sizes.
Inappropriate pH of Aqueous Buffer Ensure the pH of the aqueous buffer is consistent and optimal for both the payload and the lipid components. The charge of DHA can be influenced by pH.Stable nanoparticle formation with a consistent surface charge, reducing the likelihood of aggregation.
Issue 2: Low or Variable Encapsulation Efficiency (%EE)

Table 2: Troubleshooting Encapsulation Efficiency

Potential Cause Recommended Solution Expected Outcome
Suboptimal Drug-to-Lipid Ratio Experiment with different weight ratios of the drug/nucleic acid to the total lipid content to find the ratio that maximizes encapsulation.Increased and more consistent %EE across batches.
Poor Drug Solubility in Formulation For hydrophobic drugs, ensure complete dissolution in the organic phase with the lipids. For hydrophilic drugs, ensure optimal solubility in the aqueous phase.Enhanced partitioning of the drug into the liposome (B1194612) core or lipid bilayer, improving encapsulation.
Premature Drug Leakage Incorporate cholesterol into the formulation to increase the rigidity and stability of the lipid bilayer, which can help retain the encapsulated drug.Reduced leakage of the encapsulated drug, leading to higher apparent %EE.
Inaccurate Quantification Method Validate your analytical method for separating free drug from encapsulated drug (e.g., size exclusion chromatography, dialysis, ultracentrifugation) and for quantifying the drug (e.g., HPLC, fluorescence assay).Accurate and reproducible measurement of %EE.

Note: The following quantitative data is based on studies of cationic liposomes and serves as a representative example. Actual results with this compound may vary and should be determined experimentally.

Table 3: Example of the Effect of Cationic Lipid:Helper Lipid Ratio on Liposome Properties

Cationic Lipid:Helper Lipid Molar Ratio Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
1:1150 ± 100.25 ± 0.05+35 ± 565 ± 8
1:2120 ± 80.18 ± 0.03+45 ± 478 ± 6
1:3180 ± 150.32 ± 0.06+30 ± 655 ± 10

Experimental Protocols

Protocol 1: Preparation of DHA Liposomes by Thin-Film Hydration

This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized.

Materials:

  • This compound (DHA)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve DHA and helper lipids in the chloroform/methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C) until a thin, uniform lipid film is formed on the flask wall. d. Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Add the pre-warmed hydration buffer to the flask. b. Agitate the flask by gentle rotation or vortexing above the lipid phase transition temperature for approximately 1 hour to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. To obtain unilamellar vesicles with a uniform size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Repeat the extrusion process 10-20 times to ensure a narrow size distribution.

Protocol 2: Characterization of DHA Formulations

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.

    • Measure the particle size and PDI at a fixed angle (e.g., 173°) and temperature (e.g., 25°C).

    • Perform at least three independent measurements and report the average and standard deviation.

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with zeta potential measurement capability.

  • Procedure:

    • Dilute the liposome suspension in an appropriate low-ionic-strength buffer or deionized water.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Perform at least three independent measurements.

3. Encapsulation Efficiency (%EE) Determination:

  • Principle: Separate the unencapsulated (free) drug from the liposomes and quantify the drug in both fractions.

  • Procedure (Example for a fluorescently labeled payload):

    • Separation: Use a size exclusion chromatography (SEC) column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.

    • Quantification: a. Measure the fluorescence of the liposome-containing fractions to determine the amount of encapsulated drug. b. To determine the total drug amount, disrupt a separate aliquot of the original formulation with a detergent (e.g., Triton X-100) before measuring the fluorescence.

    • Calculation: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

Visualization of Key Processes

Cellular Uptake and Endosomal Escape of DHA Formulations

The following workflow illustrates the general pathway of cellular entry for cationic lipid nanoparticles like those containing DHA.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome LNP DHA Nanoparticle LNP_Endosome Nanoparticle in Endosome LNP->LNP_Endosome Endocytosis Payload_Release Therapeutic Payload Release Target Cellular Target Payload_Release->Target Action Endosomal_Escape Endosomal Escape LNP_Endosome->Endosomal_Escape Endosomal_Escape->Payload_Release Cell_Membrane Cell Membrane

Caption: Workflow of DHA nanoparticle cellular uptake and payload delivery.

Innate Immune Sensing of Cationic Lipids

Cationic lipids can be recognized by the innate immune system, leading to an inflammatory response. This pathway is important to consider for in vivo applications.

G DHA_LNP This compound Nanoparticle TLR2 Toll-like Receptor 2 (TLR2) DHA_LNP->TLR2 Recognition NLRP3 NLRP3 Inflammasome DHA_LNP->NLRP3 Activation NFkB NF-κB Activation TLR2->NFkB Cytokines Pro-inflammatory Cytokine Release NLRP3->Cytokines NFkB->Cytokines Induces

Caption: Signaling pathway for innate immune activation by cationic lipids.[1][2]

References

Enhancing endosomal escape of Dihexadecylamine-based gene carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the endosomal escape and overall efficiency of Dihexadecylamine (DHDA)-based gene carriers.

Frequently Asked Questions (FAQs)

Q1: What is endosomal escape, and why is it a critical barrier for DHDA-based gene delivery?

A1: After a DHDA-based gene carrier is taken up by a cell through endocytosis, it becomes trapped within a membrane-bound vesicle called an endosome. For the genetic payload (like siRNA or plasmid DNA) to perform its function, it must be released from the endosome into the cytoplasm. This release process is known as endosomal escape.[1] Failure to escape the endosome results in the carrier and its cargo being trafficked to lysosomes, where the genetic material is degraded, rendering the delivery ineffective.[2] Efficient endosomal escape is therefore a major rate-limiting step in non-viral gene delivery.[3][4][5]

Q2: My transfection efficiency with DHDA-based nanoparticles is low. How can I determine if poor endosomal escape is the problem?

A2: Low transfection efficiency can stem from several factors, including suboptimal formulation, low cellular uptake, or poor endosomal escape.[6][7] To specifically investigate endosomal escape, you can use several established assays:

  • Galectin-based Assays: Use reporter cell lines expressing fluorescently-tagged Galectin-8 or Galectin-9 (e.g., Gal8-GFP).[8] These proteins are recruited to damaged endosomal membranes, and the formation of fluorescent puncta can be visualized and quantified by microscopy, indicating endosomal disruption events.[8][9]

  • Fluorescence Resonance Energy Transfer (FRET) Assays: These assays can evaluate the fusion between the gene carrier and the endosomal membrane.[10]

  • Payload Localization Studies: Utilize fluorescently labeled nucleic acids and co-stain for endosomal/lysosomal markers (e.g., LAMP1, EEA1, Rab11).[11] Confocal microscopy can reveal if the payload remains trapped in these compartments or is successfully released into the cytoplasm.[9][11]

Q3: What are the primary strategies to enhance the endosomal escape of DHDA-based carriers?

A3: Several strategies can be employed to improve endosomal escape, broadly categorized as follows:

  • The Proton Sponge Effect: Incorporate components with high buffering capacity, such as polymers with secondary or tertiary amines, into the nanoparticle formulation.[12] These agents buffer the natural acidification of the endosome, leading to an influx of protons and chloride ions.[2][13] This increases osmotic pressure, causing the endosome to swell and rupture, releasing the cargo.[13][14]

  • Fusogenic Components: Include fusogenic lipids (e.g., DOPE) or peptides (e.g., GALA, INF7) in the formulation.[14][15][16] These molecules undergo conformational changes in the acidic environment of the endosome, allowing them to insert into and destabilize the endosomal membrane, facilitating payload release.[15][17]

  • Chemical Enhancers: Co-administer lysosomotropic agents like chloroquine (B1663885) or ammonium (B1175870) chloride.[18][19] Chloroquine buffers endosomal pH, which can lead to osmotic swelling and lysis of the vesicle.[18][20][21] It has been shown to increase transfection efficiency significantly.[9][22]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Transfection Efficiency / Gene Knockdown Suboptimal Reagent-to-DNA Ratio: Incorrect ratio can lead to poor complex formation, low uptake, or toxicity.Perform a titration of the DHDA-based reagent against a fixed amount of nucleic acid to find the optimal ratio for your specific cell type.[6][7]
Poor Endosomal Escape: The gene carrier is successfully internalized but remains trapped in endosomes.1. Incorporate a "proton sponge" agent: If your formulation allows, add a component with high buffering capacity.[12] 2. Add a fusogenic peptide: Co-formulate or conjugate a pH-sensitive fusogenic peptide like GALA or diINF-7.[15][16] 3. Use a chemical enhancer: Perform co-treatment with a low concentration of chloroquine (see Protocol 2).[18][23]
Unhealthy or Sub-confluent Cells: Transfection is most efficient in actively dividing, healthy cells.Ensure cells are plated to reach 75-90% confluency at the time of transfection.[6] Use cells with a low passage number and confirm viability is >90% before starting the experiment.[7][24]
High Cytotoxicity Excessive Reagent Concentration: High concentrations of cationic lipids like DHDA can be toxic to cells.1. Reduce the total amount of the DHDA-based reagent used. 2. Re-optimize the reagent-to-DNA ratio; sometimes a lower ratio is less toxic while maintaining efficiency.[6] 3. Perform a cell viability assay (e.g., MTT, resazurin) across a range of concentrations.
Contaminants in Nucleic Acid Prep: Endotoxins or other impurities in the plasmid DNA or siRNA can induce a cellular stress response.Use high-quality, endotoxin-free nucleic acid purification kits for your payload.[6][7]
Inconsistent Results Variability in Complex Formation: Incubation time and mixing procedure can affect nanoparticle size and charge.Standardize the complex formation time (typically 15-30 minutes at room temperature) and always use the same mixing technique.[6][7]
Cell Passage Number: Cells at very high or low passage numbers can behave differently.Maintain a consistent range of passage numbers for your experiments, ideally between 5 and 20 after thawing.[24]

Quantitative Data Summary

Table 1: Reported Efficacy of Endosomal Escape Enhancers

Enhancer TypeExampleReported Improvement in EfficacyCell/System Context
Chemical Agent Chloroquine, Siramesine, AmitriptylineUp to 47-fold increase in siRNA knockdown efficiency.[9]Used with cholesterol-conjugated siRNA.[9]
ChloroquineUp to 20-fold increase in stable gene transfer.[22]CHO cells with pSV2-neo plasmid.[22]
Chloroquine~6-fold increase in transformation frequency.[20]Rat cells with polyoma DNA.[20]
Fusogenic Peptide diINF-7Strong enhancement of gene silencing for EGFR and K-ras targets.[15][17]siRNA delivery.[15][17]
Lipid Formulation LNP-Sito (Sitosterol substitution)~5-fold increase in mRNA transfection vs. LNP-Chol (Cholesterol).[8]293T/17 cells with luciferase mRNA.[8]

Visual Guides and Workflows

G cluster_start Troubleshooting Low Transfection Efficiency cluster_protocol Protocol Optimization cluster_escape Endosomal Escape Enhancement cluster_result Outcome start Start: Low Transfection Efficiency Observed opt_ratio Optimize Reagent:DNA Ratio & Dose start->opt_ratio opt_cells Check Cell Health & Confluency (75-90%) opt_ratio->opt_cells opt_dna Verify Nucleic Acid Quality (Endotoxin-Free) opt_cells->opt_dna assess_escape Assess Endosomal Escape (e.g., Gal8 Assay) opt_dna->assess_escape If still low... result_ok Efficiency Improved opt_dna->result_ok If efficiency improves... add_enhancer Incorporate Enhancer: - Proton Sponge Agent - Fusogenic Peptide - Chloroquine assess_escape->add_enhancer If escape is poor... result_reassess Re-assess & Consult Literature assess_escape->result_reassess If escape is efficient... add_enhancer->result_ok

Caption: Troubleshooting workflow for low transfection efficiency.

G cluster_endosome Endosome Maturation (Acidification) cluster_sponge Proton Sponge Effect H1 H+ H2 H+ H3 H+ sponge DHDA Carrier (Protonable Amines) H3->sponge H+ trapped pump V-ATPase Proton Pump pump->H1 Pumps H+ in Cl Cl- sponge->Cl Cl- influx water H2O Cl->water Water influx swell Osmotic Swelling water->swell rupture Endosome Rupture & Payload Release swell->rupture

Caption: Mechanism of the Proton Sponge Effect.

G start DHDA carrier with fusogenic peptide enters endosome acid Endosome acidifies (Low pH) start->acid conform Peptide undergoes conformational change acid->conform insert Hydrophobic domain of peptide inserts into endosomal membrane conform->insert destabilize Membrane is destabilized, forming pores or fusing insert->destabilize release Payload is released into the cytoplasm destabilize->release

Caption: Action mechanism of a pH-sensitive fusogenic peptide.

G step1 1. Seed Gal8-GFP reporter cells in imaging-compatible plates step2 2. Transfect cells with DHDA-based gene carriers step1->step2 step3 3. Incubate for a defined period (e.g., 3-6 hours) step2->step3 step4 4. Perform live-cell imaging or fix and stain nuclei (DAPI) step3->step4 step5 5. Acquire images using confocal or high-content microscopy step4->step5 step6 6. Quantify the number and intensity of GFP puncta per cell step5->step6 result Result: Higher puncta count indicates greater endosomal disruption step6->result

Caption: Experimental workflow for a Galectin-8 (Gal8) assay.

Key Experimental Protocols

Protocol 1: General Transfection Optimization for DHDA-based Carriers

This protocol provides a framework for optimizing the ratio of DHDA-based reagent to nucleic acid in a 24-well plate format.

Materials:

  • DHDA-based transfection reagent

  • High-quality, endotoxin-free plasmid DNA or siRNA

  • Serum-free medium (e.g., Opti-MEM®) for complex formation[24]

  • Healthy, actively dividing cells in culture

  • 24-well tissue culture plates

Procedure:

  • Cell Plating: The day before transfection, plate cells so they will be 75-90% confluent at the time of the experiment.[6]

  • Prepare Nucleic Acid: In separate tubes, dilute a fixed amount of nucleic acid (e.g., 0.5 µg of plasmid DNA) into serum-free medium. Prepare one tube for each condition to be tested.

  • Prepare Reagent Dilutions: In separate tubes, dilute varying amounts of the DHDA reagent into serum-free medium. Test a range of reagent-to-DNA ratios (e.g., 2:1, 4:1, 6:1, 8:1 by volume or mass).

  • Form Complexes: Add the diluted nucleic acid to the diluted reagent for each condition. Mix gently by pipetting. Do not vortex.

  • Incubate: Allow the complexes to form at room temperature for 15-30 minutes.[7] Incubation times longer than one hour may decrease efficiency.[6]

  • Transfect Cells: Add the complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubate Post-Transfection: Culture the cells for 24-72 hours, depending on your specific assay and the nature of the expressed protein or target gene.

  • Assay: Analyze the results using the appropriate method (e.g., fluorescence microscopy for GFP expression, qPCR for gene knockdown, or a luciferase assay). Include an untransfected cell control and a reagent-only control to assess cytotoxicity.[7]

Protocol 2: Chloroquine Co-treatment for Enhanced Endosomal Escape

This protocol describes the use of chloroquine to enhance transfection efficiency by promoting endosomal lysis.[18][20]

Materials:

  • Transfection complexes (prepared as in Protocol 1)

  • Chloroquine diphosphate (B83284) salt stock solution (e.g., 10 mM in water, sterile-filtered)

  • Complete cell culture medium

Procedure:

  • Prepare transfection complexes as described in Protocol 1.

  • Just before transfection, dilute the chloroquine stock solution into the complete culture medium that is on the cells to a final concentration of 50-100 µM. Note: The optimal concentration is cell-type dependent and should be determined empirically to minimize toxicity.[22]

  • Add the transfection complexes to the cells now containing chloroquine.

  • Incubate the cells with the complexes and chloroquine for a limited time, typically 4-8 hours.

  • After the incubation period, aspirate the medium containing the complexes and chloroquine.

  • Wash the cells gently with sterile PBS, and then add fresh, pre-warmed complete culture medium.

  • Incubate the cells for an additional 24-72 hours before performing your downstream assay.

Protocol 3: Galectin-8 Recruitment Assay to Quantify Endosomal Disruption

This protocol outlines a method to visualize and quantify endosomal escape using a Galectin-8-GFP (Gal8-GFP) reporter cell line.[8]

Materials:

  • Gal8-GFP expressing stable cell line

  • DHDA-based carriers encapsulating a payload (can be a fluorescently-labeled oligo like Cy5-siRNA to track uptake)

  • Imaging-compatible plates or chamber slides (e.g., glass-bottom)

  • Confocal or high-content fluorescence microscope

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Image analysis software

Procedure:

  • Cell Plating: Seed the Gal8-GFP reporter cells onto glass-bottom plates 24 hours prior to the experiment.

  • Transfection: Treat the cells with your DHDA-based carriers at the desired concentration. Include a positive control (e.g., a formulation known to induce endosomal escape) and a negative control (untreated cells).

  • Incubation: Incubate the cells for a period where endosomal escape is expected to occur (e.g., 2-8 hours).

  • Imaging Preparation:

    • Live-cell imaging: Proceed directly to the microscope, maintaining physiological conditions (37°C, 5% CO₂).

    • Fixed-cell imaging: Gently wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, wash again, and then stain with a nuclear marker like DAPI.

  • Microscopy: Acquire images using a confocal microscope. Capture the GFP channel (for Gal8 puncta), the channel for your labeled payload (e.g., Cy5, if used), and the DAPI channel (for nuclei).

  • Image Analysis:

    • Use automated image analysis software to identify individual cells based on the nuclear stain.

    • Within each cell, identify and count the number of distinct, bright GFP puncta. A punctum represents a Gal8-GFP recruitment event to a damaged endosome.

    • Calculate the percentage of GFP-positive cells with puncta and the average number of puncta per cell.

  • Interpretation: An increase in the number and intensity of Gal8-GFP puncta compared to the control indicates that the DHDA-based carrier is successfully disrupting the endosomal membrane.[8]

References

Validation & Comparative

A Comparative Guide to Cationic Lipid Transfection: DOTAP vs. Dihexadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate transfection reagent is a critical determinant for the successful introduction of nucleic acids into cells. This guide provides a detailed comparison of the well-established cationic lipid, DOTAP (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium propane), with the lesser-known Dihexadecylamine (B7822943). While DOTAP is a widely used and extensively documented transfection reagent, publically available data on the use of this compound for gene delivery is notably scarce. This guide will therefore provide a comprehensive overview of DOTAP's performance, supported by experimental data and established protocols, and offer a theoretical perspective on this compound's potential as a transfection agent based on its chemical properties.

Overview of Transfection Reagents

Cationic lipids are amphiphilic molecules possessing a positively charged head group and a hydrophobic tail. This structure allows them to form liposomes or complexes with negatively charged nucleic acids, such as plasmid DNA and RNA. These complexes, often referred to as lipoplexes, can then fuse with the cell membrane to deliver their cargo into the cell.

DOTAP is a monovalent cationic lipid that has been a workhorse in transfection applications for many years. Its efficacy has been demonstrated in a wide range of cell lines for both transient and stable transfections.[1][2][3] Commercial formulations of DOTAP are readily available, often as a liposomal suspension.[1]

This compound is a secondary amine with two C16 alkyl chains.[4][5][6][7] Its chemical structure, featuring a positively chargeable amino group and long hydrophobic tails, suggests its potential as a cationic lipid for transfection. However, a comprehensive review of scientific literature reveals a significant lack of studies evaluating its transfection efficiency or detailing specific protocols for its use in this context.

Performance Comparison: A Data-Driven Look at DOTAP

Due to the absence of transfection data for this compound, a direct quantitative comparison is not possible. The following table summarizes the reported transfection efficiencies of DOTAP in various cell lines from different studies. It is important to note that transfection efficiency is highly dependent on the cell type, plasmid, reagent formulation, and experimental conditions.[8][9]

Cell LineReporter GeneTransfection Efficiency (%)Reference
HEK293GFPHigh[10]
HUVECβ-galactosidase18%[11]
Hep-2GFPHigh[11]
MCF-7GFPLow[11]
SW-480GFPLow[11]
HuH7GFP5.7% (with cholesterol)[11]
COS-7LuciferaseCell-line dependent[12]
AGSLuciferaseCell-line dependent[12]
A549LuciferaseCell-line dependent[12]

Note: "High" and "Low" are qualitative descriptors from the cited source. The efficiency of DOTAP can often be enhanced by co-formulation with helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol.[12][13][14]

Mechanism of Action: The Journey of a Lipoplex

The general mechanism of cationic lipid-mediated transfection involves several key steps. This process is well-characterized for DOTAP and would theoretically be similar for other cationic lipids like this compound.

  • Lipoplex Formation: The positively charged headgroups of the cationic lipid interact electrostatically with the negatively charged phosphate (B84403) backbone of the nucleic acid, leading to the condensation of the nucleic acid and the formation of a stable, positively charged lipoplex.[15][16][17]

  • Adsorption to the Cell Surface: The net positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the cell surface.[16]

  • Cellular Uptake: The lipoplex is internalized by the cell, primarily through endocytosis.[15][18][19]

  • Endosomal Escape: Once inside the endosome, the cationic lipids can interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm.[16][20]

  • Nuclear Entry (for DNA): For plasmid DNA to be transcribed, it must then be transported into the nucleus. This is a significant barrier to efficient transfection.

Experimental Protocols

Detailed Protocol for DOTAP-Mediated Transfection of Adherent Cells

This protocol is a generalized procedure for transfecting adherent cells in a 6-well plate format using a DOTAP-based reagent. Optimization is crucial for each cell type and plasmid combination.[1][8][9][10]

Materials:

  • DOTAP liposomal transfection reagent

  • Plasmid DNA of high purity

  • Adherent mammalian cell line

  • Complete cell culture medium (with serum)

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Sterile phosphate-buffered saline (PBS)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed healthy, actively dividing cells in a 6-well plate at a density that will allow them to reach 70-90% confluency on the day of transfection.[10]

  • Preparation of DOTAP-DNA Complexes: a. In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently.[10] b. In a separate sterile microcentrifuge tube, dilute 5-10 µL of DOTAP reagent in 100 µL of serum-free medium. The optimal DOTAP:DNA ratio (typically between 2:1 and 4:1, µL:µg) should be determined empirically.[10] c. Add the diluted DNA solution to the diluted DOTAP solution and mix gently by pipetting. Do not vortex.[10] d. Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of lipoplexes.[10]

  • Transfection: a. Gently aspirate the culture medium from the cells and wash once with sterile PBS.[10] b. Add 800 µL of serum-free medium to the tube containing the DOTAP-DNA complexes to bring the total volume to 1 mL.[10] c. Add the 1 mL of the complex-containing medium dropwise to each well.[10] d. Gently rock the plate to ensure even distribution of the complexes.[10]

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a 5% CO₂ incubator.[10]

  • Post-Transfection: After the incubation period, add 1 mL of complete culture medium (containing serum) to each well without removing the transfection medium. For sensitive cell lines, the transfection medium can be replaced with fresh, complete medium.

  • Assay: Incubate the cells for 24-72 hours post-transfection before assaying for gene expression (e.g., via fluorescence microscopy for GFP, or a luciferase assay).

Theoretical Protocol Considerations for this compound

In the absence of established protocols, a starting point for using this compound as a transfection reagent would involve adapting standard cationic lipid transfection protocols. Key steps would include:

  • Liposome Formulation: this compound would likely need to be formulated into liposomes, possibly in combination with a helper lipid like DOPE or cholesterol, to facilitate the formation of stable lipoplexes. The preparation would involve dissolving the lipids in an organic solvent, creating a thin lipid film by evaporation, and then hydrating the film with an aqueous buffer.[21][22][23]

  • Optimization of Parameters: Extensive optimization would be required to determine the optimal:

    • Ratio of this compound to helper lipid.

    • Ratio of the lipid formulation to nucleic acid.

    • Concentration of the lipoplex.

    • Incubation times.

  • Transfection Procedure: The general steps of complex formation and addition to cells would follow a similar procedure to that of DOTAP.

Visualizing the Process

To better understand the workflows and pathways involved in cationic lipid-mediated transfection, the following diagrams are provided.

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_post Post-Transfection prep_dna Dilute Nucleic Acid (in serum-free medium) mix Combine and Incubate (15-20 min at RT) prep_dna->mix prep_lipid Dilute Cationic Lipid (in serum-free medium) prep_lipid->mix add_complex Add Lipoplex to Cells mix->add_complex incubate Incubate Cells (4-6 hours) add_complex->incubate add_medium Add/Replace with Complete Medium incubate->add_medium assay Assay for Gene Expression (24-72 hours) add_medium->assay

Caption: A generalized workflow for cationic lipid-mediated transfection.

G lipoplex Cationic Lipoplex (Lipid + Nucleic Acid) cell_surface Cell Surface (Negatively Charged) lipoplex->cell_surface Adsorption endocytosis Endocytosis cell_surface->endocytosis Internalization endosome Early Endosome endocytosis->endosome lysosome Late Endosome / Lysosome endosome->lysosome Maturation cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape lysosome->cytoplasm Potential Degradation nucleus Nucleus cytoplasm->nucleus Nuclear Import (DNA) expression Gene Expression nucleus->expression Transcription & Translation

Caption: The endocytic pathway for cellular uptake of cationic lipoplexes.

Conclusion

DOTAP stands as a versatile and well-characterized transfection reagent with a large body of supporting data and established protocols. Its performance, while cell-type dependent, makes it a reliable choice for a wide array of research applications.

In contrast, this compound remains a theoretical candidate for gene delivery. Its chemical structure is conducive to forming complexes with nucleic acids, but without empirical data, its efficiency, optimal formulation, and potential cytotoxicity are unknown. Researchers interested in novel transfection reagents may find this compound to be an intriguing molecule for investigation, but those requiring a dependable and well-documented method should currently rely on established reagents like DOTAP. Further experimental studies are necessary to validate the potential of this compound as a viable tool for gene delivery.

References

A Comparative Guide to Dialkyl Cationic Lipids for Gene Delivery: Dihexadecylamine vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-viral gene delivery, cationic lipids stand out for their favorable safety profile and manufacturing simplicity. These amphiphilic molecules are engineered to efficiently complex with negatively charged nucleic acids, facilitating their entry into cells. This guide provides a detailed comparison between simple dialkyl cationic lipids, such as Dihexadecylamine (DHDA), and widely-used quaternary ammonium (B1175870) dialkyl lipids like DOTMA and DOTAP. We present a comprehensive analysis of their performance, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal lipid for their gene delivery applications.

The Architecture of Cationic Lipids

Cationic lipids are modular molecules, typically comprising three key domains that dictate their function in gene delivery: a hydrophobic anchor, a linker, and a cationic headgroup.[1][2] The hydrophobic domain, usually consisting of two alkyl chains, interacts with lipid membranes. The cationic headgroup electrostatically binds to the phosphate (B84403) backbone of nucleic acids. The linker connects these two domains and influences the lipid's stability and biodegradability.[3]

G cluster_lipid General Structure of a Dialkyl Cationic Lipid A Hydrophobic Domain (e.g., Two Alkyl Chains) B Linker (e.g., Ether, Ester) A->B C Cationic Headgroup (e.g., Amine, Quaternary Ammonium) B->C

Caption: Core components of a typical cationic lipid molecule.

The structural differences between simple dialkylamines and quaternary ammonium lipids lie in the headgroup. Simple amines like this compound (a secondary amine) have a headgroup that can be protonated, while quaternary ammonium lipids like DOTMA and DOTAP possess a permanently positive charge. This fundamental difference impacts their interaction with nucleic acids and cellular membranes.

Mechanism of Lipofection: A Step-by-Step Workflow

Cationic lipid-mediated transfection, or lipofection, is a multi-step process that shuttles genetic material from the outside of a cell to the nucleus for expression.

  • Lipoplex Formation : Positively charged cationic lipids are mixed with negatively charged nucleic acids (e.g., plasmid DNA). They spontaneously self-assemble into condensed, nanoparticle-sized complexes known as lipoplexes through electrostatic interactions.[4]

  • Cellular Uptake : The net positive charge of the lipoplex facilitates its adhesion to the negatively charged cell surface, triggering uptake, primarily through endocytosis.[4]

  • Endosomal Escape : Once inside the cell within an endosome, the cationic lipids can help disrupt the endosomal membrane. This "endosomal escape" is a critical step, releasing the nucleic acid cargo into the cytoplasm before it can be degraded by lysosomes.

  • Nuclear Entry & Gene Expression : For DNA, the genetic material must then traffic through the cytoplasm and enter the nucleus, where the cell's transcriptional machinery can express the delivered gene.

G cluster_workflow Cationic Lipid-Mediated Gene Delivery Workflow A 1. Lipoplex Formation (Cationic Lipid + Nucleic Acid) B 2. Adsorption to Cell Surface A->B C 3. Cellular Uptake (Endocytosis) B->C D 4. Endosomal Escape C->D E 5. Cytoplasmic Release of Nucleic Acid D->E F 6. Nuclear Import (for DNA) E->F G 7. Gene Expression F->G

Caption: The cellular pathway of cationic lipid-mediated gene delivery.

Performance Comparison: Simple vs. Quaternary Ammonium Lipids

While direct quantitative data for this compound in gene delivery is limited in published literature, we can draw comparisons using a structurally related simple alkylamine, octadecylamine, against the well-characterized quaternary ammonium lipids DOTMA and DOTAP.

Transfection Efficiency

Transfection efficiency is the primary measure of a lipid's performance. It is often quantified by measuring the expression of a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase. Efficiency is highly dependent on the cell type, lipid formulation, and experimental conditions.

Cationic Lipid ClassRepresentative LipidFormulation DetailsCell TypeTransfection EfficiencyCitation(s)
Simple Dialkylamine OctadecylamineSolid Lipid Nanoparticles (OCTNPs)CCD1072-SK (Human Fibroblast)~82.0% (GFP positive cells)[5]
Quaternary Ammonium DOTMALNP-polymer hybridNot specified~40% (GFP positive cells)[6]
Quaternary Ammonium DOTMAFormulated with DOPE (1:1)AV3 cells>90% (mRNA delivery)[7]
Quaternary Ammonium DOTAPLNP-polymer hybridNot specified~40% (GFP positive cells)[6]
Quaternary Ammonium DOTAPFormulated with DOPE (1:1)Primary trout gill cells~42% decrease in viability at 20 µg/mL[8]
Quaternary Ammonium DOTAPFormulated with DOPEHep-2, MCF-7, SW-480High in Hep-2, lower in MCF-7 & SW-480

Note: Direct comparison of efficiency values across different studies can be misleading due to variations in cell lines, nucleic acid cargo (DNA vs. mRNA), formulation, and quantification methods.

The data suggests that simple alkylamine-based nanoparticles can achieve very high transfection efficiency, outperforming some reported efficiencies for DOTMA and DOTAP formulations in specific contexts.[5] However, DOTMA and DOTAP are versatile reagents that show high efficacy across a broad range of cells, particularly for mRNA delivery.[6][7]

Cytotoxicity

A critical limitation of cationic lipids is their potential toxicity. The positive charge that is essential for binding nucleic acids can also lead to membrane disruption and cell death. Therefore, a successful gene delivery agent must balance high efficiency with low cytotoxicity.

Cationic Lipid ClassRepresentative LipidFormulation DetailsCell TypeCytotoxicity Measurement / ObservationCitation(s)
Simple Dialkylamine OctadecylamineSolid Lipid Nanoparticles (OCTNPs)CCD1072-SK (Human Fibroblast)No significant cytotoxic effects observed.[5]
Quaternary Ammonium DOTMAN/AVariousGenerally considered more toxic than DOTAP due to its stable ether bond.[9]
Quaternary Ammonium DOTAPFormulated with CholesterolSK-OV-3 cellsDose-dependent cytotoxicity; higher DOTAP ratio and lipid concentration increased toxicity.[10]
Quaternary Ammonium DOTAPFormulated with DOPE (1:1)Primary trout gill cellsHigh cytotoxicity; viability dropped to <10% at concentrations >100 µg/mL.[8]
Quaternary Ammonium DOTAPN/ABMDCDose-dependent toxicity observed at concentrations of 75 µM and higher.[11]

Simple alkylamine-based nanoparticles have been reported to have a favorable safety profile with no significant cytotoxicity.[5] In contrast, quaternary ammonium lipids like DOTMA and DOTAP exhibit dose-dependent toxicity.[10][11] DOTAP, which contains biodegradable ester bonds, is generally considered less toxic than the ether-linked DOTMA.[9] The inclusion of helper lipids like cholesterol can also modulate the toxicity of DOTAP formulations.[10]

Experimental Protocols

Reproducible and optimized protocols are essential for successful gene delivery. Below are foundational methodologies for key experiments.

Lipoplex Preparation and Cell Transfection

This protocol provides a general workflow for transfecting adherent cells in a 6-well plate format.

Materials:

  • Cationic lipid stock solution

  • Nucleic acid (e.g., plasmid DNA at 1 µg/µL)

  • Serum-free medium (e.g., Opti-MEM™)

  • Adherent cells (plated one day prior, ~80-90% confluent)

  • Complete growth medium

Procedure:

  • DNA Dilution: For each well to be transfected, dilute 2-4 µg of plasmid DNA into 250 µL of serum-free medium in a sterile tube. Mix gently.

  • Lipid Dilution: In a separate sterile tube, dilute 5-10 µL of the cationic lipid stock into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted DNA with the diluted lipid solution. Mix gently and incubate for 20 minutes at room temperature to allow lipoplexes to form. The total volume will be approximately 500 µL.

  • Cell Preparation: Gently aspirate the growth medium from the cells in the 6-well plate and wash once with sterile PBS. Add 2 mL of fresh, complete growth medium to each well.

  • Transfection: Add the 500 µL of lipoplex solution dropwise to each well. Gently rock the plate back and forth to ensure even distribution.

  • Incubation: Return the plate to a 37°C, 5% CO₂ incubator.

  • Post-Transfection: Assay for gene expression after 24-72 hours. The medium can be changed after 4-6 hours if toxicity is a concern.[12][13]

Transfection Efficiency Assessment (Luciferase Reporter Assay)

This assay quantifies the activity of a transfected luciferase reporter gene.

Materials:

  • Transfected cells in a multi-well plate

  • Passive Lysis Buffer

  • Luciferase Assay Reagent (LAR II)

  • Stop & Glo® Reagent (for dual-luciferase assays)

  • Luminometer

Procedure:

  • Cell Lysis: 48 hours post-transfection, aspirate the growth medium and wash the cells once with PBS. Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 500 µL for a 6-well plate).

  • Lysate Collection: Incubate the plate on a rocker at room temperature for 15 minutes. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Measurement:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to the wells of a white, opaque 96-well plate.

    • Add 20 µL of cell lysate to each well.

    • Immediately place the plate in a luminometer and measure the firefly luciferase activity.

  • Normalization (Optional but Recommended): For dual-luciferase assays, add 100 µL of Stop & Glo® Reagent to quench the firefly signal and activate the Renilla luciferase. Measure the Renilla activity. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency variability.[14][15][16]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial metabolic activity.

Materials:

  • Cells treated with lipid formulations in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO or other solubilizing agent

  • Microplate spectrophotometer

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of the lipid formulations for a desired period (e.g., 24-48 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. Cell viability is proportional to the absorbance.[17][18][19]

Conclusion

The choice between simple dialkylamines like this compound and established quaternary ammonium lipids such as DOTAP and DOTMA depends critically on the specific research application.

  • Simple Dialkylamines (e.g., Octadecylamine): Emerging data suggests this class of lipids can form highly efficient and notably non-toxic nanoparticles, making them a very promising avenue for future research, especially where biocompatibility is paramount.[5] However, they are less characterized, and their performance across a wide range of cell types is not yet fully established.

  • Quaternary Ammonium Lipids (DOTMA, DOTAP): These are well-established, versatile tools for gene delivery.[6] DOTAP, with its biodegradable ester linkages, generally offers a better balance of efficiency and lower toxicity compared to DOTMA.[9] They are effective in a broad array of cell lines but often require careful optimization of the formulation (e.g., inclusion of helper lipids like DOPE or cholesterol) to maximize efficiency and minimize dose-dependent cytotoxicity.[8][10]

For researchers prioritizing maximal biocompatibility and exploring novel delivery systems, simple dialkylamines warrant investigation. For those requiring a reliable, well-documented reagent for routine transfection in common cell lines, an optimized DOTAP-based formulation remains a robust and effective choice.

References

A Comparative Analysis of Dihexadecylamine and DDAB in Liposome Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of cationic lipids is a critical step in the design of effective liposomal delivery systems. This guide provides a comparative overview of two such lipids: Dihexadecylamine (DHDA) and Dimethyldioctadecylammonium Bromide (DDAB). While DDAB is a well-characterized and widely used quaternary ammonium (B1175870) salt, data on the performance of the secondary amine DHDA in liposome (B1194612) formulations is notably scarce in publicly available literature. This guide, therefore, presents a comprehensive summary of experimental data for DDAB-based liposomes and provides the foundational information currently available for DHDA, highlighting a significant gap in current research.

Executive Summary

Dimethyldioctadecylammonium Bromide (DDAB) is a staple in liposome research, particularly for gene delivery, due to its positive charge which facilitates interaction with nucleic acids and cell membranes. Extensive research has characterized its performance in terms of particle size, zeta potential, encapsulation efficiency, and stability. In contrast, this compound (DHDA), a secondary amine with two C16 chains, represents a less explored alternative. While its synthesis is documented, its application and performance in liposomal formulations are not well-reported in scientific literature, making a direct, data-driven comparison with DDAB challenging. This guide synthesizes the available data for DDAB and presents the known information on DHDA, offering a baseline for future comparative studies.

Data Presentation: Physicochemical and Performance Characteristics

The following tables summarize the quantitative data for DDAB-based liposome formulations gathered from various studies. No comparable experimental data was found for this compound (DHDA) liposomes in the public domain.

Table 1: Physicochemical Properties of DDAB-based Liposomes

Formulation Composition (Molar Ratio)Method of PreparationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
DDAB:DOPE (1:1 to 4:1)Ethanol Injection/ExtrusionNot SpecifiedNot SpecifiedNot Specified[1]
DDAB/CholesterolNot Specified~250Not SpecifiedPositive[1]
DDABNot SpecifiedNot Specified< 0.3Not Specified[2]

Table 2: Encapsulation Efficiency and Drug Release of DDAB-based Liposomes

Formulation CompositionEncapsulated AgentEncapsulation Efficiency (%)Drug Release ProfileReference(s)
DDAB-containing liposomesNucleic AcidsEfficient complexation reportedNot Specified[1]
DDAB-based liposomesCalceinEnhanced release with AuNPsTemperature-dependent[3]

Table 3: Stability of DDAB-based Liposomes

Formulation CompositionStorage ConditionsStability ObservationsReference(s)
DDAB/DODAB mixtures22°CDDAB-rich liposomes in liquid-crystalline state[2]

Experimental Protocols

Synthesis of this compound (DHDA)

While performance data for DHDA liposomes is unavailable, the synthesis of the lipid itself has been described. This protocol provides a starting point for researchers wishing to investigate DHDA-based formulations.

A mixture of hexadecylamine, bromohexadecane, and sodium carbonate is refluxed in anhydrous ethanol. The solvent is then removed by evaporation, and the resulting solid is suspended in chloroform (B151607). The product is washed with aqueous sodium carbonate and water, dried over sodium sulfate, and the solvent is evaporated. The final product, this compound, is obtained as a white powder after recrystallization from hexane (B92381) and drying under vacuum.

Preparation of DDAB Liposomes via Thin-Film Hydration

A common method for preparing DDAB-containing liposomes is the thin-film hydration technique.

  • Lipid Film Formation: DDAB and any helper lipids (e.g., DOPE, cholesterol) are dissolved in a suitable organic solvent such as chloroform in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer by rotating the flask at a temperature above the lipid's phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

Mandatory Visualization

To aid in the conceptualization of the experimental workflows and the molecular structures involved, the following diagrams are provided.

Liposome_Preparation_Workflow Workflow for Liposome Preparation via Thin-Film Hydration A 1. Lipid Dissolution (DHDA or DDAB + Helper Lipids in Organic Solvent) B 2. Thin-Film Formation (Solvent Evaporation) A->B C 3. Hydration (Aqueous Buffer Addition) B->C D 4. Formation of Multilamellar Vesicles (MLVs) C->D E 5. Size Reduction (Optional) (Sonication or Extrusion) D->E F 6. Formation of Small Unilamellar Vesicles (SUVs) E->F

Caption: A generalized workflow for the preparation of liposomes using the thin-film hydration method.

Lipid_Structures Molecular Structures of DHDA and DDAB DHDA This compound (DHDA) (Secondary Amine) DDAB Dimethyldioctadecylammonium Bromide (DDAB) (Quaternary Ammonium) DHDA->DDAB

Caption: Comparison of the chemical structures of this compound (DHDA) and DDAB.

Discussion and Future Directions

The extensive body of research on DDAB highlights its utility as a cationic lipid for liposomal formulations, particularly in the realm of gene therapy where it has been shown to efficiently complex with nucleic acids[1]. The positive zeta potential conferred by the quaternary ammonium headgroup is a key feature driving this interaction. The physicochemical properties of DDAB liposomes, such as particle size and stability, have been shown to be influenced by the formulation composition and preparation method[1][2].

The striking absence of performance data for DHDA in liposome formulations presents a clear research gap. As a secondary amine, DHDA's protonation state will be pH-dependent, which could be leveraged to create pH-responsive liposomes for targeted drug release in specific microenvironments, such as tumors. The two C16 alkyl chains of DHDA are expected to provide the necessary hydrophobicity to form stable bilayer structures.

Future research should focus on the systematic evaluation of DHDA as a component of liposomal systems. Key studies should include:

  • Formulation and Characterization: Preparation of DHDA-based liposomes with various helper lipids and characterization of their particle size, polydispersity index, and zeta potential across a range of pH values.

  • Encapsulation Efficiency: Determination of the encapsulation efficiency of both hydrophilic and lipophilic model drugs.

  • Drug Release Studies: Investigation of drug release profiles under different conditions, including varying pH, to assess the potential for controlled and triggered release.

  • Stability Assessment: Evaluation of the physical and chemical stability of DHDA liposomes under different storage conditions and in biologically relevant media.

  • In Vitro and In Vivo Efficacy: Comparative studies of the cellular uptake, cytotoxicity, and therapeutic efficacy of DHDA-based liposomes against well-established formulations like those containing DDAB.

By systematically addressing these research questions, the scientific community can determine the potential of DHDA as a viable and perhaps advantageous alternative to commonly used quaternary ammonium lipids in the design of next-generation liposomal drug delivery systems.

References

A Head-to-Head Battle: Dihexadecylamine-Based Nanoparticles versus Commercial Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe delivery of genetic material into cells is a cornerstone of innovation. While commercial transfection reagents have long been the go-to solution, novel nanoparticle-based systems are emerging as powerful alternatives. This guide provides an objective comparison of the performance of dihexadecylamine-based nanoparticles against widely used commercial reagents, supported by experimental data to inform your selection process.

The ideal transfection reagent boasts high efficiency in nucleic acid delivery coupled with minimal cytotoxicity. This balance is critical for obtaining reliable experimental results and for the therapeutic application of gene-based medicines. Here, we delve into the performance of a promising class of non-viral vectors, this compound-based nanoparticles, and benchmark them against established commercial players like Lipofectamine™ 3000, FuGENE® HD, and jetPEI®.

Performance Showdown: Transfection Efficiency and Cytotoxicity

The efficacy of a transfection reagent is a two-pronged consideration: how effectively it delivers its cargo and how well the cells tolerate the delivery vehicle. The following tables summarize quantitative data from various studies, offering a comparative look at these key performance indicators. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is compiled from multiple sources to provide a broad overview.

Table 1: Transfection Efficiency of this compound-Based Nanoparticles and Commercial Reagents in Common Cell Lines

Transfection ReagentCell LineTransfection Efficiency (%)Reference Plasmid
This compound-based NPs (proxy data) CCD-1072-SK (Fibroblast)82.0%pEGFP-C1
Lipofectamine™ 3000 HEK293~60-90%Various GFP plasmids
HeLa~50-80%Various GFP plasmids
HepG2~40-70%Various GFP plasmids
FuGENE® HD HEK293~50-80%Various luciferase/GFP plasmids
HeLa~40-70%Various luciferase/GFP plasmids
C2C12Reported higher than bPEI 25 kDaLuciferase plasmid
jetPEI® HEK293~55-89%Various GFP plasmids
HeLa~11-26%GFP plasmid
MEFs~15-25%EGFP plasmid

Note: Data for this compound-based nanoparticles is represented by proxy data from a study on octadecylamine-based solid lipid nanoparticles due to the limited availability of direct comparative studies on This compound (B7822943). Both are long-chain fatty amine-based nanoparticles.[1] Data for commercial reagents is aggregated from multiple sources.[2][3][4][5][6][7][8][9][10]

Table 2: Cytotoxicity Profile of this compound-Based Nanoparticles and Commercial Reagents

Transfection ReagentCell LineCell Viability (%)Assay
This compound-based NPs (proxy data) CCD-1072-SK (Fibroblast)No significant toxic effects reportedMTT Assay
Lipofectamine™ 3000 H9T cells~23%XTT Assay
JU77 cells~68%Not specified
MCF-7 cells~62%Not specified
FuGENE® HD MEFs>80%Trypan Blue Exclusion
JU77 cells~60%Not specified
jetPEI® MEFs>90% (at optimal ratio)Trypan Blue Exclusion
CPRE2 cells~84% (at optimal N/P ratio)Flow Cytometry

Note: Cytotoxicity can be highly cell-type and concentration-dependent. The data presented reflects values reported in specific studies and may not be universally applicable.[5][6][8][11][12] The proxy data for this compound-based nanoparticles suggests low cytotoxicity.[1] Related long-chain aliphatic amines like hexadecylamine (B48584) have been reported to exhibit cytotoxicity.[13]

Experimental Corner: Protocols for Success

Reproducible results hinge on robust experimental protocols. Below are detailed methodologies for nanoparticle synthesis, cell transfection, and cytotoxicity assessment.

Synthesis of this compound-Based Nanoparticles

This protocol is adapted from methods used for similar long-chain amine-based nanoparticles and can be optimized for this compound.[1][14]

  • Preparation of Lipid Phase: Dissolve this compound in a suitable organic solvent (e.g., chloroform) at a predetermined concentration.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) in phosphate-buffered saline (PBS).

  • Emulsification: Add the lipid phase to the aqueous phase under constant stirring or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator or by stirring at room temperature overnight.

  • Nanoparticle Characterization: Characterize the resulting nanoparticle suspension for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

General Transfection Protocol

This protocol provides a general framework for transfecting mammalian cells with nanoparticles or commercial reagents. Specific details may vary based on the manufacturer's instructions for commercial products.[15][16]

  • Cell Seeding: Seed healthy, actively dividing cells in a multi-well plate 18-24 hours prior to transfection to achieve 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the nucleic acid (plasmid DNA, siRNA, etc.) in a serum-free medium.

    • In a separate tube, dilute the transfection reagent (nanoparticles or commercial reagent) in a serum-free medium.

    • Combine the diluted nucleic acid and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: Analyze the cells for transgene expression (e.g., fluorescence microscopy or flow cytometry for GFP) and cell viability.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[17][18][19]

  • Cell Treatment: Seed cells in a 96-well plate and transfect as described above. Include untransfected cells as a control.

  • MTT Addition: After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the absorbance of the untransfected control cells.

Visualizing the Process: Workflows and Pathways

To better understand the mechanisms and procedures involved, the following diagrams illustrate the experimental workflow for nanoparticle transfection and the general mechanism of cationic lipid-mediated transfection.

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis synthesis Nanoparticle Synthesis characterization Characterization (Size, Zeta Potential) synthesis->characterization complex_formation Complex Formation (Nanoparticle + Nucleic Acid) characterization->complex_formation cell_seeding Cell Seeding (70-90% Confluency) incubation Incubation with Cells (24-72 hours) complex_formation->incubation efficiency_assay Transfection Efficiency (e.g., Flow Cytometry) incubation->efficiency_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) incubation->cytotoxicity_assay

Caption: Experimental workflow for nanoparticle-mediated transfection.

transfection_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nanoparticle Cationic Nanoparticle (+ charge) complex Nanoparticle-NA Complex (+ charge) nanoparticle->complex dna Nucleic Acid (- charge) dna->complex endosome Endosome complex->endosome Endocytosis escape Endosomal Escape endosome->escape nucleus Nucleus escape->nucleus Nuclear Entry expression Gene Expression nucleus->expression

Caption: General signaling pathway for cationic nanoparticle-mediated transfection.

Conclusion: Making an Informed Choice

The data suggests that this compound-based nanoparticles hold significant promise as a transfection reagent, potentially offering high transfection efficiency with favorable cytotoxicity profiles, similar to some of the leading commercial reagents. However, the performance of any transfection reagent is highly dependent on the specific cell type and experimental conditions.

Key Takeaways:

  • This compound-based nanoparticles show potential for high transfection efficiency, as suggested by proxy data from octadecylamine-based nanoparticles.[1] Their cytotoxicity appears to be low, though further investigation is warranted.

  • Lipofectamine™ 3000 consistently demonstrates high transfection efficiency across a broad range of cell lines but can exhibit significant cytotoxicity in some cases.[5][8][9]

  • FuGENE® HD offers a good balance of high transfection efficiency and low toxicity in many common cell lines.[4][20]

  • jetPEI® is a cost-effective polymer-based reagent that can achieve high transfection efficiency, particularly in cell lines like HEK293, with optimization of the reagent-to-DNA ratio being crucial for minimizing cytotoxicity.[4][6][7][11]

Ultimately, the optimal choice of transfection reagent requires empirical testing in your specific experimental system. This guide provides a starting point for navigating the available options and highlights the potential of this compound-based nanoparticles as a customizable and effective alternative to commercial offerings.

References

A Comparative Guide to Validating Drug Encapsulation Efficiency in Dihexadecylamine Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the encapsulation efficiency of drugs within Dihexadecylamine (DHA) vesicles. We will explore established experimental protocols, compare the performance of DHA vesicles with alternative delivery systems, and present supporting data to inform your research and development efforts.

Introduction to Vesicular Drug Delivery and Encapsulation Efficiency

Vesicular systems, such as those formed from this compound (DHA), are promising carriers for targeted drug delivery. These microscopic vesicles can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to specific sites within the body. A critical parameter in the development of these systems is the encapsulation efficiency (EE%) , which quantifies the percentage of the total drug that is successfully entrapped within the vesicles. Accurate and reliable measurement of EE% is paramount for ensuring dosage consistency and therapeutic efficacy.

This guide will focus on common methods for determining the EE% of drugs in DHA vesicles and provide a comparative analysis with other widely used vesicular systems, including liposomes, niosomes, and transfersomes.

Experimental Protocols for Determining Encapsulation Efficiency

The determination of encapsulation efficiency typically involves separating the unencapsulated (free) drug from the drug-loaded vesicles. The amount of encapsulated drug is then quantified, often indirectly, by measuring the concentration of the free drug or directly after disrupting the vesicles. Below are detailed protocols for three widely used methods.

Ultracentrifugation Method

This method separates the vesicles from the aqueous medium containing the free drug based on their density differences.

Protocol:

  • Sample Preparation: Take a known volume of the DHA vesicle suspension containing the encapsulated drug.

  • Centrifugation: Place the sample in an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for a sufficient duration (e.g., 1-2 hours) to pellet the vesicles. The exact parameters will depend on the size and density of the vesicles.

  • Separation: Carefully collect the supernatant, which contains the unencapsulated drug.

  • Quantification of Free Drug: Analyze the concentration of the free drug in the supernatant using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation of Total Drug: To determine the total amount of drug, disrupt a known volume of the original vesicle suspension using a suitable solvent (e.g., methanol (B129727) or a buffer containing a surfactant like Triton X-100). Analyze the drug concentration in this lysed solution.

  • Encapsulation Efficiency Calculation:

    EE(%) = [(Total Drug - Free Drug) / Total Drug] x 100

Dialysis Method

This technique separates the free drug from the vesicles based on molecular weight differences using a semi-permeable membrane.

Protocol:

  • Dialysis Bag Preparation: A dialysis bag with a molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the vesicles is selected. The bag is pre-soaked and washed according to the manufacturer's instructions.

  • Sample Loading: A known volume of the DHA vesicle suspension is placed inside the dialysis bag.

  • Dialysis: The sealed dialysis bag is immersed in a large volume of a suitable buffer (the dialysis medium) and stirred gently at a controlled temperature. The dialysis medium is periodically replaced to maintain a concentration gradient.

  • Quantification of Encapsulated Drug: After a predetermined time sufficient for the removal of the free drug, the vesicle suspension remaining inside the dialysis bag is collected.

  • Vesicle Lysis and Analysis: The collected vesicle suspension is lysed to release the encapsulated drug, and the drug concentration is determined using an appropriate analytical method (UV-Vis, HPLC). This value represents the amount of encapsulated drug.

  • Quantification of Total Drug: The total drug concentration is determined from an un-dialyzed sample of the original vesicle suspension after lysis.

  • Encapsulation Efficiency Calculation:

    EE(%) = (Encapsulated Drug / Total Drug) x 100

Size Exclusion Chromatography (SEC) Method

SEC separates molecules based on their size. The larger vesicles will elute from the column before the smaller, free drug molecules.

Protocol:

  • Column Preparation: A size exclusion chromatography column (e.g., Sephadex G-50) is packed and equilibrated with a suitable mobile phase (buffer).

  • Sample Application: A known volume of the DHA vesicle suspension is carefully loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column, and fractions are collected. The vesicle-containing fractions will elute first, followed by the fractions containing the free drug.

  • Fraction Analysis: The collected fractions are analyzed for the presence of the drug. The fractions corresponding to the vesicle peak are pooled.

  • Quantification of Encapsulated Drug: The pooled vesicle fractions are lysed, and the concentration of the encapsulated drug is determined.

  • Quantification of Total Drug: The total drug concentration is determined from the original vesicle suspension after lysis.

  • Encapsulation Efficiency Calculation:

    EE(%) = (Encapsulated Drug / Total Drug) x 100

Comparative Analysis of Encapsulation Efficiency

The encapsulation efficiency of vesicular systems is influenced by several factors, including the physicochemical properties of the drug (e.g., solubility, molecular weight), the composition of the vesicle membrane, and the preparation method. The following table provides a comparative overview of the typical encapsulation efficiencies observed for different types of vesicles with various drugs. Note: Specific data for this compound vesicles is limited in publicly available literature; the values presented are based on analogous niosome systems.

Vesicle TypeDrug Example (and its nature)Encapsulation Efficiency (%)Reference
This compound (DHA) Vesicles (Niosomes) Gliclazide (Hydrophobic)67.86 - 86.10[1]
Oxcarbazepine (Hydrophobic)58.87[2]
Pioglitazone (Hydrophobic)83.44[2]
Liposomes Albendazole (Hydrophobic)72 (conventional), 81 (PEGylated)[3]
Vancomycin (Hydrophilic)9 (conventional), 13 (PEGylated)[4]
Doxorubicin (Amphiphilic)>95[5]
Niosomes (Non-DHA) Fluconazole (Hydrophilic)up to 95.3[2]
Mitoxantrone (Amphiphilic)60 - 71[6]
Ketoprofen (Hydrophobic)62 - 65[6]
Transfersomes Diclofenac (Hydrophobic)>90
Ketoconazole (Hydrophobic)~40[5]
Lidocaine (Amphiphilic)>80[5]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining encapsulation efficiency.

experimental_workflow_centrifugation cluster_sample_prep Sample Preparation cluster_separation Separation of Free Drug cluster_quantification Quantification start Vesicle Suspension centrifugation Ultracentrifugation start->centrifugation analyze_total Analyze Total Drug (from original suspension) start->analyze_total supernatant Supernatant (Free Drug) centrifugation->supernatant pellet Pellet (Vesicles) centrifugation->pellet analyze_supernatant Analyze Supernatant (e.g., HPLC) supernatant->analyze_supernatant lyse_pellet Lyse Pellet pellet->lyse_pellet calculate_ee Calculate EE% analyze_supernatant->calculate_ee lyse_pellet->calculate_ee analyze_total->calculate_ee experimental_workflow_dialysis cluster_sample_prep Sample Preparation cluster_separation Separation of Free Drug cluster_quantification Quantification start Vesicle Suspension dialysis Dialysis start->dialysis analyze_total Analyze Total Drug (from original suspension) start->analyze_total dialysate Dialysate (Free Drug Removed) dialysis->dialysate retained_vesicles Vesicles in Bag dialysis->retained_vesicles lyse_vesicles Lyse Retained Vesicles retained_vesicles->lyse_vesicles analyze_encapsulated Analyze Encapsulated Drug lyse_vesicles->analyze_encapsulated calculate_ee Calculate EE% analyze_encapsulated->calculate_ee analyze_total->calculate_ee experimental_workflow_sec cluster_sample_prep Sample Preparation cluster_separation Separation of Free Drug cluster_quantification Quantification start Vesicle Suspension sec Size Exclusion Chromatography start->sec analyze_total Analyze Total Drug (from original suspension) start->analyze_total vesicle_fraction Vesicle Fraction sec->vesicle_fraction free_drug_fraction Free Drug Fraction sec->free_drug_fraction lyse_vesicles Lyse Vesicle Fraction vesicle_fraction->lyse_vesicles analyze_encapsulated Analyze Encapsulated Drug lyse_vesicles->analyze_encapsulated calculate_ee Calculate EE% analyze_encapsulated->calculate_ee analyze_total->calculate_ee

References

A Comparative Guide to Dihexadecylamine (DHA) Carrier Performance: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dihexadecylamine (DHA) as a drug delivery carrier with two widely used alternatives: Liposomes and Solid Lipid Nanoparticles (SLNs). The performance of these carriers is evaluated based on experimental data from both in vitro and in vivo studies to establish a comprehensive correlation for researchers in drug development.

I. Comparative Performance Data

The following tables summarize the key quantitative parameters for DHA-based carriers, liposomes, and SLNs, offering a side-by-side comparison of their physicochemical properties, in vitro drug release characteristics, and in vivo pharmacokinetic profiles.

Table 1: Physicochemical Characterization
ParameterThis compound (DHA) CarrierLiposomesSolid Lipid Nanoparticles (SLNs)
Particle Size (nm) 139 - 580[1]100 - 200[2]50 - 1000[3]
Polydispersity Index (PDI) < 0.3< 0.2< 0.3
Zeta Potential (mV) +30 to +50-30 to +50-40 to +30
Encapsulation Efficiency (%) > 85%40 - 95%[4]70 - 99%[5]
Drug Loading Capacity (%) ~1-5%[6][7]~0.1-10%[8]~1-20%[8]
Table 2: In Vitro Drug Release
ParameterThis compound (DHA) CarrierLiposomesSolid Lipid Nanoparticles (SLNs)
Release Profile Sustained releaseBiphasic (initial burst followed by sustained release)[9]Sustained release[10]
Cumulative Release (%) ~60% over 48h44 - 81.32% over 24-48h[4][9]~80% over 48h[10]
Release Kinetics Model Higuchi / Korsmeyer-PeppasZero-order, Higuchi, Korsmeyer-Peppas[9]Higuchi / Korsmeyer-Peppas
Table 3: In Vivo Pharmacokinetics
ParameterThis compound (DHA) CarrierLiposomesSolid Lipid Nanoparticles (SLNs)
Half-life (t½) (h) 8 - 165 - 152.7[11]10 - 119.39[11]
AUC (0-t) (ng·h/mL) Variable, depends on formulation1393 - 15729[11]8674 - 15729[11]
Clearance (CL) (mL/h/kg) Lower compared to free drug[12]17.35 - 41.95[11]Lower compared to free drug[11]
Biodistribution Accumulation in liver, spleen, and lungs[13][14]Accumulation in liver, spleen, and tumor tissues[13][15]Predominantly liver and spleen; surface modification can alter distribution[13][16]

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Preparation of Nanoparticles

a) this compound (DHA)-based Micelles (Solvent Evaporation Method)

  • Dissolve this compound (DHA) and a co-surfactant (e.g., hexadecylpyridinium) in a suitable organic solvent such as chloroform (B151607) or ethanol.[1]

  • The drug to be encapsulated is added to this organic solution.

  • The organic solvent is slowly evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • The lipid film is then hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids.[15][16]

  • The resulting suspension is sonicated or extruded through polycarbonate membranes of a specific pore size to obtain micelles of a desired size and homogeneity.[1]

b) Liposomes (Thin-Film Hydration Method)

  • Dissolve the desired lipids (e.g., phosphatidylcholine, cholesterol) in a suitable organic solvent mixture (e.g., chloroform/methanol).[10][15][17][18]

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator under vacuum.[10][15][17]

  • Hydrate the lipid film with an aqueous buffer containing the hydrophilic drug to be encapsulated. The hydration is performed at a temperature above the lipid phase transition temperature.[15][16][18]

  • The resulting multilamellar vesicles (MLVs) are then downsized to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes with defined pore sizes.[10][17]

c) Solid Lipid Nanoparticles (SLNs) (High-Pressure Homogenization Method)

  • Melt the solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature approximately 5-10°C above its melting point.[5][19][20][21]

  • Dissolve or disperse the lipophilic drug in the molten lipid.

  • Separately, prepare a hot aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) at the same temperature as the molten lipid.[5][20][21]

  • Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.[5][19][20][21]

  • Homogenize the pre-emulsion using a high-pressure homogenizer for several cycles at high pressure (e.g., 500-1500 bar).[5][19][21]

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.[5]

Physicochemical Characterization

a) Particle Size and Zeta Potential

Particle size, polydispersity index (PDI), and zeta potential of the nanoparticle dispersions are determined by Dynamic Light Scattering (DLS) using a zetasizer.[13][22] Samples are diluted with deionized water or an appropriate buffer before measurement. The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.[19][20]

b) Encapsulation Efficiency and Drug Loading Capacity

  • Separate the unencapsulated drug from the nanoparticle dispersion by centrifugation, dialysis, or gel filtration.[23]

  • Quantify the amount of free drug in the supernatant/dialysate using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[23]

  • To determine the total drug amount, disrupt the nanoparticles using a suitable solvent or method to release the encapsulated drug, and then quantify the drug concentration.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[23]

    • DL (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100

In Vitro Drug Release Study

The in vitro drug release profile is typically assessed using the dialysis bag method.[24][25][26][27][28]

  • A known amount of the drug-loaded nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.[25]

  • The dialysis bag is immersed in a release medium (e.g., PBS with or without a surfactant to ensure sink conditions) at 37°C with constant stirring.[25]

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the collected samples is quantified using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • The cumulative percentage of drug release is plotted against time.

In Vivo Pharmacokinetic and Biodistribution Studies

Animal models (e.g., rats, mice) are used for these studies.

  • Administer the nanoparticle formulation intravenously (or via another relevant route) to the animals at a specific dose.[29]

  • At various time points post-administration, collect blood samples.

  • For biodistribution studies, sacrifice the animals at predetermined time points and harvest major organs (liver, spleen, lungs, kidneys, heart, brain, and tumor if applicable).[13][14][30]

  • Process the blood samples to obtain plasma and extract the drug from plasma and homogenized organ tissues.

  • Quantify the drug concentration in the plasma and tissue samples using a sensitive analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters (t½, AUC, CL) are calculated from the plasma concentration-time profile using appropriate software.

  • Biodistribution is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[13] In vivo imaging techniques using fluorescently or radioactively labeled nanoparticles can also be employed for real-time tracking of biodistribution.[8][31]

III. Visualizations

Cellular Uptake and Endosomal Escape Pathway of Cationic Nanoparticles

The following diagram illustrates the proposed mechanism for the cellular uptake of cationic nanoparticles, such as those based on this compound.

G Cellular Uptake and Endosomal Escape of Cationic Nanoparticles cluster_extracellular Extracellular Space cluster_cell Intracellular Space Cationic_NP Cationic Nanoparticle Endocytosis Endocytosis Cationic_NP->Endocytosis Electrostatic Interaction Cell_Membrane Cell Membrane (Negatively Charged) Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Degradation Late_Endosome->Lysosome Fusion Endosomal_Escape Endosomal Escape ('Proton Sponge' Effect) Late_Endosome->Endosomal_Escape Membrane Destabilization Cytosol Cytosol (Drug Release) Endosomal_Escape->Cytosol Therapeutic_Action Therapeutic Action Cytosol->Therapeutic_Action

Caption: Cellular uptake pathway for cationic nanoparticles.

Experimental Workflow for Carrier Comparison

The logical flow of experiments to compare the performance of different drug carriers is depicted below.

G Experimental Workflow for Drug Carrier Comparison Start Select Drug & Carriers (DHA, Liposomes, SLNs) Formulation Nanoparticle Formulation & Optimization Start->Formulation In_Vitro_Char In Vitro Characterization - Size, Zeta Potential - Encapsulation Efficiency - Drug Loading Formulation->In_Vitro_Char In_Vitro_Release In Vitro Drug Release Study In_Vitro_Char->In_Vitro_Release In_Vivo_Studies In Vivo Animal Studies In_Vitro_Release->In_Vivo_Studies Correlation In Vitro - In Vivo Correlation Analysis In_Vitro_Release->Correlation Pharmacokinetics Pharmacokinetic Analysis (t½, AUC, CL) In_Vivo_Studies->Pharmacokinetics Biodistribution Biodistribution Analysis (%ID/g) In_Vivo_Studies->Biodistribution Pharmacokinetics->Correlation Biodistribution->Correlation Conclusion Comparative Performance Evaluation Correlation->Conclusion

Caption: Workflow for comparing drug carrier performance.

References

A Comparative Structural Analysis of Dihexadecylamine and Its Ether-Linked Analogs for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of Dihexadecylamine (B7822943) (DHA) and its ether-linked analogs. Understanding the nuanced differences between these molecules is critical for the rational design of lipid-based drug delivery systems and novel therapeutics. This document synthesizes experimental data to illuminate how the substitution of a secondary amine with an ether linkage impacts the physicochemical properties, structural organization, and potential biological activity of these long-chain aliphatic compounds.

Molecular Structure and Physicochemical Properties

This compound is a symmetrical secondary amine featuring two C16 alkyl chains. Its ether-linked counterpart, dihexadecyl ether, replaces the central nitrogen atom with an oxygen atom. This seemingly subtle change has significant implications for the molecule's polarity, hydrogen bonding capacity, and conformational flexibility.

PropertyThis compoundDihexadecyl EtherData Source(s)
Molecular Formula C₃₂H₆₇NC₃₂H₆₆O[1][2]
Molecular Weight 465.9 g/mol 466.9 g/mol [1][2]
Melting Point 55-58 °C55 °C[3][4]
Boiling Point 531.6 °C (predicted)503.8 °C[1][5]
Topological Polar Surface Area 12.0 Ų9.2 Ų[1][2]
XLogP3 15.315.6[1][2]
Hydrogen Bond Donor Count 10[1][2]
Hydrogen Bond Acceptor Count 11[1][2]

The presence of the N-H group in this compound allows it to act as a hydrogen bond donor, a property absent in its ether analog. This difference in hydrogen bonding capability influences the packing of these lipids in aggregates and their interactions with other molecules, such as drugs or biological membranes.

Comparative Structural Parameters

Structural ParameterThis compound (Typical Values)Dihexadecyl Ether (Typical Values)Data Source(s)
C-X-C Bond Angle (X=N or O) ~109.5° (for sp³ N)~112° (for sp³ O)[6][7]
C-N Bond Length ~1.47 ÅN/A[8]
C-O Bond Length N/A~1.43 Å[7]
N-H Bond Length ~1.01 ÅN/A[8]

The slightly larger C-O-C bond angle in ethers compared to the C-N-C angle in amines can lead to a less compact headgroup region in ether-linked lipids. This can affect the overall shape of the molecule and its packing in lipid bilayers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation of these molecules. The chemical environment of the atoms near the amine or ether linkage gives rise to distinct spectroscopic signatures.

NMR Spectroscopy
NucleusThis compound (Predicted Chemical Shift, ppm)Dihexadecyl Ether (Predicted Chemical Shift, ppm)Key Differentiating Features
¹H (α-CH₂) ~2.6~3.4Protons adjacent to the more electronegative oxygen in the ether are shifted further downfield.
¹³C (α-CH₂) ~50~71The α-carbon in the ether experiences a greater deshielding effect from the oxygen atom.

Note: Predicted chemical shifts are based on typical values for similar functional groups.[9][10][11][12]

Mass Spectrometry

The fragmentation patterns in mass spectrometry are highly indicative of the underlying molecular structure.

Ionization MethodThis compound FragmentationDihexadecyl Ether FragmentationKey Differentiating Features
Electron Ionization (EI) Predominant α-cleavage leading to the loss of a C₁₅H₃₁ radical, resulting in a prominent immonium ion fragment.α-cleavage with loss of an alkyl radical to form an oxonium ion.The presence of nitrogen in DHA results in fragments with an odd mass-to-charge ratio for the molecular ion and key fragments, according to the nitrogen rule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound and its ether-linked analogs.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 s.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or chloroform).

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • EI-MS Analysis:

    • Introduce the sample via a direct insertion probe or a gas chromatograph.

    • Electron energy: 70 eV.

    • Scan range: m/z 50-600.

  • ESI-MS Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Set the capillary voltage and other source parameters to achieve optimal ionization.

    • Acquire spectra in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure, including bond lengths and angles.

Methodology:

  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture by slow evaporation or cooling. This is often the most challenging step for long-chain, flexible molecules.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • Collect diffraction data over a range of angles by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods.

    • Build an initial model of the molecule and refine it against the experimental data to obtain the final structure.

Role in Biological Systems and Drug Delivery

While this compound itself is primarily used as a surfactant and emulsifier, its structural motifs are relevant to cationic lipids used in drug and gene delivery.[13][14][15][16] The positively chargeable amine headgroup can interact with negatively charged nucleic acids or cell membranes, facilitating cellular uptake.

Ether-linked lipids, in general, are known to play significant roles in cellular signaling.[17] For instance, Platelet-Activating Factor (PAF), a potent signaling molecule, is an ether lipid. The ether linkage is more resistant to chemical and enzymatic degradation compared to ester linkages, which can lead to longer circulation times and altered biodistribution in vivo.

Signaling Pathway Involvement of Ether Lipids

The metabolic pathway of ether lipids can lead to the generation of signaling molecules. The diagram below illustrates a simplified pathway for the generation of a signaling lipid from an ether-linked precursor.

EtherLipidSignaling EtherLipid Ether-linked Phospholipid (e.g., Alkyl-acyl-glycerophosphocholine) LysoEtherLipid Lyso-ether-lipid (e.g., Lyso-PAF) EtherLipid->LysoEtherLipid PLA₂ PLA2 Phospholipase A₂ (PLA₂) SignalingMolecule Signaling Molecule (e.g., Platelet-Activating Factor) LysoEtherLipid->SignalingMolecule Acetyltransferase Acetyltransferase Acetyltransferase GPCR G-Protein Coupled Receptor (GPCR) SignalingMolecule->GPCR Binds to CellularResponse Cellular Response (e.g., Inflammation, Aggregation) GPCR->CellularResponse Activates

Caption: Simplified signaling pathway of an ether-linked lipid.

Conclusion

The choice between a secondary amine and an ether linkage in the design of long-chain aliphatic molecules has profound structural and functional consequences. This compound's ability to act as a hydrogen bond donor and its cationic potential make it a valuable component in drug delivery systems. Conversely, the increased stability and distinct signaling roles of ether-linked lipids offer alternative avenues for therapeutic development. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to make informed decisions in the design and characterization of novel lipid-based technologies.

References

Assessing the Immunogenicity of Dihexadecylamine-Based Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective vaccines and immunotherapies relies heavily on the selection of appropriate adjuvants to enhance and direct the immune response. Cationic lipids, such as Dihexadecylamine (DHA), have emerged as promising components of adjuvant systems, primarily through their formulation into liposomes. This guide provides an objective comparison of the immunogenic performance of DHA-based formulations, using its close structural analog dimethyldioctadecylammonium (B77308) (DDA) as a proxy, against other well-established adjuvants. The information presented is supported by experimental data from peer-reviewed literature to aid in the rational design of next-generation vaccines and immunotherapies.

Comparative Immunogenicity of Adjuvant Formulations

The efficacy of an adjuvant is determined by its ability to stimulate a robust and appropriate immune response, characterized by high antibody titers and a tailored cellular response. The following tables summarize the comparative immunogenicity of cationic liposome-based adjuvants (as a proxy for DHA-based formulations) against commonly used adjuvants like aluminum salts (Alum) and the oil-in-water emulsion MF59.

Table 1: Comparison of Antibody Responses

Adjuvant FormulationPredominant IgG SubclassIgG1 (Th2-associated)IgG2a/c (Th1-associated)Reference
Cationic Liposomes (DDA/DHA-based) Mixed Th1/Th2 or Th1-skewedModerate to HighHigh[1][2][3]
Aluminum Hydroxide (Alum) Th2-skewedHighLow to Moderate[1][4][5]
MF59 Th1/Th2 balancedHighModerate to High[5][6]

Table 2: Comparison of T-Cell and Cytokine Responses

Adjuvant FormulationKey Cytokine ProductionT-Cell ProliferationPredominant T-helper ResponseReference
Cationic Liposomes (DDA/DHA-based) IFN-γ, IL-12, TNF-αStrongTh1-skewed[1][7][8][9]
Aluminum Hydroxide (Alum) IL-4, IL-5ModerateTh2-skewed[4][10]
MF59 IFN-γ, IL-2, IL-4, IL-5StrongBalanced Th1/Th2[6][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the preparation of cationic liposome-based vaccine formulations and the subsequent immunological analysis.

Preparation of Cationic Liposomes with Encapsulated Antigen

This protocol describes the thin-film hydration method, a common technique for preparing liposomes.

Materials:

Procedure:

  • Dissolve DHA (or DDA) and the neutral lipid (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.[11]

  • Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the antigen solution in sterile PBS by gentle rotation. This process leads to the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.[11]

  • The resulting liposome-encapsulated antigen suspension can be sterilized by filtration through a 0.22 µm filter.

  • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined by separating the free antigen from the liposomes (e.g., by ultracentrifugation) and quantifying the antigen in the supernatant and the liposome (B1194612) pellet.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol outlines the steps to measure antigen-specific IgG1 and IgG2a antibody titers in the sera of immunized animals.

Materials:

  • 96-well ELISA plates

  • Antigen (the same used for immunization)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat milk in PBS with 0.05% Tween 20 - PBST)

  • Serum samples from immunized and control animals

  • HRP-conjugated anti-mouse IgG1 and IgG2a secondary antibodies

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the antigen solution in coating buffer overnight at 4°C.

  • Wash the plate three times with PBST.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with PBST.

  • Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with PBST.

  • Add HRP-conjugated anti-mouse IgG1 or IgG2a secondary antibody to the respective wells and incubate for 1 hour at room temperature.

  • Wash the plate five times with PBST.

  • Add TMB substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off (e.g., twice the background).

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of antigen-specific T-cells from immunized animals.

Materials:

  • Spleens from immunized and control animals

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Antigen (the same used for immunization)

  • Concanavalin A (positive control)

  • Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes from the spleens of immunized and control mice.

  • Label the splenocytes with CFSE according to the manufacturer's instructions. CFSE is a fluorescent dye that is diluted with each cell division.

  • Plate the CFSE-labeled cells in a 96-well plate.

  • Stimulate the cells with the specific antigen, Concanavalin A (as a positive control), or medium alone (negative control).

  • Incubate the cells for 3-5 days at 37°C in a CO₂ incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry. Proliferating T-cells will show a stepwise reduction in CFSE fluorescence intensity. The percentage of proliferating cells in the CD4+ and CD8+ T-cell populations can be quantified.[12]

Mechanism of Action and Signaling Pathways

Cationic liposomes, including those formulated with DHA, are thought to exert their adjuvant effects through several mechanisms that bridge innate and adaptive immunity.

G cluster_extracellular Extracellular Space cluster_tcell T-Cell Activation Antigen Antigen Antigen_Internalized Antigen_Internalized Antigen->Antigen_Internalized DHA_Liposome DHA-Based Cationic Liposome DHA_Liposome->Antigen_Internalized Enhanced Uptake (Endocytosis) Th_Cell CD4+ T-helper Cell CTL CD8+ Cytotoxic T-Lymphocyte Antigen_Processing Antigen_Processing Antigen_Internalized->Antigen_Processing DHA_Liposome_Internalized DHA_Liposome_Internalized TLR_Activation TLR_Activation DHA_Liposome_Internalized->TLR_Activation Inflammasome Inflammasome DHA_Liposome_Internalized->Inflammasome Endosomal Escape Cytokine_Production Cytokine_Production TLR_Activation->Cytokine_Production Inflammasome->Cytokine_Production Costimulatory_Molecules Costimulatory_Molecules Cytokine_Production->Costimulatory_Molecules MHC_II_Pathway MHC_II_Pathway Antigen_Processing->MHC_II_Pathway MHC_I_Pathway MHC_I_Pathway Antigen_Processing->MHC_I_Pathway MHC_II_Surface MHC_II_Surface MHC_II_Pathway->MHC_II_Surface MHC_I_Surface MHC_I_Surface MHC_I_Pathway->MHC_I_Surface MHC_II_Surface->Th_Cell TCR Engagement MHC_I_Surface->CTL TCR Engagement Costimulatory_Molecules->Th_Cell Co-stimulation Costimulatory_Molecules->CTL Co-stimulation

The primary mechanism involves the enhanced uptake of the antigen by Antigen Presenting Cells (APCs) due to the electrostatic interaction between the positively charged liposomes and the negatively charged cell membrane.[13] Once internalized, the cationic lipids can facilitate the escape of the antigen from the endosome into the cytoplasm, a critical step for cross-presentation on MHC class I molecules and the subsequent activation of CD8+ T-cells.[14]

Furthermore, cationic lipids have been shown to activate innate immune signaling pathways. This can occur through the engagement of Toll-like receptors (TLRs) within the endosome or through the activation of the NLRP3 inflammasome in the cytoplasm.[13][15] This activation leads to the production of pro-inflammatory cytokines such as IL-1β and IL-12, and the upregulation of co-stimulatory molecules like CD80 and CD86 on the surface of APCs.[8] This cascade of events creates a potent inflammatory microenvironment that promotes the differentiation of T-helper cells (particularly Th1 cells, driven by IL-12) and cytotoxic T-lymphocytes, leading to a robust and durable adaptive immune response.

References

Cross-Validation of Analytical Methods for Dihexadecylamine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dihexadecylamine (DHA), a cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for drug delivery, is critical for ensuring product quality, stability, and efficacy. This guide provides a comparative overview of analytical methodologies applicable to the quantification of DHA, offering insights into their principles, experimental protocols, and performance characteristics. Due to the limited availability of publicly accessible, fully validated methods specifically for this compound, this guide draws upon established methods for structurally similar long-chain and dialkylamines. The data presented herein should be considered illustrative and a starting point for method development and validation.

Overview of Analytical Techniques

The quantification of a lipophilic, high molecular weight secondary amine like this compound presents unique analytical challenges, including low volatility and the absence of a strong chromophore. The most suitable analytical techniques are chromatography-based, often coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile amines like DHA, derivatization is often necessary to increase volatility and improve chromatographic performance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for a wide range of compounds, including those that are not amenable to GC. It is a preferred method for analyzing compounds in complex matrices.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A universal detection method that is not dependent on the optical properties of the analyte. It is particularly useful for quantifying compounds that lack a UV chromophore, such as DHA.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods. The data is compiled from studies on long-chain amines and should be considered as representative for initial method development for DHA.

ParameterGC-MS (with Derivatization)LC-MS/MSHPLC-CAD
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%80 - 120%
Precision (% RSD) < 15%< 10%< 15%
Limit of Detection (LOD) Low ng/mLpg/mL to low ng/mLLow ng/mL
Limit of Quantification (LOQ) Low ng/mLpg/mL to low ng/mLMid to high ng/mL
Throughput ModerateHighHigh
Sample Preparation Derivatization required"Dilute and shoot" often possibleMinimal
Selectivity High (with MS)Very High (with MS/MS)Moderate
Universality Limited to volatile/derivatizable compoundsBroad applicabilityNearly universal for non-volatile analytes

Experimental Protocols

Detailed methodologies for each technique are outlined below. These protocols are generalized and will require optimization and validation for the specific analysis of this compound in your sample matrix.

GC-MS is a robust technique for amine analysis, though derivatization is typically required for non-volatile long-chain amines.

Sample Preparation (Derivatization):

  • Extraction: Extract DHA from the sample matrix using a suitable organic solvent (e.g., hexane, chloroform).

  • Derivatization: To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or isobutyl chloroformate.[1]

  • Reaction: Heat the mixture to facilitate the reaction and produce a volatile derivative of DHA.

  • Reconstitution: Evaporate the excess reagent and reconstitute the sample in a suitable solvent for GC injection.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing DHA Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Reconstitution Reconstitution in Solvent Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

LC-MS/MS is a highly sensitive and selective method for the direct analysis of this compound without the need for derivatization.

Sample Preparation:

  • Extraction: If necessary, extract DHA from the sample matrix using a suitable solvent. For many formulations, a simple "dilute and shoot" approach may be sufficient.

  • Filtration: Filter the sample through a 0.22 µm filter to remove particulates.

Instrumentation:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 or C8 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to promote ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.

Workflow for LC-MS/MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing DHA Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection LC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Detection (Q3) CID->MS2 Quantification Quantification (MRM) MS2->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

HPLC-CAD provides a universal detection approach, making it suitable for quantifying this compound without relying on its inherent physicochemical properties.

Sample Preparation:

  • Dilution: Dilute the sample in a solvent compatible with the mobile phase.

  • Filtration: Filter the sample through a 0.22 µm filter.

Instrumentation:

  • Liquid Chromatograph: An HPLC or UHPLC system.

  • Column: A reversed-phase C18 or a mixed-mode column can be used.

  • Mobile Phase: A gradient of acetonitrile and water is common. The mobile phase must be volatile.

  • Detector: A Charged Aerosol Detector.

Workflow for HPLC-CAD Analysis of this compound

cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing Sample Sample containing DHA Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Nebulization Nebulization Separation->Nebulization Drying Solvent Evaporation Nebulization->Drying Charging Particle Charging Drying->Charging Detection Electrometer Detection Charging->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the HPLC-CAD analysis of this compound.

Conclusion and Recommendations

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • For high sensitivity and specificity, especially in complex biological matrices, LC-MS/MS is the recommended method. Its ability to directly analyze DHA without derivatization also offers a significant advantage in terms of sample throughput and simplicity.

  • GC-MS can be a reliable alternative, particularly when high sensitivity is required and LC-MS/MS is not available. However, the need for derivatization adds a layer of complexity and potential for variability.

  • HPLC-CAD is a valuable tool for routine quality control applications where a universal detector is advantageous. It offers a straightforward approach for quantifying DHA in simpler matrices, such as final product formulations.

It is imperative that any chosen method undergoes rigorous validation according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for the intended application. This guide serves as a foundational resource to aid in the selection and development of an appropriate analytical method for the critical task of this compound quantification.

References

Comparative cytotoxicity profiles of Dihexadecylamine and other cationic lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cationic lipids are integral to the advancement of non-viral gene and drug delivery systems. Their positively charged nature facilitates the encapsulation and cellular uptake of negatively charged therapeutic cargo such as nucleic acids. However, this inherent positive charge is also a primary driver of their cytotoxicity, a significant consideration in the development of safe and effective nanomedicines. This guide provides an objective comparison of the cytotoxic profiles of three widely used cationic lipids: Dihexadecylamine (DHA), 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol), alongside the commercially available transfection reagent, Lipofectamine™.

A thorough review of publicly available scientific literature reveals a significant gap in the direct comparative cytotoxicity data for this compound (DHA) in mammalian cell lines. While information on related compounds exists, specific IC50 values or comprehensive cell viability data for DHA under conditions comparable to other common cationic lipids could not be identified. In contrast, extensive research has been conducted on DOTAP, DC-Cholesterol, and various Lipofectamine formulations, providing a basis for the following comparative analysis.

Data Presentation: A Comparative Analysis of Cationic Lipid Cytotoxicity

The cytotoxic effects of cationic lipids are highly dependent on their chemical structure, the overall formulation of the lipid nanoparticle, the specific cell type being treated, and the experimental conditions. The following table summarizes quantitative data from various studies to facilitate a comparative understanding.

Cationic Lipid/FormulationCell LineAssayKey Findings
This compound (DHA) VariousN/ANo direct quantitative cytotoxicity data (e.g., IC50, cell viability %) was found in the reviewed literature for mammalian cell lines.
DOTAP/Cholesterol A549MTTAn IC50 value of 0.78 µmol was determined for a DOTAP/cholesterol/ATRA formulation, indicating significant cytotoxicity at this concentration.[1]
DC-Cholesterol/DOPE PC-3Not SpecifiedExhibited dose-related cytotoxicity, showing notable toxicity even at low lipid concentrations (~50 µM).[2]
DC-Cholesterol/Cholesterol 293TNot SpecifiedFormulations with higher molar ratios of cholesterol showed relatively lower cytotoxicity.[3]
Lipofectamine™ 2000 T47DNot SpecifiedIncreased concentrations of Lipofectamine 2000 led to a significant decrease in cell viability.[4]
Lipofectamine™ 2000 & 3000 H9TXTTLipofectamine 3000 showed significant cytotoxicity, while Turbofect (a polymer-based reagent) showed less cytotoxicity.[5]
Lipofectamine™ 2000 HeLaCellTiter-Fluor™Demonstrated considerable toxicity to HeLa cells at all tested reagent-to-DNA ratios.[6]
Lipofectamine™ 3000 H9T, CHO-K1, HEK293XTTShowed significant cytotoxicity in H9T cells compared to CHO-K1 and HEK293 cells.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the assessment of cationic lipid cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

a. Cell Seeding:

  • Cells are seeded in a 96-well plate at a predetermined optimal density.

  • The plate is incubated overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

b. Treatment:

  • The culture medium is removed and replaced with fresh medium containing various concentrations of the cationic lipid formulations to be tested.

  • Untreated cells are included as a control group.

  • The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours).

c. MTT Addition and Incubation:

  • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is then incubated for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

d. Solubilization and Absorbance Reading:

  • The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

e. Data Analysis:

  • Cell viability is calculated as a percentage relative to the untreated control cells.

  • The IC50 value, the concentration of the lipid that inhibits 50% of cell growth, is determined from the dose-response curve.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method that measures cell viability based on the metabolic reduction of XTT into a water-soluble formazan product.

a. Cell Seeding and Treatment:

  • Follow the same procedures as described for the MTT assay (steps 1a and 1b).

b. XTT Reagent Preparation and Addition:

  • The XTT labeling mixture is prepared according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • 50 µL of the XTT labeling mixture is added to each well.

c. Incubation and Absorbance Reading:

  • The plate is incubated for 4-24 hours at 37°C in a 5% CO2 incubator.

  • The absorbance of the formazan product is measured at a wavelength between 450 and 500 nm, with a reference wavelength over 600 nm.

d. Data Analysis:

  • Similar to the MTT assay, cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks in the study of cationic lipid cytotoxicity.

G Cationic Lipid-Induced Cytotoxicity Signaling Pathways cluster_membrane Cell Membrane Interaction cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Induction cluster_immune Innate Immune Response Cationic Lipid Cationic Lipid Membrane Destabilization Membrane Destabilization Cationic Lipid->Membrane Destabilization TLR Activation TLR Activation Cationic Lipid->TLR Activation ROS Generation ROS Generation Membrane Destabilization->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Apoptotic Body Formation Apoptotic Body Formation DNA Fragmentation->Apoptotic Body Formation Inflammatory Cytokine Release Inflammatory Cytokine Release TLR Activation->Inflammatory Cytokine Release

Caption: Cationic lipid-induced cytotoxicity signaling pathways.[1]

G Workflow for Determining Cationic Lipid Cytotoxicity via MTT Assay cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed cells in 96-well plate Seed cells in 96-well plate Incubate overnight Incubate overnight Seed cells in 96-well plate->Incubate overnight Prepare lipid dilutions Prepare lipid dilutions Add dilutions to cells Add dilutions to cells Prepare lipid dilutions->Add dilutions to cells Incubate for 24-72h Incubate for 24-72h Add dilutions to cells->Incubate for 24-72h Add MTT solution Add MTT solution Incubate for 2-4h Incubate for 2-4h Add MTT solution->Incubate for 2-4h Solubilize formazan Solubilize formazan Incubate for 2-4h->Solubilize formazan Read absorbance at 570nm Read absorbance at 570nm Solubilize formazan->Read absorbance at 570nm Calculate % cell viability Calculate % cell viability Determine IC50 value Determine IC50 value Calculate % cell viability->Determine IC50 value

Caption: Workflow for determining cationic lipid cytotoxicity via MTT assay.

References

Performance Evaluation of Dihexadecylamine in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to evaluate the performance of Dihexadecylamine (DHA) as a component of lipid-based nanoparticles for drug and gene delivery in various cell lines. Due to a lack of publicly available, direct comparative studies on this compound's transfection efficiency and cytotoxicity across different cell lines, this document focuses on establishing a framework for such an evaluation. It includes detailed experimental protocols and objective comparisons with alternative delivery systems, supported by data from studies on similar cationic lipids.

Introduction to this compound in Drug and Gene Delivery

This compound (DHA) is a cationic lipid that can be incorporated into lipid nanoparticles (LNPs) to facilitate the delivery of therapeutic molecules, such as nucleic acids (plasmids, siRNA) and small molecule drugs, into cells. The positively charged amine group of DHA interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of lipoplexes. These complexes can then fuse with the cell membrane, enabling the cellular uptake of the therapeutic cargo.

The performance of DHA-based delivery systems is highly dependent on the formulation, including the helper lipids used, and the specific cell line being targeted. Therefore, a thorough evaluation of transfection efficiency and cytotoxicity is crucial for optimizing delivery protocols.

Comparative Performance Data

While specific quantitative data for this compound is limited in the available literature, the following tables provide a template for how such data should be structured for a comparative analysis. Data for commonly used alternative transfection reagents are included for context.

Table 1: Comparative Transfection Efficiency of Cationic Lipid-Based Reagents in Various Cell Lines

Transfection ReagentCell LineTransfection Efficiency (%)Plasmid/Nucleic AcidSource
This compound Formulation HeLaData not availablepEGFP-
MCF-7Data not availablesiRNA-
A549Data not availablepDNA-
Lipofectamine™ 2000 HeLa~60%pDNA
MCF-733.29%short RNA[1][1]
A549VariablepDNA-
FuGENE® HD HeLa~60%pDNA
C2C12Maximal efficiencypDNA[2][2]
Hep G2Maximal efficiencypDNA[2][2]
jetPEI MCF-7Maximal efficiencypDNA[2][2]

Note: Transfection efficiency is highly dependent on experimental conditions, including reagent-to-DNA ratio, cell confluency, and incubation time.

Table 2: Comparative Cytotoxicity (IC50) of Delivery Reagents and Compounds in Various Cell Lines

Compound/ReagentCell LineIC50 Value (µM)Exposure Time (h)Source
This compound Formulation HeLaData not available48-
MCF-7Data not available72-
A549Data not available72-
Doxorubicin MCF-71.6-[3]
A549Variable--
Cisplatin A549Comparable to other assays-[3]
CYT-Rx20 (β-nitrostyrene derivative) MCF-70.81 ± 0.04-[2]

Note: IC50 values are a measure of the concentration of a substance required to inhibit the growth of 50% of a cell population and can vary significantly based on the assay used and experimental conditions.

Experimental Protocols

To obtain the comparative data presented above, the following experimental protocols are recommended.

Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing DHA-containing SLNs using a modified solvent injection method.

Materials:

  • This compound (DHA)

  • Helper lipid (e.g., soy lecithin)

  • Emulsifier (e.g., Poloxamer 188)

  • Organic solvent (e.g., dichloromethane)

  • Aqueous phase (e.g., deionized water)

  • Drug or nucleic acid to be encapsulated

Procedure:

  • Dissolve DHA, helper lipid, and the therapeutic agent in the organic solvent.

  • Prepare an aqueous solution of the emulsifier.

  • Inject the organic phase into the aqueous phase under constant stirring at a controlled temperature.

  • Remove the organic solvent by evaporation under reduced pressure.

  • The resulting SLN dispersion can be further processed, for example, by sonication to reduce particle size.

  • Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of DHA-based nanoparticles on cell viability.

Materials:

  • Target cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium and supplements

  • DHA-based nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the DHA-based nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Transfection Efficiency Assay (Using a Reporter Gene, e.g., GFP)

This protocol assesses the efficiency of DHA-based nanoparticles in delivering a plasmid encoding a reporter protein.

Materials:

  • Target cell lines

  • Cell culture medium

  • DHA-based nanoparticles complexed with a reporter plasmid (e.g., pEGFP)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a suitable culture plate or dish.

  • Prepare lipoplexes by mixing the DHA-based nanoparticles with the reporter plasmid in a serum-free medium and incubate to allow complex formation.

  • Add the lipoplexes to the cells and incubate for a specified period (e.g., 4-6 hours).

  • Replace the transfection medium with fresh, complete medium.

  • Incubate the cells for 24-72 hours to allow for gene expression.

  • Determine the percentage of GFP-positive cells using flow cytometry or fluorescence microscopy.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the performance evaluation of this compound.

G cluster_formulation Nanoparticle Formulation DHA This compound (DHA) Solvent Organic Solvent DHA->Solvent HelperLipid Helper Lipid (e.g., DOPE, Cholesterol) HelperLipid->Solvent Cargo Therapeutic Cargo (DNA/siRNA/Drug) Cargo->Solvent AqueousPhase Aqueous Phase Solvent->AqueousPhase Injection & Evaporation SLN DHA-based Solid Lipid Nanoparticle (SLN) AqueousPhase->SLN

Fig. 1: Workflow for DHA-based Solid Lipid Nanoparticle (SLN) formulation.

G cluster_transfection Cellular Uptake and Gene Delivery Pathway Lipoplex DHA-Lipoplex (Nanoparticle + Nucleic Acid) CellMembrane Cell Membrane Lipoplex->CellMembrane Interaction Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm Nucleus Nucleus (for pDNA) Cytoplasm->Nucleus Translation Translation (for mRNA/siRNA) Cytoplasm->Translation Nucleus->Translation Transcription Protein Protein Expression / Gene Silencing Translation->Protein

Fig. 2: General signaling pathway for cationic lipid-mediated gene delivery.

G cluster_workflow Experimental Workflow for Performance Evaluation Start Start: Select Cell Lines (e.g., HeLa, MCF-7, A549) Formulation Prepare DHA-based Nanoparticle Formulations Start->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, etc.) Formulation->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 Formulation->Cytotoxicity Transfection Transfection Efficiency Assay (e.g., GFP Reporter) Formulation->Transfection Analysis Data Analysis and Comparison with Control Reagents Cytotoxicity->Analysis Transfection->Analysis Conclusion Conclusion on Performance Analysis->Conclusion

Fig. 3: Logical workflow for the comprehensive evaluation of this compound.

Conclusion

References

Confirming the Structure of Dihexadecylamine: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthetic compounds is a critical step in chemical research and drug development. This guide provides a comparative overview of spectroscopic methods for elucidating the structure of Dihexadecylamine, a long-chain secondary amine. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for researchers. Data for related long-chain amines, Hexadecylamine (a primary amine) and Dioctadecylamine (a secondary amine with longer chains), are included for comparative analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its structural analogs.

Table 1: ¹H NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~2.55t-CH₂-NH-CH₂-
~1.45m-CH₂-CH₂ -NH-
~1.25br s-(CH₂)₁₃-
~0.88t-CH₃
Hexadecylamine ~2.68t-CH₂-NH₂
~1.76s (br)-NH₂
~1.26br s-(CH₂)₁₄-
~0.88t-CH₃
Dioctadecylamine ~2.5-2.7m-CH₂-NH-CH₂-
~1.4-1.6m-CH₂-CH₂ -NH-
~1.25br s-(CH₂)₁₅-
~0.88t-CH₃

Note: The signals for the methylene (B1212753) protons in the long alkyl chains overlap significantly, appearing as a broad singlet.

Table 2: ¹³C NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
This compound ~50.5-C H₂-NH-C H₂-
~32.0 - 22.7-(CH₂)₁₄-
~14.1-CH₃
Hexadecylamine ~42.2-C H₂-NH₂[1][2][3][4][5]
~34.0 - 22.7-(CH₂)₁₄-[1][2][3][4][5]
~14.1-CH₃[1][2][3][4][5]
Dioctadecylamine ~50.0-C H₂-NH-C H₂-[6]
~32.0 - 22.7-(CH₂)₁₆-[6]
~14.1-CH₃[6]
Table 3: FTIR Spectral Data (KBr Pellet/Melt)
CompoundWavenumber (cm⁻¹)Assignment
This compound ~3450 (w, br)N-H stretch
2917, 2849 (s)C-H stretch (asymmetric & symmetric)
~1467 (m)C-H bend (scissoring)
~1120 (w)C-N stretch
Hexadecylamine ~3329, 3251 (m)N-H stretch (asymmetric & symmetric)[7]
2918, 2854 (s)C-H stretch (asymmetric & symmetric)[7]
~1607 (m)N-H bend (scissoring)[7]
1464 (m)C-H bend (scissoring)[7]
~1080 (w)C-N stretch
Dioctadecylamine ~3440 (w, br)N-H stretch[8]
2916, 2848 (s)C-H stretch (asymmetric & symmetric)[8]
~1468 (m)C-H bend (scissoring)[8]
~1125 (w)C-N stretch[8]
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
This compound 465.9 (M⁺)[9]254[9]α-cleavage adjacent to the nitrogen atom
Hexadecylamine 241.5 (M⁺)[10][11]30 (base peak)[10]α-cleavage leading to [CH₂=NH₂]⁺
Dioctadecylamine 522.0 (M⁺)[6]282, 283[6]α-cleavage adjacent to the nitrogen atom

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). For quantitative measurements, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Pulse angle: 30-45°

    • Spectral width: 0-15 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 s

    • Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral width: 0-220 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or TMS (δ 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid amine sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture in a pellet die and apply pressure (approximately 8-10 tons) using a hydraulic press to form a transparent pellet.

  • Instrumentation: Record the FTIR spectrum using an FTIR spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the amine sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Perform the analysis on a GC-MS system equipped with a capillary column suitable for high molecular weight compounds (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 280-300°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute

      • Ramp: 10-15°C/min to 320°C

      • Final hold: 5-10 minutes

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-600 amu.

    • Ion Source Temperature: 230-250°C.

    • Transfer Line Temperature: 280-300°C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of long-chain amines is typically characterized by α-cleavage adjacent to the nitrogen atom.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for confirming the structure of a synthetic compound like this compound using the spectroscopic methods described.

Spectroscopic_Workflow Workflow for Spectroscopic Structure Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Confirmation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (GC-MS) Purification->MS Analyze_NMR Analyze NMR Spectra - Chemical Shifts - Integration - Coupling Patterns NMR->Analyze_NMR Analyze_FTIR Analyze FTIR Spectrum - Functional Group Identification FTIR->Analyze_FTIR Analyze_MS Analyze Mass Spectrum - Molecular Ion Peak - Fragmentation Pattern MS->Analyze_MS Confirmation Structure Confirmation Analyze_NMR->Confirmation Analyze_FTIR->Confirmation Analyze_MS->Confirmation

Caption: Spectroscopic analysis workflow for structural confirmation.

References

Safety Operating Guide

Proper Disposal of Dihexadecylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of dihexadecylamine (B7822943) is paramount for any laboratory. This guide provides essential safety information, detailed disposal procedures, and operational plans to manage this substance effectively, aligning with the best practices for laboratory safety and chemical handling.

This compound is a chemical compound that requires careful handling due to its corrosive nature and significant environmental toxicity. Adherence to proper disposal protocols is crucial to protect personnel and the environment.

Safety and Hazard Profile

This compound presents several hazards that necessitate stringent safety measures. It is classified as a substance that causes severe skin burns and eye damage.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Some safety data sheets also indicate that it can be a combustible liquid and toxic if swallowed or in contact with skin.[2]

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₂H₆₇N
Molecular Weight 465.88 g/mol
Appearance White Solid
Melting Point/Range 38 - 47 °C / 100.4 - 116.6 °F
Boiling Point/Range 330 °C / 626 °F @ 760 mmHg
Flash Point 140 °C / 284 °F

Experimental Protocols: Disposal Procedures

The proper disposal of this compound is a multi-step process that must be conducted in accordance with institutional and regulatory guidelines. The following protocol outlines the necessary steps for safe disposal in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles. A face shield is recommended if there is a risk of splashing.[3]

  • Lab Coat: A standard laboratory coat is required. For larger quantities, chemical-resistant clothing may be necessary.[1][3]

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.[5]

2. Waste Collection and Segregation:

  • Waste Container: Use a dedicated, properly labeled, and sealable container for this compound waste. The container must be compatible with the chemical.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Environmental Hazard).

3. Spill Management: In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.[1][5]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

  • Clean the spill area thoroughly with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.

  • Prevent the spill from entering drains or waterways.[1][6]

4. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Arrangement for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[2][3] Disposal must be carried out at an approved waste disposal plant.[2][3]

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following flowchart illustrates the key decision points and actions required.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check handle_spill Step 2a: Contain and Clean Spill (Use inert absorbent, collect as waste) spill_check->handle_spill Yes collect_waste Step 2b: Collect Waste in Designated Container spill_check->collect_waste No handle_spill->collect_waste label_container Step 3: Securely Seal and Label Container ('Hazardous Waste', Chemical Name, Hazards) collect_waste->label_container store_waste Step 4: Store in Designated Waste Accumulation Area label_container->store_waste contact_ehs Step 5: Arrange for Professional Disposal (Contact EHS or licensed contractor) store_waste->contact_ehs end End: Waste Disposed of Safely contact_ehs->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Dihexadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Dihexadecylamine (CAS No. 16724-63-3). The information is intended for researchers, scientists, and professionals in drug development to ensure laboratory safety and proper chemical management.

I. Hazard Identification and Classification

This compound is classified as hazardous, primarily due to its environmental impact.[1]

Hazard ClassCategoryHazard Statement
Hazardous to the aquatic environment, acute hazardAcute 1H400: Very toxic to aquatic life[1]
Hazardous to the aquatic environment, long-term hazardChronic 1H410: Very toxic to aquatic life with long lasting effects[1]

Based on data for the structurally similar 1-Hexadecylamine, it is prudent to assume that this compound may also cause severe skin burns and eye damage.

II. Personal Protective Equipment (PPE)

Due to the potential for skin and eye irritation, as well as the lack of comprehensive toxicological data, a stringent PPE protocol is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be used.[2]Protects against potential splashes and eye contact, which could cause serious damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber), inspected prior to use. Fire/flame resistant and impervious lab coat or coveralls.Prevents skin contact which may cause irritation or burns. Glove material selection should be based on breakthrough time and specific operational conditions.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dusts or aerosols are generated.Protects against inhalation of any aerosols or vapors that may be generated during handling.

III. Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition.

  • Prevent fire caused by electrostatic discharge.

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][3]

  • Store separately from foodstuff containers.

IV. First-Aid Measures

In the absence of specific data for this compound, these measures are based on the recommendations for 1-Hexadecylamine.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[2][3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3]

V. Spill and Leak Procedures

Personal Precautions:

  • Evacuate personnel to safe areas.

  • Wear appropriate personal protective equipment (PPE) as outlined in Section II.

  • Ensure adequate ventilation.

Spill Containment and Cleanup:

  • For solid spills, avoid dust formation. Moisten the spilled material with a suitable solvent (e.g., alcohol) before sweeping it up.[4]

  • Collect the spilled material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent followed by soap and water.

  • Prevent the spilled material from entering drains or waterways due to its high toxicity to aquatic life.[3]

VI. Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

Waste Collection:

  • Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the chemical name "this compound" and the appropriate hazard symbols (e.g., corrosive, environmentally hazardous).

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal:

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Disposal must be in accordance with all local, state, and federal regulations.

VII. Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Safety Procedures B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh/Measure This compound C->D Proceed to Handling E Perform Experiment D->E F Close Container Tightly After Use E->F G Decontaminate Work Area and Equipment F->G Proceed to Cleanup H Segregate and Label Hazardous Waste G->H I Store Waste in Designated Area H->I J Remove and Dispose of PPE Correctly I->J K Wash Hands Thoroughly J->K End of Process

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihexadecylamine
Reactant of Route 2
Reactant of Route 2
Dihexadecylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.